(+)-Di-p-toluoyl-D-tartaric Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBUZBMZCBCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909134 | |
| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039646-91-7, 32634-66-5, 104695-67-2 | |
| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1039646-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2,3-bis((4-methylbenzoyl)oxy)-, (2R,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032634665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (+)-Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
(+)-Di-p-toluoyl-D-tartaric acid is a chiral resolving agent of significant importance in the fields of organic chemistry and pharmacology. Its ability to separate enantiomers makes it an invaluable tool in the synthesis of optically active compounds, particularly for the development of pharmaceuticals where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in chiral resolution.
Core Properties and Specifications
This compound is a white to off-white crystalline powder. It is commercially available in both anhydrous and monohydrate forms, with the latter being more common. The presence of water of crystallization can influence its physical properties and applications.
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₈ (anhydrous) |
| C₂₀H₁₈O₈·H₂O (monohydrate)[1] | |
| Molecular Weight | 386.36 g/mol (anhydrous)[2] |
| 404.37 g/mol (monohydrate)[1] | |
| Melting Point | 169-171 °C (decomposes)[3] |
| 160-166 °C (monohydrate)[1] | |
| Optical Rotation [α]D²⁰ | +138 ± 2º (c=1% in EtOH)[1] |
| Appearance | White to off-white powder[1] |
| CAS Number | 32634-68-7 (anhydrous) |
| 71607-31-3 (monohydrate)[1] |
Synthesis of this compound
The most common synthetic route to this compound involves the esterification of D-tartaric acid with p-toluoyl chloride.[4] Variations in catalysts, solvents, and reaction conditions have been developed to optimize yield and purity.
General Synthetic Workflow:
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis via Anhydride Intermediate
This method, adapted from patented procedures, utilizes a catalyst to improve efficiency and yield.[5]
-
Reaction Setup: To a suitable reactor, add D-tartaric acid (1 part by weight) and toluene as the solvent.
-
Catalyst Addition: Under agitation, add a catalytic amount of copper sulfate (0.001-0.1 parts).
-
Reagent Addition: Slowly add p-toluoyl chloride (1-3 parts) to the reaction mixture.
-
Reaction: Maintain the reaction for approximately 6 hours.
-
Isolation of Anhydride: The resulting mixture is centrifuged to isolate the solid (+)-Di-p-toluoyl-D-tartaric anhydride.
-
Hydrolysis: The isolated anhydride is then hydrolyzed by adding an equivalent amount of water in toluene. The mixture is heated to reflux for about 5 hours.
-
Product Isolation: After cooling, the crystalline product, this compound, is isolated by filtration.
-
Drying: The product is washed with the reaction solvent and dried. This method reports yields exceeding 95%.[5]
Application in Chiral Resolution
The primary application of this compound is in the separation of racemic mixtures, particularly of amines, through the formation of diastereomeric salts.[4] The differing solubilities of these salts allow for their separation by fractional crystallization.
Mechanism of Chiral Resolution:
The fundamental principle involves an acid-base reaction between the chiral acid (resolving agent) and a racemic base. This reaction forms two diastereomeric salts with distinct physical properties, most notably solubility.
Caption: Logical workflow for chiral resolution using diastereomeric salt formation.
Experimental Protocol: Chiral Resolution of Racemic Ibuprofen
A study has demonstrated the effective use of this compound for the enantioseparation of racemic ibuprofen.[6]
-
Salt Formation: A mixture of racemic ibuprofen and this compound is dissolved in a suitable organic solvent, such as a mixture of acetonitrile and isopropanol.
-
Precipitation: The solution is allowed to stand, promoting the precipitation of the diastereomeric salt of (S)-(+)-ibuprofen with this compound, which is less soluble.
-
Filtration: The precipitate is separated from the mother liquor by filtration. The filtrate is enriched in the (R)-(-)-ibuprofen diastereomeric salt.
-
Liberation of Enantiomers: The separated diastereomeric salt is treated with an acid to liberate the pure (S)-(+)-ibuprofen. The enantiomer from the filtrate can be recovered similarly.
-
Analysis: The enantiomeric purity of the separated ibuprofen is determined using techniques such as HPLC.
Other Applications
Beyond its primary role in chiral resolution, this compound and its derivatives are utilized in other areas:
-
Asymmetric Synthesis: It can serve as a chiral auxiliary, guiding the stereochemical outcome of a chemical reaction.[1]
-
Analytical Chemistry: It is employed in analytical methods like chromatography to enhance the separation and identification of complex mixtures.[1]
-
Food Industry: It has been explored for its potential to modify flavor profiles and act as a stabilizer in certain food products.[1]
Safety and Handling
This compound is an irritant. It is known to cause skin and serious eye irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. Wash hands thoroughly after handling.[2] Store in a cool, dark place.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 32634-68-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2,3-Di-O-para-toluoyl-D-tartaric acid | 32634-68-7 [chemicalbook.com]
- 4. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 5. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
(+)-Di-p-toluoyl-D-tartaric Acid structure and properties
An In-depth Technical Guide to (+)-Di-p-toluoyl-D-tartaric Acid
Introduction
This compound (DPTTA) is a chiral resolving agent widely employed in organic chemistry and the pharmaceutical industry.[1] Its efficacy lies in its ability to separate racemic mixtures—equal mixtures of two enantiomers—into their individual, optically pure components. This is crucial in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities.[1][2] DPTTA's unique structure, featuring a rigid chiral backbone derived from D-tartaric acid and aromatic p-toluoyl groups, enables it to form diastereomeric salts with racemic compounds, particularly amines.[3] These resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3][4] This guide provides a comprehensive overview of the structure, properties, synthesis, and application of this compound for researchers, scientists, and drug development professionals.
Structure and Chemical Identifiers
This compound is systematically known as (2S,3S)-2,3-bis(4-methylbenzoyloxy)butanedioic acid.[5] The core structure consists of a D-tartaric acid backbone where the two hydroxyl groups are esterified with p-toluoyl groups.[3] The molecule exists in both anhydrous and monohydrate forms.[1][3]
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (2S,3S)-2,3-bis(4-methylbenzoyloxy)butanedioic acid | [5] |
| CAS Number | 32634-68-7 (Anhydrous) | [5] |
| 71607-31-3 (Monohydrate) | [1][3] | |
| Molecular Formula | C₂₀H₁₈O₈ (Anhydrous) | [5] |
| C₂₀H₁₈O₈·H₂O (Monohydrate) | [1] | |
| Molecular Weight | 386.36 g/mol (Anhydrous) | [6] |
| 404.37 g/mol (Monohydrate) | [1] | |
| InChI Key | CMIBUZBMZCBCAT-HOTGVXAUSA-N | [5] |
| Synonyms | (+)-O,O'-Di-p-toluoyl-D-tartaric acid, DPTTA |
Physicochemical Properties
The physical and chemical properties of DPTTA are crucial for its application, particularly in designing crystallization processes for chiral resolution. It is a white to off-white crystalline powder, stable under normal conditions, and soluble in organic solvents like ethanol and methanol but sparingly soluble in water.[1][6][7][8]
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 171 °C (dec.) (Anhydrous) | |
| 160-166 °C (Monohydrate) | [1] | |
| 165 - 167 °C | [8] | |
| Optical Rotation | [α]²⁰/D +139.4° (c=1 in ethanol) | [5] |
| [α]²⁰/D +138 ± 2° (c=1% in EtOH) | [1] | |
| Solubility | Soluble in ethanol and methanol; does not mix well with water. | [6][7] |
| Stability | Stable under normal conditions. | [6][8] |
| Incompatibilities | Strong oxidizing agents. | [6][8] |
Synthesis
The most prevalent method for synthesizing this compound is the esterification of D-tartaric acid with p-toluoyl chloride.[3][7] The reaction typically involves combining D-tartaric acid with at least two equivalents of p-toluoyl chloride.[3] A patented method details a high-yield process where D-tartaric acid and p-toluoyl chloride react in toluene with copper sulfate as a catalyst to form the intermediate anhydride. This anhydride is then hydrolyzed with water to yield the final product.[7] This method is noted for its simplicity, safety, and high yield (over 95%), with the potential to recycle the toluene solvent.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 4. This compound | 32634-66-5 | Benchchem [benchchem.com]
- 5. Di-p-toluoyl-D-tartaric acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
Synthesis of (+)-Di-p-toluoyl-D-tartaric acid monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Di-p-toluoyl-D-tartaric acid monohydrate is a crucial chiral resolving agent extensively utilized in the pharmaceutical and fine chemical industries for the separation of racemic mixtures. Its efficacy lies in the formation of diastereomeric salts with enantiomeric compounds, particularly amines, allowing for their separation. This technical guide provides a comprehensive overview of the synthesis of this compound monohydrate, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful laboratory-scale synthesis of this important chemical compound.
Introduction
Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. The separation of enantiomers from a racemic mixture is a critical step in drug development to ensure the desired therapeutic effect and minimize potential side effects from the unwanted enantiomer. This compound is a highly effective chiral resolving agent for a wide range of compounds.[1] This guide focuses on the synthesis of its monohydrate form.
The most prevalent synthetic route involves the esterification of D-tartaric acid with p-toluoyl chloride.[2] This process typically proceeds through a di-p-toluoyl-D-tartaric anhydride intermediate, which is subsequently hydrolyzed to yield the final product.[2] Variations in catalysts, solvents, and reaction conditions have been explored to optimize yield and purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound monohydrate is presented in the table below.
| Property | Value | Reference |
| CAS Number | 71607-31-3 | [1] |
| Molecular Formula | C₂₀H₁₈O₈·H₂O | [1] |
| Molecular Weight | 404.37 g/mol | [1][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 160-166 °C | [1] |
| Optical Rotation [α]D²⁰ | +138 ± 2º (c=1% in EtOH) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Synthetic Workflow
The synthesis of this compound monohydrate can be visualized as a two-step process. The first step is the formation of the anhydride intermediate, followed by its hydrolysis to the final product.
Caption: Synthetic workflow for this compound monohydrate.
Experimental Protocols
The following protocols are based on established methods for the synthesis of this compound monohydrate.[4][5]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity |
| D-Tartaric Acid | 147-71-7 | C₄H₆O₆ | ≥ 99% |
| p-Toluoyl Chloride | 874-60-2 | C₈H₇ClO | ≥ 98% |
| Toluene | 108-88-3 | C₇H₈ | Anhydrous |
| Copper (II) Sulfate | 7758-99-8 | CuSO₄ | Anhydrous |
| Water | 7732-18-5 | H₂O | Deionized |
Step 1: Synthesis of Di-p-toluoyl-D-tartaric anhydride
-
To a 1000 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, add D-tartaric acid (150 g) and toluene (200 mL).[4]
-
With stirring, add copper sulfate (1.5 g) as a catalyst.[4]
-
Slowly add p-toluoyl chloride (330 g) dropwise over a period of 3 hours.[4]
-
After the addition is complete, continue the reaction for 6 hours.[4]
-
Transfer the reaction mixture to a centrifuge to separate the solid product.[4]
-
The solid obtained is Di-p-toluoyl-D-tartaric anhydride.
Step 2: Hydrolysis to this compound monohydrate
-
Transfer the obtained Di-p-toluoyl-D-tartaric anhydride to a 2000 mL three-necked flask.[4]
-
Add an equivalent amount of water and toluene.[4]
-
Heat the mixture to reflux and maintain for 5 hours.[4]
-
Cool the reaction mixture to room temperature to allow for crystallization.[4]
-
Collect the solid product by filtration.
-
Wash the crystals with a suitable solvent (e.g., cold toluene) and dry under vacuum to obtain this compound monohydrate.
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis.
| Parameter | Value | Reference |
| Yield | > 95% | [4] |
| Purity (Final Product) | > 99% | [4] |
| Starting Material (D-Tartaric Acid) | 150 g | [4] |
| Reagent (p-Toluoyl Chloride) | 330 g | [4] |
| Catalyst (Copper Sulfate) | 1.5 g | [4] |
| Final Product Weight (Example) | 374.4 g | [4] |
Safety Considerations
-
p-Toluoyl chloride is corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
Toluene is a flammable and volatile solvent. Avoid open flames and ensure adequate ventilation.
-
Standard laboratory safety procedures should be followed throughout the synthesis.
Conclusion
The synthesis of this compound monohydrate is a well-established and efficient process. The two-step method involving the formation of an anhydride intermediate followed by hydrolysis provides high yields and purity. This guide offers a detailed protocol and the necessary data for the successful replication of this synthesis in a laboratory setting. For professionals in drug development and organic synthesis, a thorough understanding of this procedure is essential for the production of this key chiral resolving agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 3. Di-p-toluoyl-D-tartaric acid monohydrate | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
The Enduring Legacy of Tartaric Acid: A Technical Guide to Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of enantiomers, a cornerstone of stereochemistry, owes its origins to the pioneering work of Louis Pasteur and his meticulous investigation of tartaric acid in 1848.[1][2] By manually separating mirror-image crystals of sodium ammonium tartrate, Pasteur laid the foundation for understanding and manipulating chirality, a concept of profound importance in modern drug development and fine chemical synthesis.[1][3] Tartaric acid and its derivatives remain indispensable tools for the separation of racemic mixtures, primarily through the formation of diastereomeric salts. This technical guide provides an in-depth exploration of the history, mechanisms, and practical applications of tartaric acid-based resolving agents, complete with experimental protocols and quantitative data to inform laboratory practice.
The Principle of Diastereomeric Salt Resolution
The most prevalent method for chiral resolution using tartaric acid derivatives involves the formation of diastereomeric salts.[4] Enantiomers, possessing identical physical properties, are converted into diastereomers, which have distinct physical characteristics such as solubility, melting point, and boiling point.[5] This difference in physical properties allows for their separation through techniques like fractional crystallization.
The process begins by reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent, in this case, a derivative of tartaric acid.[5] This reaction forms a mixture of two diastereomeric salts. Due to their differing solubilities in a given solvent, one diastereomer will preferentially crystallize, leaving the other enriched in the solution.[1] The crystallized diastereomer can then be isolated by filtration. Subsequently, the resolving agent is removed, typically by an acid-base extraction, to yield the desired pure enantiomer.
Historical Perspective: Pasteur's Foundational Discovery
In the mid-19th century, the nature of optical activity in certain organic compounds was a puzzle. Jean-Baptiste Biot had observed that solutions of tartaric acid derived from wine production rotated the plane of polarized light.[1] However, a chemically identical form of tartaric acid, known as racemic acid, was optically inactive.[1] In 1848, a young Louis Pasteur, while studying the crystallography of tartrate salts, made a remarkable observation. He noticed that crystals of sodium ammonium tartrate derived from the racemic acid were a mixture of two distinct, mirror-image crystal forms (hemihedral crystals).[1]
With painstaking effort using tweezers, Pasteur manually separated the "right-handed" and "left-handed" crystals.[1] He found that a solution of the "right-handed" crystals was dextrorotatory (rotated light to the right), just like the natural tartaric acid, while a solution of the "left-handed" crystals was levorotatory (rotated light to the left) to an equal degree.[1] A mixture of equal amounts of both types of crystals was optically inactive, identical to the original racemic acid.[3] This elegant experiment provided the first tangible evidence for the existence of enantiomers and established the principle of chiral resolution.[1]
Key Tartaric Acid Derivatives in Chiral Resolution
While tartaric acid itself is an effective resolving agent, its derivatives have been synthesized to enhance their resolving power for a wider range of compounds. The modification of the hydroxyl groups of tartaric acid has led to a versatile toolkit of chiral resolving agents.
Commonly Used Tartaric Acid Derivatives:
-
O,O'-Dibenzoyl-tartaric acid (DBTA): One of the most widely used derivatives, available in both (2R,3R)-(+) and (2S,3S)-(-) forms. It is particularly effective for the resolution of amines.
-
O,O'-Di-p-toluoyl-tartaric acid (DTTA): Another popular derivative, often used for resolving amines and other basic compounds.[6][7]
-
O,O'-Di-o-toluoyl-d-tartaric acid (DOTA): A derivative that has shown high efficiency in specific resolutions, such as that of the drug finerenone.[3]
The selection of the appropriate tartaric acid derivative is often empirical and may require screening of several candidates to achieve optimal separation.[8]
Quantitative Data on Chiral Resolutions
The efficiency of a chiral resolution is typically evaluated by the yield and the enantiomeric excess (ee) of the desired enantiomer. The following tables summarize quantitative data from various published resolutions using tartaric acid and its derivatives.
| Racemic Compound | Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (RS)-Ibuprofen | (S)-(+)-Ibuprofen Gentisate (derived from tartaric acid) | Isopropanol | - | 97.39 | [7] |
| (RS)-Ibuprofen | (R)-(-)-Ibuprofen Gentisate (derived from tartaric acid) | Isopropanol | - | 96.66 | [7] |
| rac-4-cyano-1-aminoindane | di-p-toluoyl-L-tartaric acid | Methanol | - | up to 96 | [6] |
| 1-phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric acid | Methanol | 80-90 | >85 | [1] |
| Finerenone | D-DOTA | Ethanol-water | - | ~10% higher than DBTA and DTTA | [3] |
| (S)-Amlodipine | d-Tartaric acid | DMSO | 48.8 ± 2.4 | 90.7 ± 1.4 | [9] |
Experimental Protocols
The following are generalized experimental protocols for the chiral resolution of a racemic amine and a racemic carboxylic acid using tartaric acid derivatives.
Resolution of a Racemic Amine with (+)-Tartaric Acid
This protocol is based on the resolution of α-methylbenzylamine.[10]
Materials:
-
Racemic α-methylbenzylamine
-
(+)-Tartaric acid (R,R-tartaric acid)
-
Methanol
-
50% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (Erlenmeyer flask, beaker, separatory funnel, etc.)
-
Suction filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required to fully dissolve the acid.
-
Cautiously add 6.1 mL of racemic α-methylbenzylamine to the solution. The mixture will exotherm.
-
Cork the flask and allow it to stand undisturbed at room temperature for at least 24 hours, or until a significant amount of crystalline precipitate has formed.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
-
Liberation of the Enriched Amine:
-
Transfer the crystalline salt to a beaker and add 20 mL of water to partially dissolve it.
-
Slowly add 3-4 mL of 50% sodium hydroxide solution until the salt completely dissolves and a separate organic layer (the amine) is visible.
-
Cool the solution to room temperature.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel and extract the liberated amine with three 10 mL portions of diethyl ether.
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.
-
Decant the dried ether solution and remove the solvent by rotary evaporation to obtain the enriched amine.
-
Resolution of Racemic Ibuprofen with an O,O'-Disubstituted Tartaric Acid Derivative
This protocol is a generalized procedure based on the resolution of ibuprofen.[7]
Materials:
-
(RS)-Ibuprofen
-
O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA) or O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA)
-
Isopropanol
-
Glacial acetic acid
-
Standard laboratory glassware
-
Heating and cooling apparatus
Procedure:
-
Preparation of the Racemic Ibuprofen Solution:
-
Dissolve a specific molar equivalent of (RS)-Ibuprofen in isopropanol.
-
Cool the mixture to 0-5 °C.
-
Add a small amount of glacial acetic acid dropwise while maintaining the temperature.
-
-
Formation of the Diastereomeric Salt:
-
Prepare a solution of the chosen tartaric acid derivative (e.g., D-DTTA) in isopropanol.
-
Gradually add the tartaric acid derivative solution to the cooled ibuprofen solution.
-
Heat the resulting mixture in a water bath to approximately 90 °C for a specified period (e.g., 2 hours).
-
Allow the mixture to stand at room temperature overnight to facilitate crystallization.
-
-
Isolation and Purification:
-
Filter the precipitated diastereomeric salt.
-
Wash the collected solid with cold isopropanol.
-
The solid can be further purified by recrystallization from a suitable solvent.
-
-
Liberation of the Enantiomer:
-
The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to liberate the enantiomerically enriched ibuprofen.
-
Visualizing the Process
The following diagrams illustrate the key concepts and workflows in chiral resolution using tartaric acid derivatives.
Caption: Principle of Diastereomeric Salt Formation.
Caption: General Workflow of Chiral Resolution.
Conclusion
From Pasteur's groundbreaking discovery to modern pharmaceutical manufacturing, tartaric acid and its derivatives have remained central to the field of chiral resolution. The principle of diastereomeric salt formation provides a robust and scalable method for obtaining enantiomerically pure compounds. This guide has provided a historical context, outlined the fundamental principles, presented quantitative data, and offered practical experimental protocols. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these techniques is essential for the efficient and effective production of chiral molecules. The continued innovation in resolving agents and methodologies ensures that this classic technique will continue to be a vital tool in the chemist's arsenal.
References
- 1. rsc.org [rsc.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
(+)-Di-p-toluoyl-D-tartaric Acid CAS number and molecular weight
An In-depth Technical Guide to (+)-Di-p-toluoyl-D-tartaric Acid
For researchers, scientists, and drug development professionals, this compound is a crucial chiral resolving agent. This guide provides comprehensive data on its chemical properties, applications, and relevant experimental protocols.
Core Chemical Data
This compound is commercially available in both anhydrous and monohydrate forms. The key identifiers and molecular weights for each are distinct and essential for accurate experimental design and stoichiometric calculations.
| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Anhydrous | 32634-68-7 | C₂₀H₁₈O₈ | 386.35[1][2] |
| Monohydrate | 71607-31-3 | C₂₀H₂₀O₉ | 404.37[3][4] |
Applications in Chiral Resolution
This compound is widely employed in the separation of enantiomers, a critical step in the development of stereochemically pure pharmaceuticals. Its utility stems from its ability to form diastereomeric salts with racemic mixtures of bases, such as amines. These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
A common application is in the resolution of racemic amines. The process typically involves the following steps:
-
Salt Formation: The racemic amine is reacted with this compound in a suitable solvent. This results in the formation of two diastereomeric salts.
-
Fractional Crystallization: Due to differences in solubility, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation.
-
Isolation and Purification: The crystallized salt is isolated by filtration.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base to liberate the desired enantiomer of the amine, and the chiral resolving agent can be recovered and recycled.
Experimental Workflow: Chiral Resolution of a Racemic Amine
The following diagram illustrates a typical workflow for the chiral resolution of a racemic amine using this compound.
Caption: Workflow for Chiral Resolution of Amines.
Synthesis Protocol
A general procedure for the synthesis of (+)-D-di-p-toluoyltartaric acid involves the reaction of D-tartaric acid with p-toluoyl chloride.
Materials:
-
D-tartaric acid
-
Toluene
-
Copper sulfate (catalyst)
-
p-Toluoyl chloride
Procedure:
-
A mixture of D-tartaric acid and toluene is prepared in a three-necked flask.
-
A catalytic amount of copper sulfate is added to the mixture with stirring.
-
p-Toluoyl chloride is slowly added dropwise over a period of several hours.
-
The reaction is allowed to proceed for an extended period after the addition is complete.
-
Upon completion, the mixture is separated, typically by centrifugation, to isolate the product.[1]
This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of solvent systems, temperature, and stoichiometry is recommended.
References
- 1. 2,3-Di-O-para-toluoyl-D-tartaric acid | 32634-68-7 [chemicalbook.com]
- 2. O,O'-DI-p-TOLUOYL-D-TARTARIC ACID ANHYDROUS Extra Pure, C20H18O8 | Loba Chemie Pvt. Ltd. India [lobachemie.com]
- 3. 二对甲苯酰基-D-酒石酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Di-p-toluoyl-D-tartaric acid monohydrate | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of (+)-Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Di-p-toluoyl-D-tartaric acid, also known as D-DTTA, is a chiral resolving agent of significant importance in the fields of organic chemistry, pharmacology, and materials science. Its rigid structure, derived from the naturally occurring D-tartaric acid, and the presence of aromatic toluoyl groups, enable it to form diastereomeric salts with racemic mixtures, particularly amines. This property is fundamental to the separation of enantiomers, a critical process in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and use, and logical workflows to illustrate key processes.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[1][2] It exists in both anhydrous and monohydrate forms, which possess distinct physical characteristics.[3] The anhydrous form is particularly suited for chiral resolutions in non-aqueous solvent systems where water might interfere with crystallization.[3]
Structural and General Data
| Property | Value | Reference |
| IUPAC Name | (2S,3S)-2,3-bis(4-methylbenzoyloxy)butanedioic acid | |
| Synonyms | D-DTTA, (+)-DTTA, D-PTTA | |
| Molecular Formula | C₂₀H₁₈O₈ (Anhydrous) | [1] |
| C₂₀H₁₈O₈·H₂O (Monohydrate) | [2] | |
| Molecular Weight | 386.36 g/mol (Anhydrous) | [1] |
| 404.37 g/mol (Monohydrate) | [2] | |
| CAS Number | 32634-68-7 (Anhydrous) | [1] |
| 71607-31-3 (Monohydrate) | [2] |
Physicochemical Data
| Property | Value | Conditions & Notes |
| Melting Point | 169-171 °C (dec.) | Anhydrous form.[1][4] |
| 160-166 °C | Monohydrate form.[2] | |
| Solubility | Sparingly soluble in ethanol and methanol; Partly miscible with water. | [5] |
| Optical Rotation | +138° to +142° | Typically measured at c=1 in ethanol or methanol.[1][2] |
| pKa (Predicted) | 1.46 ± 0.25 | This is a computationally predicted value. |
Core Application: Chiral Resolution
The primary application of this compound is the separation of enantiomers from a racemic mixture.[2] This process is based on the formation of diastereomeric salts which exhibit different physical properties, most notably solubility.[3] The acidic nature of D-DTTA allows it to react with racemic bases (e.g., amines) to form these separable salts.
The general principle involves dissolving the racemic base and D-DTTA in a suitable solvent. One of the diastereomeric salts, being less soluble, will selectively crystallize out of the solution. This solid can then be isolated by filtration. The desired enantiomer is subsequently recovered by treating the isolated salt with a base to neutralize the D-DTTA.
Experimental Protocols
Protocol for Determination of Optical Rotation
The measurement of optical rotation is crucial for confirming the enantiomeric purity of a substance. It is performed using a polarimeter.
Methodology:
-
Instrument Calibration: Calibrate the polarimeter to zero using a blank solvent (the same solvent that the sample is dissolved in).
-
Sample Preparation: Accurately weigh a specific amount of the substance (e.g., 100 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 10 mL of ethanol) to achieve a known concentration (c).
-
Cell Preparation: Rinse the polarimeter cell (of a known path length, l, typically 1 decimeter) with the sample solution. Fill the cell with the solution, ensuring no air bubbles are present in the light path.
-
Measurement: Place the filled cell into the polarimeter and record the observed rotation (α) in degrees. The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l × c) where:
-
[α] is the specific rotation.
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.
-
Protocol for Determination of pKa via Potentiometric Titration
This protocol outlines a general method for determining the acid dissociation constant (pKa) of a weak acid like D-DTTA.
Methodology:
-
System Calibration: Calibrate the pH meter using at least two standard buffer solutions with known pH values (e.g., pH 4.0 and 7.0).
-
Sample Preparation: Prepare a solution of D-DTTA of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.
-
Titration Setup: Place a known volume of the D-DTTA solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the complete neutralization of the first acidic proton.
-
The pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point) is equal to the pKa of the acid.
-
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms, including the distinct signals for the aromatic protons of the toluoyl groups, the methine protons of the tartaric acid backbone, and the methyl protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands include a broad O-H stretch from the carboxylic acid groups, a strong C=O stretch from both the ester and carboxylic acid functionalities, and C-O stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Safety and Handling
This compound is known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. (+)-di-O-4-Toluoyl-D-tartaric acid [webbook.nist.gov]
- 2. 2,3-Di-O-para-toluoyl-D-tartaric acid | 32634-68-7 [chemicalbook.com]
- 3. (-)-Di-p-toluoyl-L-tartaric acid | 32634-66-5 [chemicalbook.com]
- 4. 二对甲苯酰基-D-酒石酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Di-p-toluoyl-D-tartaric acid monohydrate | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of (+)-Di-p-toluoyl-D-tartaric Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (+)-Di-p-toluoyl-D-tartaric acid, a pivotal chiral resolving agent in the pharmaceutical and fine chemical industries. Understanding its solubility in various organic solvents is critical for the optimization of resolution processes, ensuring high yield and purity of enantiomerically pure compounds. This document compiles available solubility data, details a robust experimental protocol for solubility determination, and illustrates a key application of the compound.
Core Topic: Solubility of (+)--Di-p-toluoyl-D-tartaric Acid
This compound, also known as (+)-DTTA, is a chiral dicarboxylic acid widely employed for the separation of racemic mixtures of amines and other basic compounds. Its effectiveness as a resolving agent is intrinsically linked to the differential solubility of the diastereomeric salts it forms with the enantiomers of a racemic compound. The selection of an appropriate solvent system is therefore a crucial step in the development of a successful chiral resolution process.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on information from various chemical suppliers and safety data sheets, the following table summarizes the available qualitative and quantitative solubility information. It is important to note that solubility can be significantly influenced by factors such as temperature, the specific form of the acid (anhydrous vs. monohydrate), and the purity of both the solute and the solvent.
| Solvent | Chemical Formula | Solubility (anhydrous) | Solubility (monohydrate) | Temperature (°C) |
| Methanol | CH₃OH | Soluble[1] | Almost transparent solution[2] | Not Specified |
| Ethanol | C₂H₅OH | Soluble | Soluble[3] | Not Specified |
| Acetone | C₃H₆O | Soluble | Soluble[3] | Not Specified |
| Dimethylformamide (DMF) | C₃H₇NO | 50 mg/mL | Not Specified | Not Specified |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL (for in-vitro use) | Not Specified | Not Specified |
| Water | H₂O | Poorly soluble/Insoluble | Soluble[3] | Not Specified |
Note: The terms "Soluble" and "Poorly soluble" are qualitative descriptions and can vary between suppliers. The quantitative data for DMF and DMSO should be considered as approximate values, as the experimental conditions were not fully specified. For critical applications, it is highly recommended to determine the solubility experimentally under the specific conditions of use.
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent. This protocol outlines the steps for determining the solubility of this compound in an organic solvent.
Materials and Equipment
-
This compound (anhydrous or monohydrate, as required)
-
Selected organic solvent (e.g., methanol, ethanol, acetone)
-
Analytical balance (readability to 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials or flasks with tight-fitting caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
-
Pipettes and syringes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the container tightly to prevent solvent evaporation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.
-
Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact weight of the filtered solution.
-
Evaporate the solvent from the dish or vial. This can be done at ambient temperature, in a fume hood, or in an oven at a temperature below the decomposition point of the acid. For volatile solvents, gentle heating may be applied. For less volatile solvents, a vacuum oven is recommended.
-
Once the solvent is completely evaporated, dry the remaining solid to a constant weight in an oven or desiccator.
-
Weigh the dish or vial containing the dry solid.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight of the dish/vial with the dried solid.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution.
-
Express the solubility in the desired units, for example, as g/100 g of solvent or mg/mL.
Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100
-
Visualization of Application: Chiral Resolution
This compound is primarily used as a resolving agent to separate racemic mixtures. The following diagram illustrates the general workflow of a classical chiral resolution process.
Figure 1. Workflow for Chiral Resolution using this compound.
References
- 1. This compound 32634-68-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 3. Di-p-toluoyl-D-tartaric acid monohydrate, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Enantiomeric Purity of (+)-Di-p-toluoyl-D-tartaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enantiomeric purity of (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA), a pivotal chiral resolving agent in the pharmaceutical and fine chemical industries. This document details the methodologies for its synthesis, application in chiral resolution, and the analytical techniques used to determine its enantiomeric purity, complete with experimental protocols and quantitative data.
Introduction to this compound as a Chiral Resolving Agent
This compound is a derivative of D-tartaric acid, a naturally occurring chiral compound. Its rigid structure, featuring two carboxylic acid functionalities and two p-toluoyl ester groups, creates a well-defined chiral environment. This specific stereochemistry allows it to form diastereomeric salts with racemic mixtures of basic compounds, such as amines.[1] These diastereomeric salts, unlike the original enantiomers, possess different physicochemical properties, most notably different solubilities. This difference is the cornerstone of chiral resolution by diastereomeric salt crystallization, enabling the separation of a racemic mixture into its individual enantiomers.[1]
The efficacy of D-DTTA as a resolving agent is highly dependent on the specific racemic compound being separated. The structural modifications in the derivatized forms of tartaric acid lead to different diastereomeric salt interactions, solubilities, and crystal packing, which are the basis for separation.[1]
Synthesis of Enantiomerically Pure this compound
The synthesis of high-purity D-DTTA is crucial for its effectiveness as a chiral resolving agent. A common and efficient method involves the esterification of D-tartaric acid with p-toluoyl chloride.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented method designed for high yield and purity.[2]
Materials:
-
D-tartaric acid
-
p-Toluoyl chloride
-
Copper sulfate (catalyst)
-
Toluene (solvent)
-
Water
Procedure:
-
Reaction Setup: In a suitable reactor, combine 1 part by weight of D-tartaric acid with an appropriate volume of toluene (e.g., 1L of toluene per 0.75 kg of D-tartaric acid).
-
Catalyst Addition: Under agitation, add 0.001-0.1 parts of copper sulfate to the mixture.
-
Esterification: Slowly add 1-3 parts of p-toluoyl chloride to the reactor at a controlled drop rate (e.g., 1-10 mL/min). After the addition is complete, continue the reaction for approximately 6 hours.
-
Isolation of Anhydride: The resulting mixture, containing Di-p-toluoyl-D-tartaric anhydride, is then centrifuged to isolate the solid anhydride.
-
Hydrolysis: The isolated anhydride is transferred to a flask with an equivalent amount of water and toluene. The mixture is heated to reflux and maintained for about 5 hours to facilitate hydrolysis.
-
Crystallization and Isolation: After hydrolysis, the mixture is cooled to room temperature to induce crystallization of this compound. The crystals are then collected by filtration and dried.
Expected Outcome:
This method can achieve a process yield of over 95% with a final product purity of greater than 99%.[2]
Synthesis Workflow
Application in Chiral Resolution: Diastereomeric Salt Crystallization
The primary application of this compound is the resolution of racemic bases through the formation of diastereomeric salts. The general principle involves reacting the racemic base with D-DTTA to form two diastereomeric salts, which are then separated based on their differential solubility.
General Experimental Protocol for Chiral Resolution of a Racemic Amine
Materials:
-
Racemic amine
-
This compound (D-DTTA)
-
Suitable solvent (e.g., methanol, ethanol, isopropanol)
-
Acid (for regeneration, e.g., HCl)
-
Base (for regeneration, e.g., NaOH)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Salt Formation: Dissolve the racemic amine and a molar equivalent (or a predetermined optimal ratio) of D-DTTA in a suitable solvent, with gentle heating if necessary to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Enantiomer Regeneration:
-
Dissolve the isolated diastereomeric salt in water.
-
Add a strong base (e.g., NaOH solution) to deprotonate the amine and liberate the free enantiomerically enriched amine.
-
Extract the free amine into an organic solvent (e.g., diethyl ether).
-
Wash, dry, and evaporate the organic layer to obtain the purified enantiomer.
-
The resolving agent can be recovered from the aqueous layer by acidification.
-
Chiral Resolution Workflow
References
An In-depth Technical Guide to the Safety and Handling of (+)-Di-p-toluoyl-D-tartaric Acid
This guide provides comprehensive safety and handling information for (+)-Di-p-toluoyl-D-tartaric acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification and Physical Properties
This compound is a white to light yellow powder. While it is a combustible solid, it propagates flame with difficulty. A key hazard associated with this compound is the potential for dust explosion; fine dust clouds in a confined space can form an explosive mixture with air.
| Property | Value | Source |
| Molecular Formula | C20H18O8 | [1][2] |
| Molecular Weight | 386.36 g/mol | [1][2] |
| Appearance | White to light yellow powder/solid | [2][3] |
| Odor | Odorless | [2] |
| Melting Point | 165 - 167 °C (329 - 332.6 °F) | [2] |
| Solubility | Does not mix well with water. Slightly soluble in Ethanol and Methanol. | [3][4] |
| Stability | Stable under normal conditions. | [2][5] |
Hazard Identification and Classification
According to OSHA 29 CFR 1910.1200 and Regulation (EC) No. 1272/2008, this compound is generally not classified as a hazardous substance.[1][6] However, as with any chemical, it should be handled with care. The primary risks are associated with its physical form as a combustible, dust-forming solid.
Toxicological and Ecological Data
A thorough review of available safety data sheets indicates a lack of comprehensive toxicological and ecological information for this compound.
| Toxicological Endpoint | Data | Source |
| Acute Toxicity | No significant acute toxicological data identified in literature search. | [2][3][4][6] |
| Skin Corrosion/Irritation | No data available. May cause irritation upon prolonged contact. | [4][6] |
| Serious Eye Damage/Irritation | No data available. Dust may cause mechanical irritation. | [4][6] |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC. | [1] |
| Ecological Endpoint | Data | Source |
| Toxicity to Fish | No data available. | [4][6] |
| Persistence and Degradability | High persistence in water/soil is suggested, but no quantitative data is available. | [3][6] |
| Bioaccumulative Potential | No data available. | [4][6] |
Given the absence of detailed toxicity data, it is crucial to minimize exposure and follow rigorous safety protocols.
Safe Handling and Storage Protocols
4.1. Engineering Controls and Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate controls for the quantity and scale of work.
| Control | Specification | Source |
| Ventilation | Use in a well-ventilated area. Provide appropriate exhaust ventilation where dust is formed. | [3][7][8] |
| Eye Protection | Wear tightly fitting safety goggles or chemical safety glasses (conforming to EN166 or OSHA 29 CFR 1910.133). | [1][2][6] |
| Hand Protection | Wear impervious gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly. | [1][3][7] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. Launder work clothes separately. | [2][3] |
| Respiratory Protection | For nuisance exposures or if dust is generated, use a particulate respirator (e.g., type P95 or P1). For higher-level protection, use a full-face respirator. | [1][2][6][7] |
4.2. Handling Protocol
The following workflow outlines the standard procedure for handling this compound in a laboratory setting.
Caption: Standard Laboratory Handling Workflow.
4.3. Storage Protocol
-
Store in original, tightly sealed containers.[3]
-
Keep in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[2][3][5]
-
Protect containers from physical damage and check regularly for leaks.[3]
Emergency Procedures
5.1. First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If irritation or discomfort persists, seek medical attention. | [3][6] |
| Skin Contact | Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs. | [3][6] |
| Eye Contact | Immediately wash out with plenty of water for at least 15 minutes. If irritation continues, seek medical attention. | [3][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. First aid is not generally required, but contact a doctor or Poison Control Center if in doubt. | [1][3][6] |
5.2. Accidental Release Measures (Spills)
The response to a spill should be dictated by its size and location. The following diagram outlines the general decision-making process.
Caption: Emergency Response Protocol for Spills.
5.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, foam, carbon dioxide, or water spray (for large fires only).[3][6]
-
Fire-Fighting Procedures: Alert emergency responders. Wear self-contained breathing apparatus (SCBA) and full protective gloves. Use a fine water spray to cool adjacent areas and fire-exposed containers.[3]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[2][3]
Disposal Considerations
Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not let the product enter drains.[7]
This guide is intended for informational purposes and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and a comprehensive, site-specific risk assessment.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Di-p-toluoyl-D-tartaric acid monohydrate - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. utsi.edu [utsi.edu]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
Methodological & Application
Application Notes and Protocols for Chiral Resolution Using (+)-Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt formation is a robust and widely utilized technique in both academic research and industrial drug development for the separation of enantiomers. (+)-Di-p-toluoyl-D-tartaric acid, often abbreviated as (+)-DPTTA or D-DTTA, is a highly effective chiral resolving agent, particularly for racemic amines, amino acids, and certain chiral alcohols. Its rigid structure, derived from the C2-symmetric backbone of D-tartaric acid, provides distinct stereochemical interactions that lead to the formation of diastereomeric salts with significantly different physical properties, most notably solubility. This difference allows for the separation of one diastereomer by fractional crystallization.
These application notes provide a comprehensive overview of the principles and methodologies for employing (+)-DPTTA in chiral resolution. Detailed protocols, quantitative data from various applications, and a visual representation of the experimental workflow are included to guide researchers in developing and optimizing their own resolution processes.
Principle of Chiral Resolution
The fundamental principle of this resolution method lies in the reaction of a racemic mixture (a 50:50 mixture of two enantiomers, e.g., R-amine and S-amine) with an enantiomerically pure chiral resolving agent, in this case, (+)-DPTTA.[1][2] This reaction forms a mixture of two diastereomeric salts: [(R-amine)-(+)-DPTTA] and [(S-amine)-(+)-DPTTA]. Since these diastereomers are not mirror images of each other, they possess different physical properties, such as melting points, crystal structures, and, most importantly, solubilities in a given solvent system.[1][2]
By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. The solid, diastereomerically enriched salt is then separated by filtration. Subsequently, the desired enantiomer is recovered from the purified salt, and the chiral resolving agent can be recycled for future use.
Experimental Workflow
The general workflow for chiral resolution using (+)-DPTTA involves three main stages: diastereomeric salt formation and crystallization, isolation of the desired enantiomer, and recovery of the resolving agent.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Application Data
The effectiveness of (+)-DPTTA and its enantiomer, (-)-di-p-toluoyl-L-tartaric acid (L-DTTA), has been demonstrated for a variety of compounds. The selection of the resolving agent enantiomer depends on which substrate enantiomer is desired to be in the less soluble salt. The following tables summarize quantitative data from selected applications.
Table 1: Chiral Resolution of Amines
| Racemic Compound | Resolving Agent | Molar Ratio (Amine:Acid) | Solvent System | Result | Yield | Reference |
|---|---|---|---|---|---|---|
| N-methylamphetamine | (+)-DPTTA | 1 : 0.25 | Supercritical CO₂ | 57.9% ee (extract) | - | [3][4] |
| trans-2-benzylaminocyclohexanol | L-DTTA / HCl | 1.0 : 0.6 : 0.4 | Not specified | 99.5% de | 92% | [5] |
| 4-cyano-1-aminoindane | L-DTTA | Not specified | Methanol | 56% ee (bulk sample) | - | [6] |
| (±)-Tramadol | (+)-DPTTA | Not specified | Ethanol | >99% de (after recrystallization) | High |[7] |
Table 2: Chiral Resolution of Amino Acids
| Racemic Compound | Resolving Agent | Molar Ratio (AA:Acid) | Solvent System | Result | Yield | Reference |
|---|
| DL-Leucine | (+)-DPTTA | Not specified | Not specified | 91.2% ee (D-Leu salt) | - |[8] |
Experimental Protocols
The following protocols provide a generalized framework for the chiral resolution of amines and alcohols. Optimization of solvent, temperature, and stoichiometry is often necessary for each specific substrate.
Protocol 1: General Procedure for the Chiral Resolution of a Racemic Amine
This protocol is a generalized procedure based on common practices for diastereomeric salt resolution.
1. Materials:
-
Racemic amine
-
This compound ((+)-DPTTA)
-
Selected solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)
-
Strong base (e.g., 2M NaOH or KOH solution)
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Strong acid (e.g., 2M HCl solution)
-
Anhydrous sodium or magnesium sulfate
2. Procedure:
-
Step 1: Diastereomeric Salt Formation
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent with gentle heating to achieve complete dissolution.
-
In a separate flask, dissolve (+)-DPTTA (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating. Note: Using 0.5 equivalents of the resolving agent can be more efficient if only one enantiomer forms a significantly less soluble salt.
-
Add the resolving agent solution to the amine solution. Stir the mixture.
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Allow the crystallization to proceed for several hours to overnight to maximize the yield of the precipitate.
-
-
Step 2: Isolation of the Less Soluble Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals. At this stage, the diastereomeric excess (de%) can be determined using techniques like NMR or HPLC. If the purity is insufficient, a recrystallization from the same or a different solvent system can be performed.
-
-
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Suspend the diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
Add a strong base (e.g., 2M NaOH) dropwise while stirring until the pH of the aqueous layer is >10. This neutralizes the tartaric acid derivative and liberates the free amine.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Determine the enantiomeric excess (ee%) of the recovered amine by chiral HPLC or other suitable methods.
-
-
Step 4: Recovery of the Chiral Resolving Agent
-
Take the aqueous layer from Step 3, which contains the di-salt of (+)-DPTTA.[9]
-
Cool the aqueous solution in an ice bath and acidify with a strong acid (e.g., 2M HCl) to a pH of <2.[9]
-
The (+)-DPTTA will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. The recovered resolving agent can be reused in subsequent resolutions.[10]
-
Protocol 2: General Procedure for the Chiral Resolution of a Racemic Alcohol
The resolution of alcohols often requires an initial derivatization step to introduce a basic handle (like an amine) or an acidic handle that can form a salt with a chiral resolving agent. Alternatively, diastereomeric esters can be formed, but their separation can be more challenging than salt crystallization. The protocol below assumes the formation of diastereomeric esters for separation, which is a common alternative to salt formation for non-basic/acidic compounds.
1. Materials:
-
Racemic alcohol
-
This compound ((+)-DPTTA) or its acid chloride derivative.
-
Esterification catalyst (e.g., DCC, DMAP) if using the acid.
-
Anhydrous, non-protic solvent (e.g., dichloromethane, toluene).
-
Reagents for hydrolysis (e.g., LiOH, NaOH in methanol/water).
-
Silica gel for column chromatography.
2. Procedure:
-
Step 1: Formation of Diastereomeric Esters
-
Dissolve the racemic alcohol (1.0 equivalent) and a coupling agent like DMAP (0.1 equivalent) in an anhydrous solvent.
-
Add (+)-DPTTA (1.0 equivalent) and a dehydrating agent like DCC, or use the more reactive di-p-toluoyl-D-tartaroyl chloride.
-
Stir the reaction at room temperature until the alcohol is consumed (monitor by TLC or GC). This will form a mixture of two diastereomeric esters.
-
Work up the reaction to remove byproducts (e.g., filter off DCU, wash with dilute acid and base).
-
-
Step 2: Separation of Diastereomeric Esters
-
Separate the two diastereomeric esters using flash column chromatography on silica gel or by fractional crystallization from a suitable solvent system (e.g., hexane/ethyl acetate). The different physical properties of the diastereomers allow for their separation.
-
-
Step 3: Hydrolysis to Recover the Enantiomerically Pure Alcohol
-
Dissolve the isolated, pure diastereomeric ester in a solvent mixture like methanol/water.
-
Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir until the ester is fully hydrolyzed.
-
Neutralize the reaction mixture and extract the liberated chiral alcohol with an organic solvent.
-
Purify the alcohol by distillation or chromatography to obtain the enantiomerically pure product.
-
The resolving agent can be recovered from the aqueous layer by acidification, as described in Protocol 1, Step 4.
-
Conclusion
This compound is a powerful and versatile tool for the separation of enantiomers. Through the formation of diastereomeric salts with differing solubilities, it allows for an efficient and scalable method of chiral resolution. The success of any resolution is highly dependent on the careful selection of solvents and the optimization of crystallization conditions. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively apply this classical yet highly relevant technique in the synthesis of enantiomerically pure compounds.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. EP1736462A1 - Recovery of optically active tartaric acid resolving agents - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement for drug development. One of the most common and effective methods for chiral resolution of racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a widely used chiral resolving agent known for its ability to form crystalline diastereomeric salts with a variety of racemic amines. The principle of this method lies in the fact that the two diastereomeric salts formed between the racemic amine and the enantiomerically pure DPTTA have different physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the separation of the less soluble diastereomeric salt by fractional crystallization. Subsequent treatment of the isolated diastereomeric salt with a base liberates the enantiomerically enriched amine.
These application notes provide detailed protocols for the chiral resolution of racemic amines using this compound, including quantitative data and experimental workflows.
Principle of the Method
The chiral resolution of a racemic amine using this compound involves two key steps:
-
Diastereomeric Salt Formation: The racemic amine ((R/S)-amine) is reacted with an equimolar or sub-stoichiometric amount of this compound ((+)-DPTTA) in a suitable solvent. This acid-base reaction forms a mixture of two diastereomeric salts: ((R)-amine)-(+)-DPTTA and ((S)-amine)-(+)-DPTTA.
-
Fractional Crystallization and Liberation of the Enantiomer: Due to their different three-dimensional structures, the two diastereomeric salts exhibit different solubilities. By carefully selecting the solvent and crystallization conditions (temperature, cooling rate), the less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystallized salt is then isolated by filtration. Finally, the enantiomerically enriched amine is recovered by treating the diastereomeric salt with a base to neutralize the tartaric acid derivative.
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine
This protocol provides a general framework. The specific solvent, temperature, and crystallization time may need to be optimized for different amines.
Materials:
-
Racemic amine
-
This compound (DPTTA)
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)
-
Heating and stirring apparatus (hot plate with magnetic stirrer)
-
Filtration apparatus (vacuum flask, filter paper)
-
Rotary evaporator
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) and this compound (0.5 to 1.0 equivalent) in a minimal amount of the chosen solvent with gentle heating and stirring until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator or an ice bath. The formation of crystals of the less soluble diastereomeric salt should be observed. Seeding with a small crystal of the desired diastereomeric salt can promote crystallization.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the collected crystals under vacuum to a constant weight.
-
Liberation of the Free Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution is basic (pH > 10). This will liberate the free amine.
-
Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC or by measuring the specific rotation.
Specific Application Example: Resolution of Racemic Methamphetamine
This protocol is adapted from a patented procedure for the resolution of racemic methamphetamine.[1]
Materials:
-
Racemic methamphetamine
-
(-)-O,O'-di-p-toluoyl-R,R-tartaric acid (equivalent to (+)-DPTTA for resolving the L-enantiomer)
-
Methanol
-
2 M Sodium hydroxide (NaOH)
-
Chloroform
Procedure:
-
Salt Formation: Dissolve 3.0 g (0.02 mol) of racemic methamphetamine in 6 cm³ of methanol. In a separate flask, dissolve 3.9 g (0.01 mol) of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol. Add the tartaric acid solution to the methamphetamine solution.
-
Crystallization: Stir the reaction mixture at room temperature for 1 hour, then keep it at 5°C for 2 hours.
-
Isolation: Filter the precipitated salt and dry it under an infrared lamp.
-
Liberation of L-methamphetamine: Dissolve the resulting salt in a mixture of 3.6 g of 2M NaOH and 20 cm³ of water. Extract the aqueous solution three times with 20 cm³ portions of chloroform.
-
Work-up: Combine the organic phases, dry them, and evaporate the solvent to yield L-methamphetamine as a colorless oil.
-
Yield: 1.5 g.[1]
Quantitative Data Summary
The efficiency of a chiral resolution process is determined by the yield and the enantiomeric excess of the desired enantiomer. The following table summarizes representative quantitative data for the chiral resolution of various amines using this compound and its enantiomer.
| Racemic Amine | Resolving Agent | Molar Ratio (Amine:Acid) | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Amine | Reference |
| Methamphetamine | (-)-DTTA | 2:1 | Methanol | - | - | [1] |
| Finerenone | D-DTTA | - | Ethanol-Water | - | Lower than D-DOTA | [2] |
| N-methylamphetamine | DPTTA | 4:1 | Supercritical CO₂ | Raffinate Yield: 42% | 82% | [3] |
Note: The yield of the final enantiomer will be lower than the theoretical 50% due to losses during crystallization and work-up.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.
Conclusion
The chiral resolution of racemic amines using this compound is a robust and widely applicable method for obtaining enantiomerically enriched compounds. The success of the resolution is highly dependent on the choice of solvent and the optimization of crystallization conditions. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development and fine chemical synthesis to effectively implement this important technique. Careful execution of the experimental procedures and subsequent analysis are crucial for achieving high yields and enantiomeric purities.
References
- 1. HU212667B - Process for optical resolution of metamphetamine - Google Patents [patents.google.com]
- 2. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Synthesis Using (+)-Di-p-toluoyl-D-tartaric Acid as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) is a versatile and commercially available chiral auxiliary derived from the naturally occurring D-tartaric acid. Its rigid structure, featuring two carboxylic acid functionalities and two p-toluoyl ester groups, creates a well-defined chiral environment. This makes it highly effective in discriminating between enantiomers and directing stereoselective transformations. These application notes provide an overview of the primary applications of D-DTTA in asymmetric synthesis, including its use as a chiral resolving agent and as a catalyst. Detailed protocols for key applications are provided to facilitate its implementation in research and development settings.
Core Applications
The utility of this compound in asymmetric synthesis can be broadly categorized into two main areas:
-
Chiral Resolution of Racemates: D-DTTA is widely used for the separation of enantiomers from a racemic mixture. This is achieved through the formation of diastereomeric salts with racemic compounds, particularly amines and carboxylic acids. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization.
-
Asymmetric Catalysis: In its deprotonated form, D-DTTA can serve as a chiral Brønsted acid or as a chiral ligand for a metal catalyst. This approach is advantageous as it often requires only a catalytic amount of the chiral auxiliary, making the process more atom-economical. A notable example is its use in enantioselective aza-Friedel-Crafts reactions.
Data Presentation
The following tables summarize quantitative data for the key applications of this compound discussed in these notes.
Table 1: Chiral Resolution of (±)-Ibuprofen using this compound
| Substrate | Resolving Agent | Diastereomeric Salt | Yield of Salt (%) | Enantiomeric Purity of Recovered (S)-Ibuprofen |
| (±)-Ibuprofen | This compound | (S)-Ibuprofen-(+)-D-DTTA | Good | High |
Note: Specific quantitative yields and enantiomeric excess values can vary based on the precise experimental conditions.
Table 2: Enantioselective Aza-Friedel-Crafts Reaction Catalyzed by this compound
| N-Benzhydryl-α-imino ester | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Ethyl N-(diphenylmethyl)iminoacetate | Indole | 10 | Toluene | 95 | 92 |
| Ethyl N-(diphenylmethyl)iminoacetate | 2-Methylindole | 10 | Toluene | 96 | 93 |
| Ethyl N-(diphenylmethyl)iminoacetate | Pyrrole | 10 | Toluene | 85 | 88 |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic Ibuprofen
This protocol describes the resolution of racemic ibuprofen via diastereomeric salt formation with this compound.[1]
Workflow for Chiral Resolution of Ibuprofen
Caption: Workflow for the chiral resolution of ibuprofen using (+)-D-DTTA.
Materials:
-
(R,S)-Ibuprofen (16.36 g, 0.079 mol)
-
This compound (D-DTTA)
-
Isopropanol
-
Glacial acetic acid
-
2 N Sodium hydroxide (NaOH)
-
Methylene dichloride
-
Gentisic acid
-
Acetone
Procedure:
-
Preparation of the Diastereomeric Salt:
-
Dissolve 16.36 g (0.079 mol) of (R,S)-Ibuprofen in isopropanol.
-
Cool the mixture to 0-5 °C.
-
While maintaining the temperature, add 1 mL of glacial acetic acid dropwise.
-
In a separate flask, dissolve an equimolar amount of (+)-D-DTTA in 50 mL of isopropanol.
-
Gradually add the D-DTTA solution to the ibuprofen mixture.
-
Heat the resulting mixture in a water bath to 90 °C for 2 hours.
-
Allow the mixture to stand overnight at 25 °C to allow for the precipitation of the (S)-ibuprofen-(+)-D-DTTA salt.
-
Filter the solid precipitate and dry it at 50 °C under vacuum.
-
-
Liberation of (S)-(+)-Ibuprofen:
-
Take 5.88 g of the isolated diastereomeric salt and stir it for 30 minutes in a mixture of equal volumes of 2 N NaOH and methylene dichloride.
-
Separate the organic layer, filter it, and wash it with water.
-
To the organic layer, add a solution of 1.54 g of gentisic acid dissolved in 5 mL of acetone.
-
Stir the solution continuously to precipitate (S)-(+)-Ibuprofen gentisate.
-
The free (S)-(+)-Ibuprofen can be obtained by further appropriate workup.
-
Protocol 2: Enantioselective Aza-Friedel-Crafts Reaction
This protocol details the this compound-catalyzed enantioselective aza-Friedel-Crafts reaction between an N-benzhydryl-α-imino ester and an indole.
Reaction Pathway for Aza-Friedel-Crafts Reaction
Caption: General workflow for the D-DTTA-catalyzed aza-Friedel-Crafts reaction.
Materials:
-
Ethyl N-(diphenylmethyl)iminoacetate
-
Indole (or other nucleophile)
-
This compound (D-DTTA)
-
Toluene (anhydrous)
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel)
Procedure:
-
Reaction Setup:
-
To a solution of the ethyl N-(diphenylmethyl)iminoacetate (0.1 mmol) in toluene (1.0 mL) at room temperature, add the indole (0.12 mmol).
-
Add this compound (0.01 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral product.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Conclusion
This compound is a powerful and versatile tool in asymmetric synthesis. Its application as a chiral resolving agent provides a practical method for the separation of enantiomers on both laboratory and industrial scales. Furthermore, its utility as a chiral Brønsted acid catalyst in reactions such as the aza-Friedel-Crafts reaction highlights its potential for the efficient creation of stereogenic centers. The protocols provided herein offer a starting point for researchers to explore and adapt these methodologies for their specific synthetic targets.
References
Application Notes and Protocols for Diastereomeric Salt Formation with (+)-Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via diastereomeric salt formation is a cornerstone technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. This method leverages the formation of diastereomeric salts by reacting a racemic compound with a single enantiomer of a chiral resolving agent. The resulting diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[1][2][3]
(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) is a highly effective and widely used chiral resolving agent, particularly for the resolution of racemic amines. Its rigid structure, derived from natural D-tartaric acid, provides distinct stereochemical interactions that lead to the formation of diastereomeric salts with significantly different solubilities, facilitating the isolation of one enantiomer.[1]
These application notes provide a detailed protocol for the diastereomeric salt formation of a racemic amine with this compound, including procedures for salt formation, purification, and the liberation of the enantiomerically enriched amine.
Principle of the Method
The fundamental principle of this resolution technique is the reaction of a racemic mixture of a base (e.g., an amine) with an enantiomerically pure acid, in this case, this compound. This reaction forms a pair of diastereomeric salts:
-
(R)-Amine · (+)-D-DTTA
-
(S)-Amine · (+)-D-DTTA
These diastereomeric salts are not mirror images of each other and therefore exhibit different physical properties, such as melting points, crystal structures, and, most importantly, solubilities in a given solvent system.[1] By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize from the solution due to its lower solubility. The less soluble diastereomeric salt can then be isolated by filtration. Subsequently, the enantiomerically pure amine can be recovered from the isolated salt by treatment with a base.
Experimental Protocols
The following protocols provide a general framework for the resolution of a racemic primary amine using this compound. Optimization of solvent, stoichiometry, and temperature may be required for specific applications.
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve the racemic amine in an appropriate solvent (e.g., methanol, ethanol, isopropanol, or a mixture of solvents). The choice of solvent is critical and should be determined based on preliminary solubility studies. Heat the solution gently to ensure complete dissolution of the amine.
-
Addition of Resolving Agent: In a separate vessel, dissolve this compound in the same solvent, also with gentle heating. The molar ratio of the resolving agent to the racemic amine is a key parameter to optimize. While a 1:1 molar ratio can be used, often a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) is employed to maximize the yield and purity of the less soluble diastereomeric salt.
-
Salt Formation: Slowly add the solution of this compound to the solution of the racemic amine with continuous stirring. The formation of the diastereomeric salts may be instantaneous, leading to precipitation, or the solution may remain clear.
-
Crystallization: If precipitation occurs immediately, the mixture may need to be heated to redissolve the salts and then cooled slowly to allow for selective crystallization. If the solution remains clear, cool it slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can be beneficial. The crystallization process can be controlled by the rate of cooling and the final temperature.
-
Isolation of the Diastereomeric Salt: Once crystallization is complete, collect the precipitated diastereomeric salt by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
Protocol 2: Purification of the Diastereomeric Salt (Optional)
To enhance the enantiomeric purity of the resolved amine, the isolated diastereomeric salt can be recrystallized.
-
Recrystallization: Dissolve the diastereomeric salt in a minimal amount of a suitable hot solvent. The choice of solvent for recrystallization may be the same as or different from the initial crystallization solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize the recovery of the purified diastereomeric salt.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 3: Liberation of the Enantiomerically Enriched Amine
The enantiomerically pure amine is recovered from the purified diastereomeric salt by treatment with a base.
-
Suspension: Suspend the purified diastereomeric salt in water.
-
Basification: Add an aqueous solution of a base (e.g., 2M NaOH, 2M KOH) dropwise with stirring until the pH of the solution is basic (pH > 10). This will neutralize the tartaric acid derivative and liberate the free amine.
-
Extraction: Extract the liberated amine into an organic solvent in which it is soluble but which is immiscible with water (e.g., dichloromethane, diethyl ether, ethyl acetate). Perform the extraction multiple times (e.g., 3 x 50 mL) to ensure complete recovery of the amine.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the enantiomerically enriched amine.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the final product using appropriate analytical techniques such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Data Presentation
The efficiency of a diastereomeric salt resolution is highly dependent on the experimental conditions. The following table provides a summary of representative data for the resolution of 1-phenylethylamine with tartaric acid derivatives to illustrate the impact of different conditions.
| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | 1:1 | Not specified | >90% (after recrystallization) | [4] |
| 1-Phenylethylamine | (+)-Tartaric Acid | Ethanol | 1:1 | Not specified | Not specified | [2] |
| Albuterol | This compound | Methanol-Ethyl Acetate (1:2) | Not specified | 38% (R-enantiomer) | 99.5% | [5][6] |
Note: The data presented is for illustrative purposes and is collated from different sources. Direct comparison may not be possible due to variations in experimental procedures. Researchers should perform their own optimization studies for their specific system.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the diastereomeric salt resolution of a racemic amine.
Caption: General workflow for the chiral resolution of a racemic amine.
Logical Relationship of the Resolution Process
The following diagram illustrates the logical relationship between the components in the diastereomeric salt resolution process.
Caption: Logical flow of diastereomeric salt formation and separation.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallization Techniques in Separating Diastereomeric Salts of (+)-Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the separation of enantiomers through the crystallization of diastereomeric salts using (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) as a chiral resolving agent. This technique is a cornerstone in pharmaceutical development and fine chemical synthesis for obtaining enantiomerically pure compounds.
Principle of Diastereomeric Salt Crystallization
The fundamental principle of this chiral resolution technique lies in the differential physical properties of diastereomers. A racemic mixture, containing equal amounts of two enantiomers, is reacted with an enantiomerically pure resolving agent, in this case, this compound. This reaction forms two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, thereby separating it from the more soluble one which remains in the mother liquor. The desired enantiomer is then recovered from the isolated salt.
General Experimental Workflow
The process of separating enantiomers using this compound can be systematically approached through a series of steps, from initial screening to the isolation of the pure enantiomer.
Application of (+)-Di-p-toluoyl-D-tartaric Acid in Pharmaceutical Ingredient Synthesis
Abstract
(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) is a highly effective and widely used chiral resolving agent in the pharmaceutical industry.[1][2] Its utility lies in its ability to form diastereomeric salts with racemic mixtures of chiral compounds, particularly amines, which often serve as key intermediates or active pharmaceutical ingredients (APIs) themselves.[1][3] These diastereomeric salts exhibit different physicochemical properties, most notably solubility, allowing for their separation by fractional crystallization.[4][5] This application note provides detailed protocols and quantitative data for the use of D-DTTA in the synthesis of enantiopure pharmaceutical ingredients.
Introduction
Chirality is a critical aspect of drug design and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[6] Regulatory agencies worldwide now often require the development of single-enantiomer pharmaceuticals. Diastereomeric salt crystallization remains one of the most cost-effective and scalable methods for producing enantiopure compounds.[6][7]
D-DTTA is a derivative of naturally occurring L-(+)-tartaric acid and is favored for its rigid structure, which enhances the differences in crystal packing between the resulting diastereomeric salts, leading to more efficient separation. This document outlines the principles and provides practical guidance for researchers, scientists, and drug development professionals on the application of D-DTTA for chiral resolution.
Principle of Chiral Resolution using D-DTTA
The fundamental principle behind chiral resolution with D-DTTA is the conversion of a racemic mixture of a chiral base (e.g., an amine) into a mixture of diastereomeric salts. The reaction of a racemic base (containing both R- and S-enantiomers) with an enantiopure acid like D-DTTA results in the formation of two diastereomers: (R-base)-(D-DTTA) and (S-base)-(D-DTTA).
These diastereomers are not mirror images of each other and therefore have different physical properties, such as melting points and solubilities in various solvents.[4] By carefully selecting the solvent system and controlling the crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the pure enantiomer of the base is recovered by treating the isolated salt with a base to neutralize the D-DTTA.
General Experimental Workflow
The general workflow for chiral resolution using D-DTTA is depicted in the following diagram.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Application Examples and Protocols
Resolution of Racemic Albuterol
Albuterol (Salbutamol) is a β2-adrenergic agonist used to treat bronchospasm. The (R)-enantiomer is the active agent.
Experimental Protocol:
-
Salt Formation: Dissolve racemic Albuterol in a suitable solvent. Add an equimolar amount of this compound.
-
Crystallization: Allow the solution to stand at a controlled temperature to induce selective crystallization of the (R)-Albuterol-D-DTTA diastereomeric salt.
-
Isolation: Filter the precipitated salt and wash with a small amount of cold solvent.
-
Enantiomer Liberation: Decompose the isolated tartrate salt using a dilute sulfuric acid solution.
-
Final Product Isolation: Isolate the (R)-Albuterol as its sulfate salt.
Quantitative Data:
| Parameter | Value | Reference |
| Yield of (R)-enantiomer | 38% | [1] |
| Overall Yield (after recycle) | 67% | [1][2] |
| Optical Purity | 99.5% | [1][2] |
Resolution of Racemic Amlodipine
Amlodipine is a calcium channel blocker used to treat hypertension. The (S)-enantiomer is the more active isomer.
Experimental Protocol:
-
Salt Formation: React racemic amlodipine with O,O'-Di-p-toluoyl-D-tartaric acid in a solvent mixture of acetonitrile/isopropanol (1/9 v/v).[7]
-
Crystallization: The (S)-amlodipine di-p-toluoyl tartrate diastereomer will precipitate.
-
Isolation: Isolate the diastereomeric salt by filtration.
-
Enantiomer Liberation: Treat the prepared (S)-amlodipine diastereomeric salt with a base.
-
Final Product Formation: Further treat with gentisic acid to obtain enantiomerically pure (S)-amlodipine gentisate.[7]
Quantitative Data:
| Parameter | Value | Reference |
| Solvent System | Acetonitrile/Isopropanol (1/9 v/v) | [7] |
Resolution of (±)-Tramadol
Tramadol is a centrally acting analgesic.
Experimental Protocol:
-
Salt Formation and Crystallization: A robust and efficient resolution has been developed using di-p-toluoyl-tartaric acid (DTTA), where both enantiomers can be efficiently separated and isolated in high chemical and optical purities.[8] This process requires the use of both antipodes of DTTA for the separation of both enantiomers of Tramadol.[8]
Quantitative Data:
| Parameter | Value | Reference |
| Resolving Agent | This compound and (-)-Di-p-toluoyl-L-tartaric acid | [8] |
| Outcome | High chemical and optical purities | [8] |
Resolution of a Key Intermediate for Aprepitant
Aprepitant is a neurokinin-1 (NK1) receptor antagonist. The chiral resolution of N-benzylglycinamide, a key intermediate, is a crucial step in its synthesis.
Experimental Protocol:
-
Screening of Resolving Agents: Several chiral acids were screened, and this compound (DPTTA) was identified as the optimal choice.
-
Diastereomeric Salt Crystallization: The resolution of (±)-N-benzylglycinamide is achieved via diastereomeric salt crystallization using (+)-DPTTA in methanol.
-
Isolation: The (S)-(+)-N-benzylglycinamide-DPTTA salt is isolated.
-
Further Synthesis: The enantiopure intermediate is then used in subsequent steps to synthesize Aprepitant.
Quantitative Data:
| Parameter | Value | Reference |
| Resolving Agent | This compound (DPTTA) | [9] |
| Solvent | Methanol | [9] |
| Enantiopurity of Final Product | >98% | [9] |
Logical Relationship in Diastereomeric Salt Formation
The following diagram illustrates the logical relationship between the reactants and products in the chiral resolution of a generic racemic amine.
Caption: Formation of diastereomeric salts from a racemic amine and D-DTTA.
Conclusion
This compound is a powerful and versatile tool for the chiral resolution of racemic pharmaceutical ingredients, particularly amines. The formation of diastereomeric salts with differing solubilities allows for efficient separation through fractional crystallization, a method that is both effective and scalable for industrial applications. The examples provided demonstrate the broad applicability and high efficiency of D-DTTA in producing enantiopure active pharmaceutical ingredients and their key intermediates. Careful optimization of solvent systems and crystallization conditions is crucial for achieving high yields and excellent enantiomeric purity.
References
- 1. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. ardena.com [ardena.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Resolution of Drug Compounds Using (+)-Di-p-toluoyl-D-tartaric Acid
Introduction
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a highly effective chiral resolving agent widely employed in the pharmaceutical industry for the separation of enantiomers from racemic mixtures.[1] Its utility stems from its ability to form diastereomeric salts with racemic compounds, particularly amines. These diastereomeric salts exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[2] This document provides detailed application notes and protocols for the chiral resolution of three specific drug compounds: Albuterol, Tramadol, and Methamphetamine, using DPTTA.
Resolution of Racemic Albuterol
Application Note:
The resolution of racemic Albuterol is crucial as the (R)-enantiomer (Levalbuterol) is the active bronchodilator, while the (S)-enantiomer may have some undesirable side effects. This protocol describes the selective crystallization of the diastereomeric salt of (R)-Albuterol with this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Ratio (Albuterol:DPTTA) | 1:1 | [3] |
| Solvent | Methanol | [3] |
| Yield of (R)-Albuterol | 38% (initial), 67% (overall with recycle) | [4] |
| Optical Purity (e.e.) of (R)-Albuterol | 99.5% | [4] |
Experimental Protocol:
-
Diastereomeric Salt Formation:
-
Dissolve racemic Albuterol and an equimolar amount of this compound in refluxing methanol.[3]
-
Cool the solution to room temperature and stir for 16 hours to allow for the crystallization of the diastereomeric salt of (R)-Albuterol-(+)-DPTTA.[3]
-
Collect the precipitated solid by filtration and wash with a small amount of cold ethyl acetate.[3]
-
-
Recrystallization (Optional, for higher purity):
-
Dissolve the obtained solid in a minimal amount of refluxing methanol.[3]
-
Allow the solution to cool gradually to room temperature to effect recrystallization.
-
Filter the purified crystals and dry under vacuum.
-
-
Liberation of (R)-Albuterol:
-
Decompose the (R)-Albuterol tartrate salt in a dilute sulfuric acid solution.[4]
-
Isolate the (R)-Albuterol as its sulfate salt.
-
-
Racemization and Recycling of (S)-Albuterol (Optional):
Visualization of the Experimental Workflow:
Caption: Workflow for the resolution of racemic Albuterol.
Resolution of Racemic Tramadol
Application Note:
Tramadol is a centrally acting analgesic marketed as a racemic mixture. Both enantiomers contribute to its analgesic effect through different mechanisms. This protocol describes an efficient resolution of (±)-Tramadol using this compound to isolate the (+)-enantiomer. A similar process can be employed with (-)-Di-p-toluoyl-L-tartaric acid to isolate the (-)-enantiomer.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Ratio (Tramadol:DPTTA) | 1:1 | |
| Solvent | Ethanol | [2] |
| Yield of (+)-Tramadol Salt | ~47% (initial crystallization) | |
| Diastereomeric Excess (d.e.) of (+)-Tramadol Salt | 97% (initial), >99.5% (after reslurry) |
Experimental Protocol:
-
Preparation of Tramadol Free Base:
-
Convert racemic Tramadol hydrochloride to the free base using a suitable base (e.g., sodium hydroxide solution) and extract with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and evaporate the solvent to obtain the racemic Tramadol free base as an oil.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic Tramadol free base in ethanol.
-
In a separate flask, dissolve one molar equivalent of this compound in ethanol, heating to approximately 70°C.
-
Add the Tramadol solution to the hot DPTTA solution. A precipitate should form upon cooling to about 65°C.
-
Gradually cool the mixture to 25°C and allow it to age for approximately 15 hours.
-
Collect the white precipitate by filtration and wash with cold ethanol.
-
-
Enhancement of Diastereomeric Purity:
-
Reslurry the obtained salt in ethanol to enhance the diastereomeric excess to >99.5%.
-
Filter the purified salt and dry.
-
-
Liberation of (+)-Tramadol:
-
Treat the diastereomeric salt with a base (e.g., sodium hydroxide) to liberate the (+)-Tramadol free base.
-
The free base can then be converted to its hydrochloride salt if desired.
-
Visualization of the Experimental Workflow:
Caption: Workflow for the resolution of racemic Tramadol.
Resolution of Racemic Methamphetamine
Application Note:
The pharmacological activity of methamphetamine resides primarily in the dextrorotatory (D)-enantiomer. This protocol details the resolution of racemic methamphetamine using (-)-O,O'-di-p-toluoyl-R,R-tartaric acid (an enantiomer of the title compound, which will resolve the L-enantiomer, leaving the D-enantiomer in the mother liquor or accessible through a different procedure). This method utilizes a fractional molar equivalent of the resolving agent.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Ratio (Methamphetamine:DPTTA) | 4:1 (0.02 mol : 0.005 mol) | |
| Solvent | Methanol | |
| Yield of L-Methamphetamine | 1.1 g (from 3.0 g racemate) | |
| Optical Purity of L-Methamphetamine | 92.0% | |
| Optical Purity of D-Methamphetamine (from mother liquor) | 71.6% |
Experimental Protocol:
-
Diastereomeric Salt Formation:
-
Dissolve 3.0 g (0.02 mol) of racemic methamphetamine in 6 cm³ of methanol.
-
In a separate container, dissolve 1.9 g (0.005 mol) of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol.
-
Add the resolving agent solution to the methamphetamine solution.
-
Stir the reaction mixture at room temperature for one hour.
-
Cool the mixture to 5°C and hold for two hours to induce crystallization.
-
Filter the precipitated salt and dry it.
-
-
Liberation of L-Methamphetamine:
-
Dissolve the obtained salt (2.4 g) in a mixture of 5.5 cm³ of 2M NaOH and 15 cm³ of water.
-
Extract the aqueous solution three times with 20 cm³ of chloroform.
-
Combine the organic phases, dry over a suitable drying agent (e.g., Na₂SO₄), and evaporate the solvent to yield L-methamphetamine as a colorless oil.
-
-
Isolation of D-Methamphetamine from Mother Liquor:
-
Evaporate the mother liquor from the filtration step to dryness.
-
Process the residue in the same manner as the precipitated salt (alkaline treatment and extraction) to obtain D-methamphetamine enriched oil.
-
Visualization of the Experimental Workflow:
Caption: Workflow for the resolution of racemic Methamphetamine.
References
- 1. - [www.rhodium.ws] [rhodium.freevar.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof - Google Patents [patents.google.com]
- 4. HU212667B - Process for optical resolution of metamphetamine - Google Patents [patents.google.com]
Application Notes and Protocols for Determining Enanimetric Excess after Resolution with (+)-Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the analytical methodologies for determining the enantiomeric excess (ee) of chiral compounds following diastereomeric salt resolution using (+)-Di-p-toluoyl-D-tartaric acid (DPTTA). The protocols provided cover High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC), offering a range of techniques to suit various analytical needs.
Introduction
Chiral resolution via diastereomeric salt formation is a fundamental technique in the pharmaceutical and fine chemical industries for the separation of enantiomers. This compound is a widely used chiral resolving agent, particularly effective for the resolution of racemic amines. Following the separation of the diastereomeric salts, accurate determination of the enantiomeric excess of the liberated enantiomer is crucial for quality control and regulatory purposes. This document provides detailed protocols and data for the most common analytical techniques used for this purpose.
Analytical Methodologies
The determination of enantiomeric excess post-resolution with DPTTA typically involves the analysis of the liberated enantiomers or the diastereomeric salts themselves. The three primary analytical techniques employed are:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying enantiomers, either directly on a chiral stationary phase (CSP) or indirectly by separating the diastereomeric salts on an achiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A spectroscopic method that can distinguish between diastereomers in solution. By forming diastereomeric salts with a chiral resolving agent like DPTTA, the resulting non-equivalent magnetic environments of the nuclei in each diastereomer can lead to distinct signals in the NMR spectrum, allowing for quantification.
-
Gas Chromatography (GC): A chromatographic technique suitable for volatile and thermally stable compounds. Derivatization of the enantiomers into diastereomers can allow for their separation on a standard achiral GC column.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used method for determining enantiomeric excess. The following protocol is for the analysis of a resolved amine, using amlodipine as an example.
Experimental Protocol: Chiral HPLC Analysis of Amlodipine Enantiomers
This protocol outlines the analysis of the enantiomeric purity of amlodipine after resolution and liberation from its diastereomeric salt with this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase Column: Ultron ES-OVM (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 20 mM Dibasic Sodium Phosphate buffer (pH 7.0) and Acetonitrile (80:20 v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 25°C[1].
-
Injection Volume: 10 µL[1].
-
Detection Wavelength: 360 nm[1].
-
Sample Preparation: Dissolve the amlodipine sample (liberated from the DPTTA salt) in acetonitrile to a concentration of 0.1 mg/mL[1].
2. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the prepared amlodipine sample solution.
-
Run the chromatogram and record the retention times and peak areas for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers.
Data Presentation: HPLC of Amlodipine Enantiomers
| Enantiomer | Retention Time (minutes) |
| (R)-Amlodipine | ~8.0[1]. |
| (S)-Amlodipine | ~11.0[1]. |
Calculation of Enantiomeric Excess (ee):
ee (%) = [ (Areamajor enantiomer - Areaminor enantiomer) / (Areamajor enantiomer + Areaminor enantiomer) ] x 100
Logical Workflow for HPLC Analysis
Caption: Workflow for ee determination by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful method for determining enantiomeric excess by observing the distinct signals of diastereomers in solution. The formation of diastereomeric salts with DPTTA can induce chemical shift non-equivalence in the proton (¹H) NMR spectra of the chiral analyte.
Experimental Protocol: ¹H NMR Analysis of Diastereomeric Salts
This protocol describes the general procedure for determining the enantiomeric excess of a primary amine after forming a diastereomeric salt with this compound.
1. Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound (DPTTA)
-
The resolved amine sample
2. Procedure:
-
In an NMR tube, dissolve a known quantity of the resolved amine sample in a suitable deuterated solvent.
-
Add an equimolar amount of this compound to the NMR tube.
-
Gently agitate the tube to ensure complete dissolution and salt formation.
-
Acquire the ¹H NMR spectrum of the sample.
-
Identify the signals corresponding to the diastereomeric protons. These are often protons close to the chiral center of the amine.
-
Integrate the distinct signals for each diastereomer.
-
Calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the amine.
Data Presentation: ¹H NMR of Diastereomeric Salts
Example Hypothetical Data for a Chiral Amine:
| Diastereomer | Proton | Chemical Shift (ppm) |
| (R-amine)-(+)-DPTTA | -CH-NH₃⁺- | 4.52 (quartet) |
| (S-amine)-(+)-DPTTA | -CH-NH₃⁺- | 4.48 (quartet) |
Calculation of Enantiomeric Excess (ee):
ee (%) = [ (Integralmajor diastereomer - Integralminor diastereomer) / (Integralmajor diastereomer + Integralminor diastereomer) ] x 100
Logical Workflow for NMR Analysis
Caption: Workflow for ee determination by NMR.
Gas Chromatography (GC)
Gas chromatography is a suitable method for determining the enantiomeric excess of volatile and thermally stable amines after resolution. The diastereomeric salts are typically not directly analyzed by GC. Instead, the resolved amine is liberated and then derivatized with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral GC column.
Experimental Protocol: GC Analysis of a Derivatized Amine
This protocol provides a general guideline for the GC analysis of a resolved amine.
1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Achiral GC column (e.g., DB-5, HP-5)
-
Chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride)
-
Anhydrous solvent (e.g., dichloromethane)
-
The resolved amine sample
2. Procedure:
-
Liberation of the Amine: Treat the diastereomeric salt with a base (e.g., NaOH solution) and extract the free amine with an organic solvent. Dry the organic extract and evaporate the solvent.
-
Derivatization: Dissolve the liberated amine in an anhydrous solvent. Add the chiral derivatizing agent and a non-nucleophilic base (e.g., triethylamine). Allow the reaction to proceed to completion.
-
GC Analysis:
-
Set the GC oven temperature program, injector temperature, and detector temperature.
-
Inject a small volume of the derivatized sample solution.
-
Run the chromatogram and record the retention times and peak areas for the two diastereomeric derivatives.
-
Calculate the enantiomeric excess based on the peak areas.
-
Data Presentation: GC of Derivatized Amine Diastereomers
The retention times of the diastereomeric derivatives will depend on the specific amine, derivatizing agent, and GC conditions.
Example Hypothetical Data for a Derivatized Chiral Amine:
| Diastereomeric Derivative | Retention Time (minutes) |
| (R-amine)-(S-derivatizing agent) | 12.5 |
| (S-amine)-(S-derivatizing agent) | 13.2 |
Calculation of Enantiomeric Excess (ee):
ee (%) = [ (Areamajor diastereomer - Areaminor diastereomer) / (Areamajor diastereomer + Areaminor diastereomer) ] x 100
Logical Workflow for GC Analysis
References
Application Notes and Protocols for Scale-Up of Chiral Resolution Using (+)-Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt formation is a robust and widely utilized method for the separation of enantiomers on an industrial scale. This technique is particularly favored for its operational simplicity and cost-effectiveness compared to other methods like preparative chiral chromatography.[1] (+)-Di-p-toluoyl-D-tartaric acid ((+)-DTTA) is a versatile and highly effective chiral resolving agent for a variety of racemic compounds, particularly amines and other basic molecules.[2]
The principle of this resolution method lies in the reaction of a racemic mixture with an enantiomerically pure resolving agent, such as (+)-DTTA, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of one diastereomer, which can then be isolated by filtration. Subsequently, the desired enantiomer is recovered from the purified diastereomeric salt, and the resolving agent can often be recycled, a critical consideration for large-scale and sustainable manufacturing.[2][3]
Successful scale-up of a chiral resolution process requires careful consideration and optimization of several key parameters, including the choice of solvent, the molar ratio of the resolving agent to the racemic compound, crystallization temperature, and cooling rate. These factors significantly influence the yield, enantiomeric excess (ee), and overall efficiency of the resolution.
These application notes provide a comprehensive overview of the critical considerations for the scale-up of chiral resolution using (+)-DTTA, complete with detailed experimental protocols and illustrative data.
Data Presentation: Key Parameters and Their Effects
The efficiency of a diastereomeric salt resolution is highly dependent on the interplay of various experimental conditions. The following tables summarize quantitative data on the critical parameters influencing the resolution process.
Table 1: Influence of Solvent on Chiral Resolution Efficiency
| Racemic Compound | Resolving Agent | Solvent System | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (±)-Tramadol | (+)-DTTA | Isopropanol | 33 | >99 | [1] |
| (±)-Tramadol | (+)-DTTA | Methanol | - | 86-99 | [1] |
| (±)-Ibuprofen | (+)-DTTA | Isopropanol | High | 97.39 | [4] |
| Finerenone | (+)-DTTA | Ethanol-Water | - | - | [5] |
Note: The study on Finerenone highlighted that (+)-DTTA formed an ethanol solvate, indicating the crucial role of the solvent in the crystal structure of the diastereomeric salt.[5]
Table 2: Effect of Molar Ratio of Resolving Agent on Resolution
| Racemic Compound | Resolving Agent | Molar Ratio (Racemate:Agent) | Yield (%) | Diastereomeric Excess (de) (%) | Reference |
| (±)-Tramadol | (+)-DTTA | 1:0.5 | 44 | 99 | [1] |
| Chiral Amine (PEA) | (+)-DTTA | < 0.5 | High ee predicted | - | [6] |
| Chiral Amine (PPI2) | (-)-DTTA | > 1.5 | High ee predicted | - | [6] |
Note: For diacid resolving agents like DTTA, using less than 0.5 equivalents can favor the formation of neutral diastereomeric salts, while more than 1.5 equivalents can lead to the formation of acid salts. The optimal ratio depends on the relative solubilities of these different salt forms.[6]
Table 3: Scale-Up Data for the Resolution of (±)-Tramadol with (+)-DTTA
| Scale (Input of Racemate) | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Purity of (+)-Tramadol | Reference |
| Laboratory Scale | Isopropanol | 33 | >99% ee | [1] |
| 90 g | Isopropanol | 44 | 99% de | [1] |
Experimental Protocols
The following protocols provide a general framework for developing and scaling up a chiral resolution process using (+)-DTTA.
Protocol 1: Screening for Optimal Resolution Conditions (Small Scale)
-
Solvent Screening:
-
In a series of test tubes or vials, dissolve the racemic base in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water) to determine its solubility.
-
To each solution, add a solution of (+)-DTTA (typically 0.5-1.0 molar equivalents) in the same solvent.
-
Allow the solutions to stand at room temperature and then cool to 0-5 °C to induce crystallization.
-
Observe the formation of crystalline precipitate. The ideal solvent system will result in a good yield of crystalline solid.
-
-
Molar Ratio Optimization:
-
Using the most promising solvent system(s) identified in the previous step, set up a series of experiments with varying molar ratios of the racemic base to (+)-DTTA (e.g., 1:0.5, 1:0.75, 1:1.0).
-
Dissolve the racemic base and (+)-DTTA in the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Allow the solutions to cool slowly to ambient temperature and then further cool in an ice bath.
-
Isolate the precipitated diastereomeric salt by filtration, wash with a small amount of cold solvent, and dry.
-
Determine the yield and diastereomeric excess (de) of the salt. The de can often be determined by HPLC or NMR analysis.
-
-
Liberation of the Enantiomer and Determination of Enantiomeric Excess (ee):
-
Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 1M NaOH or NaHCO3 solution).
-
Stir vigorously until all solids have dissolved and the layers have separated.
-
Separate the organic layer, wash with water and brine, and then dry over an anhydrous salt (e.g., Na2SO4).
-
Evaporate the solvent to obtain the free enantiomeric base.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or other suitable analytical techniques.
-
Protocol 2: Scale-Up and Crystallization Optimization
-
Batch Scale-Up:
-
Based on the optimized conditions from the screening protocol, scale up the reaction to the desired batch size (e.g., 10 g, 100 g).
-
Use a appropriately sized reaction vessel equipped with a mechanical stirrer, a temperature probe, and a condenser.
-
Dissolve the racemic base and (+)-DTTA in the chosen solvent at the determined optimal temperature.
-
Control the cooling rate to promote the growth of large, easily filterable crystals. A slow, linear cooling profile is often preferred over rapid cooling.
-
If necessary, seed the solution with a small amount of the desired diastereomeric salt to induce crystallization and improve reproducibility.
-
Isolate the product by filtration and wash with cold solvent.
-
-
Isolation and Purification of the Desired Enantiomer:
-
Follow the procedure in Protocol 1, step 3 to liberate the free enantiomer from the diastereomeric salt on a larger scale.
-
-
Recovery of the Chiral Resolving Agent:
-
The aqueous layer from the base extraction (Protocol 2, step 2) contains the sodium salt of (+)-DTTA.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2.
-
The (+)-DTTA will precipitate out of the solution.
-
Isolate the (+)-DTTA by filtration, wash with cold water, and dry.
-
The recovered resolving agent can be reused in subsequent resolution batches, which is a significant advantage for industrial-scale processes.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for chiral resolution using (+)-DTTA.
Scale-Up Decision Pathway
Caption: Decision pathway for scaling up a chiral resolution process.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Selection for (+)-Di-p-toluoyl-D-tartaric Acid Resolution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the selection of solvents for the chiral resolution of racemic amines using (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of solvent selection in DPTTA resolution?
The main goal is to identify a solvent or solvent system where the two diastereomeric salts, formed between the racemic amine and DPTTA, exhibit a significant difference in solubility.[1] Ideally, one salt will be sparingly soluble and crystallize out of the solution, while the other remains dissolved in the mother liquor.[2][3] This solubility difference is the basis for the separation.
Q2: I am not observing any crystal formation after adding DPTTA to my racemic amine in the chosen solvent. What are the initial troubleshooting steps?
When no crystallization occurs, consider the following:
-
Supersaturation: The solution may not be supersaturated. Try to concentrate the solution by slowly evaporating the solvent.
-
Solubility: The diastereomeric salts might be too soluble in the selected solvent. You should select a solvent with lower solvating power for the salts.[1]
-
Cooling: If the crystallization is performed at room temperature, try cooling the solution slowly to induce crystallization.
-
Seeding: If you have a small crystal of the desired diastereomeric salt, add it to the solution to act as a nucleation site.
-
Solvent Screening: The chosen solvent is likely unsuitable. A systematic screening of different solvents is necessary.[4]
Q3: My resolution yield is very low. How can I improve it?
Low yield can stem from several factors:
-
High Solubility: The desired diastereomeric salt may still have considerable solubility in the solvent, meaning a significant amount remains in the mother liquor. Try a solvent in which the desired salt is less soluble.
-
Molar Ratio: The molar ratio of the resolving agent to the racemic substrate is a key parameter. While a 1:1 or 0.5:1 ratio is common, employing molar ratios higher than 1.5 can sometimes improve yields.[2]
-
Incomplete Crystallization: Ensure sufficient time is allowed for the crystallization process to reach equilibrium. Stirring for an extended period (e.g., 1.5 hours or more) before filtering can improve the efficiency of the separation.[5]
-
Co-precipitation: The undesired diastereomer might be co-precipitating, reducing the purity and effective yield of the target enantiomer. This is often a solvent issue.
Q4: The enantiomeric excess (ee) of my resolved amine is poor. What are the common causes?
Poor enantiomeric excess indicates an inefficient separation of the diastereomeric salts.
-
Solvent Choice: The solvent may not provide a large enough solubility difference between the two diastereomeric salts, leading to the crystallization of both. Solvents with varying polarities and hydrogen-bonding capabilities should be screened to maximize this difference.[1]
-
Formation of Mixed Crystals: In some cases, the two diastereomeric salts can form mixed crystals or a solid solution, which makes separation by simple crystallization impossible. Changing the solvent can sometimes prevent this.[6]
-
Equilibration Time: Insufficient time for the system to equilibrate can lead to kinetically controlled crystallization, which may not be as selective as thermodynamically controlled crystallization.
-
Washing Step: Improper washing of the filtered crystals can leave residual mother liquor, which is rich in the undesired diastereomer, thereby lowering the ee. Wash the crystals with a small amount of the cold crystallization solvent.[7]
Q5: How does solvent polarity affect the resolution process?
Solvent polarity is a critical factor. A study on brucinium salts found that increasing solvent polarity could help eliminate anionic dimers that hinder enantio-separation.[6] Generally, the ideal solvent will fully dissolve the racemate and resolving agent but will have very different solubility profiles for the resulting diastereomeric salts. There is no universal rule, and the optimal polarity depends heavily on the specific amine being resolved.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated. 2. Diastereomeric salts are too soluble in the chosen solvent. 3. Nucleation is inhibited. | 1. Slowly evaporate the solvent to increase concentration. 2. Cool the solution slowly. 3. Re-evaluate solvent choice; select a less polar or non-polar solvent. 4. Add a seed crystal if available. |
| Low Yield of Diastereomeric Salt | 1. The desired salt is partially soluble in the mother liquor. 2. Insufficient crystallization time. 3. Unfavorable molar ratio of resolving agent to amine. | 1. Cool the crystallization mixture to a lower temperature before filtration. 2. Try an anti-solvent addition to decrease solubility. 3. Increase the crystallization time with gentle agitation. 4. Optimize the molar ratio of DPTTA to the amine; consider ratios greater than 1.[2] |
| Poor Enantiomeric Excess (ee) | 1. Small solubility difference between the diastereomeric salts in the chosen solvent. 2. Co-precipitation of the undesired diastereomer. 3. Inadequate washing of the isolated crystals. | 1. Perform a thorough solvent screening to find a more selective system.[1][4] 2. Try recrystallizing the obtained diastereomeric salt. 3. Ensure the crystals are washed with a small amount of cold, fresh solvent.[7] |
| Both Diastereomers Crystallize | 1. The solvent system does not provide adequate differentiation in solubility. 2. The system may form a solid solution or conglomerate. | 1. Screen a wider range of solvents, including mixtures (e.g., alcohol/water, ester/alkane).[2] 2. Analyze the solid phase to understand its nature (e.g., using PXRD). |
Data Presentation: Solvent Screening
A systematic screening process is crucial for identifying the optimal solvent.[1][7] The table below presents hypothetical but representative data for the resolution of a racemic amine with DPTTA to illustrate the impact of solvent choice.
Table 1: Illustrative Results of a Solvent Screen for Amine Resolution
| Solvent | Solvent Type | Yield of Salt (%) | Enantiomeric Excess (ee) of Amine (%) |
| Methanol | Polar Protic | 65 | 75 |
| Ethanol | Polar Protic | 55 | 88 |
| Isopropanol | Polar Protic | 48 | 95 |
| Ethyl Acetate | Polar Aprotic | 42 | 98 |
| Acetone | Polar Aprotic | 35 | 92 |
| Toluene | Non-polar | 20 | 60 |
| Methanol/Water (9:1) | Polar Protic Mixture | 70 | 85 |
Note: Data is illustrative. Optimal solvent is specific to the compound being resolved.
Experimental Protocols
Protocol 1: Solvent Screening for Diastereomeric Salt Resolution
This protocol outlines a general method for screening various solvents to find the optimal conditions for resolution.
-
Preparation of Stock Solutions: Prepare a stock solution of the racemic amine and a separate stock solution of (+)-DPTTA in a solvent known to dissolve both, such as methanol, at the same molar concentration.
-
Screening Setup: In separate vials, place a defined volume of the racemic amine stock solution.
-
Solvent Evaporation: Remove the initial solvent (e.g., methanol) under reduced pressure.
-
Test Solvent Addition: To each vial, add a different test solvent (e.g., ethanol, ethyl acetate, isopropanol) and warm gently to ensure complete dissolution. Aim for a concentrated solution.
-
Addition of Resolving Agent: Add an equimolar amount of the DPTTA stock solution to each vial.
-
Crystallization: Allow the vials to stand at room temperature, followed by cooling in a refrigerator, to induce crystallization. Observe for the formation of a precipitate.
-
Isolation and Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.
-
Regeneration and Evaluation: Regenerate the free amine from the salt by treating it with a base. Determine the yield and measure the enantiomeric excess using chiral HPLC or another appropriate method.
Protocol 2: Bulk Resolution and Enantiomer Regeneration
-
Salt Formation: Dissolve the racemic amine in the optimal solvent identified during screening. Heat the solution if necessary. Add 0.5-1.0 equivalents of (+)-DPTTA.
-
Crystallization: Stir the mixture at room temperature or an optimized temperature for several hours to allow the less soluble diastereomeric salt to crystallize.
-
Isolation: Filter the solid salt and wash it with a small volume of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Enantiomer Regeneration: Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane). Add a base (e.g., NaOH solution) to deprotonate the amine and break the salt.
-
Extraction: Separate the organic layer containing the free amine. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure to obtain the pure enantiomer of the amine.
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.[7]
Caption: Decision-making flowchart for troubleshooting poor enantiomeric excess (ee).
References
- 1. researchgate.net [researchgate.net]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (+)-Di-p-toluoyl-D-tartaric Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of diastereomeric salt crystallization using (+)-Di-p-toluoyl-D-tartaric acid as a resolving agent. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Issue: Low Yield of the Desired Diastereomeric Salt
Q1: My crystallization yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield is a common challenge in diastereomeric salt crystallization and can be attributed to several factors. The primary reasons include the high solubility of the desired salt in the chosen solvent, co-precipitation of the undesired diastereomer, and suboptimal experimental conditions.
Potential Causes and Solutions:
-
High Solubility of the Desired Salt: The target diastereomeric salt may be too soluble in the selected solvent, preventing efficient precipitation.
-
Solution: Conduct a solvent screening to identify a solvent or solvent mixture in which the desired salt has lower solubility. An anti-solvent addition can also be employed to reduce solubility and increase the yield.[1]
-
-
Co-precipitation of the Undesired Diastereomer: If the solubilities of the two diastereomers are too similar, the undesired diastereomer may crystallize alongside the desired one, reducing the overall yield of the pure product.
-
Solution: A different solvent system is necessary to enhance the solubility difference between the diastereomers.[1]
-
-
Suboptimal Temperature Profile: The cooling rate and final temperature of the crystallization process significantly impact the yield.
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can affect the crystallization outcome.
-
Solution: Optimize the stoichiometry of this compound. In some cases, using a sub-stoichiometric amount of the resolving agent can be beneficial.
-
Issue: Low Diastereomeric Excess (d.e.)
Q2: The diastereomeric excess of my crystallized salt is low. How can I improve the purity?
A: Low diastereomeric excess indicates poor separation of the two diastereomers. This is often due to the co-precipitation of the undesired diastereomer.
Strategies to Improve Diastereomeric Excess:
-
Solvent System Optimization: The choice of solvent is critical for achieving high selectivity. A systematic solvent screen is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[1] The polarity of the solvent can significantly influence the resolution efficiency.[1]
-
Controlled Cooling Rate: A slower cooling rate allows for more selective crystallization of the less soluble diastereomer.[1]
-
Recrystallization: Recrystallizing the obtained salt, potentially in a different solvent system, can further enhance the diastereomeric excess.
-
Optimize Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemate can influence the d.e.[1]
Issue: "Oiling Out" Instead of Crystallization
Q3: My product is "oiling out" and not forming crystals. What should I do?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid. This can happen if the salt's melting point is lower than the crystallization temperature or if the solution is too concentrated.
Troubleshooting "Oiling Out":
-
Adjust Solvent System: Changing to a less polar solvent might favor crystallization over oiling out.[1]
-
Reduce Concentration: Adding more solvent can lower the concentration and prevent oiling out.[1]
-
Lower Crystallization Temperature: A lower temperature may be below the melting point of the salt, promoting solidification.[1]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding seed crystals of the desired diastereomer if available.[1]
Frequently Asked Questions (FAQs)
Q4: What is the role of this compound in this process?
A: this compound is a chiral resolving agent. It reacts with a racemic mixture (a 50:50 mixture of two enantiomers) to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.
Q5: How do I choose the right solvent for my crystallization?
A: The ideal solvent will have a significant difference in solubility for the two diastereomeric salts, meaning it will dissolve one diastereomer well while the other is sparingly soluble. A solvent screening study is the best approach to identify the optimal solvent or solvent mixture for your specific racemic compound.
Q6: Can I reuse the resolving agent?
A: Yes, after the separation of the diastereomeric salt and liberation of the desired enantiomer, the resolving agent can often be recovered from the mother liquor and reused, which is an important consideration for process economics.
Q7: What analytical techniques can I use to determine the diastereomeric excess?
A: Common analytical techniques to determine diastereomeric excess include High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, Nuclear Magnetic Resonance (NMR) spectroscopy, and Capillary Electrophoresis (CE).
Data Presentation
Table 1: Effect of Solvent on the Yield and Diastereomeric Excess (d.e.) of Diastereomeric Salt Crystallization with this compound
| Racemic Compound | Solvent | Yield (%) | d.e. (%) | Reference |
| Tramadol | Ethanol | >90 | 93 | This resolving agent is highly specific for the desired trans-Tramadol enantiomers, enabling isolation of a single isomer from a crude mixture of all four possible isomers. |
| Albuterol | Methanol | 38 | >99 | A convenient method is described for the resolution of racemic Albuterol by selective crystallization of its di-p-toluoyl-D-tartrate salt. The separation resulted in a 38% yield of the (R)-enantiomer. |
| 4-cyano-1-aminoindane | Methanol | - | up to 96 | Chiral resolution of rac-4-cyano-1-aminoindane, a key intermediate of ozanimod, was successfully achieved through a combination of crystallization and enantioselective dissolution with up to 96% ee. |
Note: The yield and d.e. are highly dependent on the specific racemic compound and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: Dissolve the racemic compound (1 equivalent) in a suitable solvent at an elevated temperature. In a separate vessel, dissolve this compound (0.5-1.0 equivalent) in the same solvent, also at an elevated temperature.
-
Salt Formation: Add the resolving agent solution to the racemic compound solution. Stir the mixture for a short period to ensure complete salt formation.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation. A controlled cooling rate is crucial for selective crystallization.
-
Inducement (if necessary): If no crystals form, try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a small seed crystal of the desired diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any impurities from the mother liquor adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the yield and measure the diastereomeric excess of the crystals using an appropriate analytical method (e.g., chiral HPLC or NMR).
Protocol 2: Liberation of the Enantiomer from the Diastereomeric Salt
-
Dissolution: Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water or an organic solvent).
-
Salt Cleavage: Add an acid (if the resolved compound is a base) or a base (if the resolved compound is an acid) to break the salt and neutralize the resolving agent. For example, if you have resolved a racemic amine, adding a base like sodium hydroxide will liberate the free amine.
-
Extraction: Extract the liberated enantiomer into an appropriate organic solvent.
-
Purification: Wash the organic layer, dry it over a drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to obtain the purified enantiomer.
Mandatory Visualization
Caption: Experimental workflow for diastereomeric salt crystallization.
Caption: Troubleshooting logic for low crystallization yield.
References
Troubleshooting low enantiomeric excess in chiral resolutions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low enantiomeric excess (ee) in chiral resolutions.
Troubleshooting Guide
This section addresses specific issues encountered during chiral resolution experiments in a direct question-and-answer format.
Issue 1: Low enantiomeric excess (ee) from diastereomeric salt crystallization.
Q: My diastereomeric salt crystallization is yielding a product with low purity and enantiomeric excess. What are the common causes and how can I improve it?
A: Low enantiomeric excess in the crystallized diastereomeric salt typically indicates that the undesired diastereomer is co-precipitating with the desired one. This can stem from several factors related to the solubility and crystallization kinetics of the two diastereomers.
Potential Causes:
-
Poor Solubility Difference: The solubilities of the two diastereomeric salts in the chosen solvent are too similar, leading to poor differentiation during crystallization.
-
Suboptimal Solvent Choice: The solvent may not provide a large enough solubility difference between the diastereomers. In some cases, specific solvent-solute interactions can be crucial for achieving high selectivity.[1]
-
Incorrect Stoichiometry: The ratio of the resolving agent to the racemic mixture can significantly impact the phase equilibrium and, consequently, the purity of the crystallized salt.[2]
-
Unfavorable Temperature Profile: Crystallization temperature affects solubility. If the temperature is too low or the cooling rate is too fast, it can lead to the rapid precipitation of both diastereomers.
-
Formation of Solid Solutions: In some cases, the diastereomers do not crystallize as separate entities but form a solid solution, making separation by simple crystallization impossible.
Troubleshooting Steps:
-
Systematic Solvent Screening: This is the most critical step. Test a wide range of solvents with different polarities and functionalities. The goal is to find a solvent where one diastereomeric salt is significantly less soluble than the other.[2][3] A mixture of solvents can also be effective.
-
Optimize Resolving Agent Stoichiometry: While a 1:1 stoichiometry is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective. This strategy relies on the solubility difference between one diastereomeric salt and the unreacted, free enantiomer.[2]
-
Control the Temperature and Cooling Rate: Experiment with different final crystallization temperatures, as solubility is temperature-dependent.[2] Employ a slow, controlled cooling ramp to allow for selective crystallization of the less soluble diastereomer. Temperature cycling can also be an effective strategy to enhance purity.[4]
-
Utilize Seeding: Introduce a small quantity of pure seed crystals of the desired diastereomeric salt to encourage its selective crystallization.[2]
-
Construct a Phase Diagram: For a thorough understanding, a ternary phase diagram of the two diastereomers and the solvent can help identify the optimal conditions for recovering the desired salt with high purity.[2]
Troubleshooting Workflow for Low ee in Diastereomeric Crystallization
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Issue 2: No crystallization occurs after adding the resolving agent.
Q: I've mixed my racemate and resolving agent, but no solid is precipitating out of the solution. What should I do?
A: This common issue indicates that the solution is not supersaturated, meaning the concentration of the diastereomeric salts is below their solubility limit in the chosen solvent system.[2]
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate a portion of the solvent to increase the overall concentration of the salts in the solution.[2]
-
Add an Anti-Solvent: Slowly introduce a solvent in which the diastereomeric salts are known to be less soluble. This will reduce the overall solubility and can induce precipitation. Be careful to add the anti-solvent slowly to avoid "oiling out."[2]
-
Lower the Temperature: Reduce the temperature of the solution, as the solubility of most salts decreases at lower temperatures.[2]
-
Induce Nucleation:
Issue 3: Low yield of the desired diastereomeric salt.
Q: I've successfully isolated the diastereomeric salt with high ee, but the yield is very low. How can I improve it?
A: A low yield suggests that a large amount of the desired product remains dissolved in the mother liquor.
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvent systems that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures to maximize precipitation.[2]
-
Increase Initial Concentration: Start with a more concentrated solution, ensuring you are still within a range that allows for selective crystallization.
-
Recycle the Mother Liquor: The undesired enantiomer that remains in the mother liquor can often be racemized and recycled back into the process. This strategy, known as Resolution-Racemization-Recycle, can significantly improve the overall yield of the desired enantiomer.[5][6]
Issue 4: Poor enantioselectivity in a kinetic resolution.
Q: My kinetic resolution is producing the product and recovering the starting material with very low ee. What factors should I investigate?
A: In kinetic resolution, the final enantiomeric excess of both the product and the unreacted starting material is a function of the difference in reaction rates for the two enantiomers (the selectivity factor, E or k_rel) and the degree of conversion.[7][8]
Potential Causes & Solutions:
-
Low Selectivity Factor (E-value): The catalyst or enzyme may not be selective enough for the substrate.
-
Solution: Screen different catalysts or enzymes. For enzymatic resolutions, sometimes a mutant or an enzyme from a different source can provide higher selectivity.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and pH (for enzymatic reactions) can dramatically influence the selectivity.
-
Solution: Systematically vary the reaction temperature. Often, lower temperatures lead to higher selectivity. Screen different solvents, as solvent-catalyst interactions can alter the catalytic environment.[1]
-
-
Incorrect Conversion: The enantiomeric excess of both the starting material and product changes as the reaction progresses.[7]
-
Solution: Monitor the reaction over time, taking aliquots to measure both conversion and enantiomeric excess. For high ee of the unreacted starting material, the reaction should be pushed past 50% conversion. For high ee of the product, the optimal ee is often achieved at or before 50% conversion. A selectivity factor (E-value) greater than 50 is generally required to obtain a product with high enantiomeric purity in a useful yield.[9]
-
Key Relationships in Kinetic Resolution
Caption: Relationship between experimental parameters and outcomes in kinetic resolution.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and how is it calculated?
A: Enantiomeric excess (ee) is a measurement of the purity of a chiral sample. It reflects how much more of one enantiomer is present compared to the other. It is equivalent to the term "optical purity."[10] The formula is:
ee (%) = |(% Major Enantiomer - % Minor Enantiomer)| / (% Major Enantiomer + % Minor Enantiomer) * 100
For example, a mixture containing 75% of the R-enantiomer and 25% of the S-enantiomer has an enantiomeric excess of 50%.[10] This can be thought of as a mixture that is 50% pure R-enantiomer and 50% racemic mixture.[10]
Q2: How do I choose the right resolving agent for diastereomeric salt crystallization?
A: Selecting a suitable resolving agent is crucial for a successful resolution. The ideal agent should be:
-
Optically Pure: The resolving agent itself must be enantiomerically pure.
-
Readily Available and Inexpensive: This is important for scalability and cost-effectiveness.[11]
-
Forms Crystalline Salts: The agent must form stable, crystalline diastereomeric salts with your racemate.
-
Provides Good Differentiation: It should lead to a significant difference in the physical properties (especially solubility) of the resulting diastereomers.[12]
-
Easily Removable: After separation, it should be straightforward to cleave the resolving agent to recover the pure enantiomer and recycle the agent.[6]
Common practice involves screening a panel of commercially available resolving agents. For resolving racemic acids, chiral bases like (R/S)-1-phenylethylamine, brucine, or cinchonine are often used.[5][13] For resolving racemic bases, chiral acids like tartaric acid or camphorsulfonic acid are common choices.[5]
Q3: How does temperature impact the success of a chiral resolution?
A: Temperature is a critical parameter that affects both thermodynamics and kinetics.
-
In Diastereomeric Crystallization: Solubility is highly dependent on temperature. Lowering the temperature generally decreases solubility and can improve the yield of the crystallized salt.[2] However, the selectivity of the crystallization may also change with temperature. A systematic study of temperature's effect is often necessary.
-
In Chiral Chromatography: Lower temperatures usually lead to better chiral selectivity and improved resolution.[14] However, in some cases, an increase in temperature can surprisingly improve separation or even reverse the elution order of the enantiomers.[15][16]
-
In Kinetic Resolution: Temperature affects the reaction rates. A change in temperature can alter the selectivity factor (E-value) of the catalyst or enzyme, thereby impacting the achievable enantiomeric excess.
Q4: Could my analytical method be the reason for a poor ee reading?
A: Yes, it is possible. Accurate determination of ee relies on a robust analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Poor Resolution: If the analytical method does not fully separate the two enantiomer peaks (baseline resolution), the calculated peak areas will be inaccurate, leading to an incorrect ee value.
-
Poor Peak Shape: Tailing or fronting peaks can also lead to inaccurate integration and erroneous ee values. For acidic or basic analytes, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., triethylamine) modifier to the mobile phase can significantly improve peak shape.[14]
-
Method Development: A systematic screening of different chiral stationary phases (CSPs) and mobile phases is the most effective strategy for developing a reliable analytical method.[17]
Data Presentation
The success of a chiral resolution is highly dependent on the specific combination of substrate, resolving agent, and solvent. The following table summarizes data from a case study on the resolution of a key chiral intermediate, illustrating the dramatic effect of solvent choice on diastereomer solubility.
Table 1: Effect of Solvent on the Solubility of Diastereomeric Salts
| Well ID | Resolving Agent | Solvent System | Solubility of (+)-Salt (mg/mL) | Solubility of (-)-Salt (mg/mL) | Solubility Ratio ((-)-Salt / (+)-Salt) |
| A5 | (1R,2S)-(-)-1-Amino-2-indanol | Propionitrile / MTBE (1:1) | ~0.03 | 27.5 | ~1000 |
| B7 | (1S,2R)-(+)-1-Amino-2-indanol | Acetonitrile | >50 | >50 | ~1 |
| C2 | (R)-(-)-2-Amino-1-propanol | Toluene | 15.2 | 18.9 | ~1.2 |
Data adapted from a case study by the Medicines for Malaria Venture.[3] MTBE: Methyl tert-butyl ether. A higher solubility ratio indicates better potential for separation.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol provides a general workflow. Specific quantities, solvents, and temperatures must be optimized for each unique system.
-
Dissolution: Dissolve the racemic mixture (1.0 eq.) in a suitable solvent or solvent mixture at an elevated temperature (e.g., 50-60 °C). The volume should be sufficient for complete dissolution.
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq.) in a minimal amount of the same solvent. Add this solution dropwise to the solution of the racemic mixture while stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. A slow cooling rate is often crucial for selective crystallization. If no crystals form, further cooling (e.g., to 4 °C) may be required.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis (Purity Check): Determine the diastereomeric excess (d.e.) of the crystalline solid, typically via HPLC or NMR. This will correlate with the enantiomeric excess of your target compound.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water or an appropriate solvent. Add an acid or base to neutralize the resolving agent and liberate the free enantiomer. For example, if you used a chiral amine to resolve a chiral acid, you would add an acid (like HCl) to protonate the amine, allowing you to extract your purified enantiomeric acid into an organic solvent.[5]
-
Recovery: Extract the desired enantiomer using a suitable organic solvent. Wash, dry, and concentrate the organic phase to yield the purified enantiomer. Determine the final enantiomeric excess using a validated chiral analytical method (e.g., chiral HPLC).
Protocol 2: General Procedure for Enzymatic Kinetic Resolution
This protocol outlines a typical enzymatic acylation. Conditions must be optimized for the specific enzyme and substrate.
-
Setup: To a flask, add the racemic substrate (e.g., a secondary alcohol, 1.0 eq.), a suitable solvent (e.g., toluene or MTBE), and the enzyme (e.g., a lipase, often used as an immobilized preparation).
-
Acylating Agent: Add an acylating agent (e.g., vinyl acetate, >0.5 eq.). Using an irreversible acyl donor like vinyl acetate prevents the reverse reaction.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots over time. Use an appropriate analytical method (e.g., GC or HPLC) to determine the percent conversion and the enantiomeric excess of both the remaining starting material (alcohol) and the formed product (ester).
-
Quenching and Workup: When the desired conversion/ee is reached (often near 50% conversion), stop the reaction by filtering off the enzyme.
-
Separation: The resulting mixture contains the unreacted alcohol enantiomer and the esterified product of the other enantiomer. These two compounds have different chemical properties and can be separated using standard techniques like column chromatography.
-
Hydrolysis (Optional): If the esterified enantiomer is the desired product, it can be hydrolyzed (e.g., using NaOH or KOH) back to the alcohol to obtain the other pure enantiomer.
-
Final Analysis: Determine the yield and final enantiomeric excess of both isolated enantiomers.
References
- 1. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pharmtech.com [pharmtech.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Recovery and Recycling of (+)-Di-p-toluoyl-D-tartaric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recovery and recycling of (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA) after its use in chiral resolution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recovery and recycling of DPTTA.
Issue 1: Low Recovery Yield of DPTTA
| Potential Cause | Troubleshooting Steps |
| Incomplete Liberation of DPTTA from the Diastereomeric Salt | - Ensure complete basification of the diastereomeric salt solution. The pH should be sufficiently high to fully deprotonate the amine and liberate the DPTTA as a salt. - Stir the mixture for an adequate amount of time after base addition to ensure the reaction goes to completion. |
| Incomplete Precipitation of DPTTA | - After acidification, ensure the pH is low enough to fully protonate the DPTTA salt and cause it to precipitate. A pH of approximately 2.5 to 4.5 is generally recommended[1][2]. - Cool the mixture after acidification to decrease the solubility of DPTTA and maximize precipitation. - Allow sufficient time for complete crystallization before filtration. |
| Loss of DPTTA during Extraction | - If performing a liquid-liquid extraction to remove the resolved amine, minimize the number of extractions to reduce losses of DPTTA in the organic phase. - Ensure the pH of the aqueous phase is high enough to keep the DPTTA in its salt form, which is soluble in the aqueous layer. |
| Adsorption of DPTTA onto Glassware or Equipment | - Thoroughly rinse all glassware and equipment used in the process with a suitable solvent to recover any adsorbed DPTTA. |
Issue 2: Low Purity of Recovered DPTTA
| Potential Cause | Troubleshooting Steps |
| Presence of Residual Resolved Amine | - Ensure efficient extraction of the liberated amine after basification. Use an appropriate organic solvent and perform a sufficient number of extractions. - Monitor the pH during basification to ensure the amine is in its free base form for optimal extraction into the organic solvent. |
| Formation of Byproducts (e.g., p-toluic acid) | - Hydrolysis of DPTTA to p-toluic acid can occur, particularly under harsh acidic or basic conditions or at elevated temperatures. Avoid excessive heat during the recovery process. - If p-toluic acid is present, recrystallization of the recovered DPTTA from a suitable solvent system can be performed for purification. |
| Occlusion of Impurities during Crystallization | - Control the rate of precipitation during acidification. Rapid precipitation can trap impurities within the DPTTA crystals. - Consider a controlled cooling profile during crystallization to promote the formation of purer crystals. |
Issue 3: Formation of a Stable Emulsion During Extraction
| Potential Cause | Troubleshooting Steps |
| Presence of Surfactant-like Molecules or Fine Particulates | - Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed. Gentle swirling may help break the emulsion[3]. - Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion[3]. - Change in pH: Carefully adjust the pH of the aqueous layer. - Filtration: Filter the emulsified mixture through a pad of Celite® or glass wool to remove fine particulates that may be stabilizing the emulsion[4]. - Solvent Addition: Add a small amount of a different organic solvent to alter the interfacial tension[3][4]. - Centrifugation: For smaller volumes, centrifuging the mixture can effectively separate the layers[5]. |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for recovering this compound?
A1: The most common method involves the following steps:
-
Basification: The diastereomeric salt is dissolved in water, and a base (e.g., sodium hydroxide, potassium hydroxide) is added to liberate the free amine and form the corresponding salt of DPTTA.
-
Extraction: The liberated amine is extracted from the aqueous solution using a water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Acidification: The remaining aqueous solution containing the DPTTA salt is acidified with a mineral acid (e.g., hydrochloric acid, sulfuric acid) to a pH of about 2.5-4.5, causing the DPTTA to precipitate[1][2].
-
Isolation and Drying: The precipitated DPTTA is collected by filtration, washed with water, and dried.
Q2: How many times can this compound be recycled?
A2: With proper recovery and purification procedures, DPTTA can be recycled multiple times without a significant loss in performance. The key is to ensure high purity of the recovered material before reuse. Monitoring the optical purity and chemical purity after each cycle is recommended.
Q3: What are the expected recovery yields and purity of recycled DPTTA?
A3: With optimized protocols, high recovery yields and purity can be achieved. Some documented processes report recovery rates of over 95% and optical purity of 99.5% ee or higher. For example, one process describes recovering D-tartaric acid with a 91% yield and 100% optical purity[6]. Another reports a 98% recovery of a similar tartaric acid derivative[7].
Q4: What analytical techniques can be used to assess the purity of recovered DPTTA?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity (ee%) of the recovered DPTTA.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to assess the chemical purity and identify any organic impurities.
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
-
Differential Scanning Calorimetry (DSC): This technique can also be used to determine the purity of crystalline compounds[8].
Data Presentation
Table 1: Comparison of Recovery Methods for Tartaric Acid Derivatives
| Method | Base Used | Acid Used | Solvent for Extraction | Recovery Yield | Optical Purity | Reference |
| Precipitation of D-sodium hydrogen tartrate | Sodium Hydroxide | Hydrochloric Acid | Toluene | 91% | 100% | [6] |
| Precipitation of D-potassium hydrogen tartrate | Not Specified | Hydrochloric Acid | Not Specified | 98% | >99% | [6] |
| Crystallization from aqueous solution | Not Specified | Sulfuric Acid | Not Specified | 83% | 100% | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Recovery of this compound
-
Dissolution and Basification: Dissolve the diastereomeric salt of the amine and (+)-DPTTA in water. With stirring, add a sufficient amount of a base (e.g., 2M Sodium Hydroxide) to raise the pH of the solution to >10. This will liberate the free amine and form the disodium salt of DPTTA.
-
Extraction of the Amine: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with a suitable organic solvent (e.g., toluene, 3 x 50 mL for a 200 mL aqueous solution). Combine the organic layers for separate processing if the amine is also to be recovered.
-
Acidification and Precipitation: Cool the aqueous layer containing the DPTTA salt in an ice bath. Slowly add a mineral acid (e.g., 2M Hydrochloric Acid) with stirring until the pH of the solution is between 2.5 and 4.5[1][2]. A white precipitate of DPTTA will form.
-
Crystallization: Continue stirring the cold mixture for at least one hour to ensure complete crystallization.
-
Filtration and Washing: Collect the precipitated DPTTA by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the recovered DPTTA in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Mandatory Visualizations
Experimental Workflow for DPTTA Recovery
Caption: Workflow for the recovery of this compound.
Troubleshooting Logic for Low DPTTA Recovery Yield
Caption: Troubleshooting decision tree for low DPTTA recovery yield.
References
- 1. polymerchar.com [polymerchar.com]
- 2. US20020019567A1 - Process for the recovery and recycle of D-tartaric acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2001047856A1 - Process for the recovery and recycle of d-tartaric acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
Impact of temperature on the efficiency of chiral resolution with (+)-Di-p-toluoyl-D-tartaric Acid
Welcome to the technical support center for chiral resolution using (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA). This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing experimental conditions, troubleshooting common issues, and understanding the theoretical underpinnings of this powerful separation technique.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral resolution using this compound?
A1: Chiral resolution with DPTTA is based on the formation of diastereomeric salts. When the chiral resolving agent, (+)-DPTTA, is reacted with a racemic mixture of a chiral base (e.g., a primary amine), it forms two diastereomeric salts: [(+)-amine-(-)-DPTTA] and [(-)-amine-(-)-DPTTA]. These diastereomers are not mirror images of each other and therefore have different physicochemical properties, most importantly, different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization.
Q2: How does temperature influence the efficiency of the chiral resolution process?
A2: Temperature is a critical parameter that directly impacts the solubility of the diastereomeric salts. Generally, solubility increases with temperature. By carefully controlling the temperature profile (dissolution at a higher temperature and crystallization at a lower temperature), you can create a supersaturated solution from which the less soluble diastereomer preferentially crystallizes, leading to a high diastereomeric excess (d.e.) in the solid phase. The cooling rate can also affect crystal growth and purity.
Q3: What are the key factors to consider when selecting a solvent for chiral resolution with DPTTA?
A3: The choice of solvent is crucial and can significantly affect the outcome. An ideal solvent should exhibit a large solubility difference between the two diastereomeric salts. It should also allow for good crystal formation. Common solvents include alcohols (e.g., methanol, ethanol, isopropanol) and their mixtures with water or other organic solvents. A solvent screening is often the first step in optimizing a chiral resolution.
Q4: What is a typical molar ratio of the racemic compound to DPTTA?
A4: While a 1:1 molar ratio is a common starting point, the optimal stoichiometry can vary. In some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective. The choice of ratio can influence the phase behavior of the system and, consequently, the resolution efficiency.
Q5: What should I do if no crystallization occurs upon cooling?
A5: This could be due to several factors: the diastereomeric salts may be too soluble in the chosen solvent, the solution may not be sufficiently concentrated to reach supersaturation, or nucleation is inhibited. You can try to induce crystallization by adding seed crystals of the desired diastereomer, scratching the inner surface of the flask with a glass rod, or by slowly adding an anti-solvent (a solvent in which the salts are less soluble).
Troubleshooting Guide
This guide addresses common issues encountered during the chiral resolution of racemic amines with this compound, with a focus on the impact of temperature.
| Problem | Potential Cause(s) | Suggested Solutions & Troubleshooting Steps |
| Low Yield of the Desired Diastereomeric Salt | The desired diastereomeric salt is too soluble at the crystallization temperature. | Optimize Crystallization Temperature: Gradually lower the final crystallization temperature in small increments (e.g., 2-5°C) to decrease the solubility of the desired salt. Be aware that excessively low temperatures may promote the precipitation of the more soluble diastereomer, reducing purity. |
| The initial concentration of the racemate and resolving agent is too low. | Increase Concentration: Before cooling, carefully evaporate some of the solvent to create a more concentrated solution. | |
| The cooling process is too rapid, leading to incomplete crystallization. | Control Cooling Rate: Employ a slower, controlled cooling rate to allow for complete crystallization of the less soluble diastereomer. | |
| Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) | The crystallization temperature is too low, causing co-precipitation of the more soluble diastereomer. | Optimize Crystallization Temperature: The final crystallization temperature is a trade-off between yield and purity. A slightly higher temperature may be necessary to ensure only the less soluble diastereomer crystallizes. |
| The cooling rate is too fast, trapping impurities and the other diastereomer in the crystal lattice. | Slow Down Cooling: A slower cooling rate allows for more selective crystallization. | |
| The solvent system is not optimal for discriminating between the diastereomers. | Solvent Screening: Perform a solvent screen to identify a solvent or solvent mixture that maximizes the solubility difference between the diastereomers at a given temperature. | |
| "Oiling Out" Instead of Crystallization | The supersaturation level is too high, or the crystallization temperature is above the melting point of the solvated diastereomeric salt. | Adjust Concentration and Temperature: Use a more dilute solution or start the cooling process from a lower initial temperature. A slower cooling rate can also help prevent oiling out. |
| Inconsistent Results | Fluctuations in ambient temperature affecting the crystallization process. | Use a Controlled Temperature Bath: Employ a water or oil bath with a thermostat to maintain a stable and reproducible temperature profile during crystallization. |
| Polymorphism of the diastereomeric salts. | Characterize the Solid Phase: Use techniques like DSC or PXRD to check for different crystalline forms that may have different solubilities. |
Data Presentation
The efficiency of chiral resolution is highly dependent on the specific substrate, solvent system, and temperature. The following table provides an illustrative example of how temperature can influence the yield and enantiomeric excess (e.e.) for the resolution of a hypothetical racemic primary amine with (+)-DPTTA in methanol. Note: This data is for illustrative purposes only and optimal conditions must be determined experimentally for each specific system.
| Crystallization Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Amine (%) |
| 25 | 35 | 98 |
| 20 | 42 | 95 |
| 15 | 50 | 90 |
| 10 | 58 | 82 |
| 5 | 65 | 70 |
| 0 | 75 | 55 |
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine with (+)-DPTTA
This protocol provides a general procedure for the chiral resolution of a racemic primary amine. The specific quantities, solvent, and temperatures should be optimized for each system.
Materials:
-
Racemic primary amine
-
This compound (DPTTA)
-
Anhydrous methanol (or other suitable solvent)
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, etc.)
-
Heating and stirring apparatus (e.g., hotplate with magnetic stirrer)
-
Controlled temperature bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 eq) and (+)-DPTTA (1.0 eq) in a minimal amount of hot anhydrous methanol to achieve a clear solution.
-
Heating: Gently reflux the solution for 15-30 minutes to ensure complete salt formation.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in a controlled temperature bath set to the desired crystallization temperature (e.g., 20°C). Allow the solution to stand undisturbed for several hours or overnight to facilitate crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature.
-
Analysis: Determine the yield and diastereomeric excess (d.e.) of the salt. The enantiomeric excess (e.e.) of the amine can be determined after liberating it from the salt.
-
Liberation of the Free Amine: Dissolve the diastereomeric salt in water and add a base (e.g., 1 M NaOH) to deprotonate the amine. Extract the free amine with an organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to obtain the resolved amine.
Protocol for Temperature Optimization
To determine the optimal crystallization temperature, a series of small-scale experiments should be performed in parallel.
-
Prepare a stock solution of the diastereomeric salts by dissolving the racemic amine and DPTTA in the chosen solvent at an elevated temperature.
-
Aliquot the stock solution into several vials.
-
Place each vial in a separate temperature-controlled environment (e.g., water baths set at different temperatures such as 25°C, 20°C, 15°C, 10°C, 5°C, and 0°C).
-
Allow crystallization to proceed for a set amount of time (e.g., 24 hours).
-
Isolate the crystals from each vial by filtration, wash, and dry them.
-
Analyze the yield and diastereomeric/enantiomeric excess for each temperature to identify the optimal condition that provides the best balance of yield and purity.
Visualizations
Caption: Experimental workflow for chiral resolution.
Caption: Troubleshooting logic for low resolution efficiency.
Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation
Welcome to the technical support center for diastereomeric salt crystallization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of "oiling out" during the resolution of enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" in the context of diastereomeric salt formation?
A1: Oiling out, also known as liquid-liquid phase separation, is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1] This oil is a solute-rich liquid that is immiscible with the bulk solvent. In diastereomeric salt formation, this means that instead of obtaining crystals of one diastereomer, a liquid layer or droplets form, which can hinder or entirely prevent successful resolution.
Q2: What are the primary causes of oiling out?
A2: Oiling out is often a result of high supersaturation, where the concentration of the diastereomeric salt in solution exceeds its solubility to a degree that kinetically favors the formation of a liquid phase over an ordered crystal lattice.[2] Key contributing factors include:
-
Rapid Cooling: Fast temperature reduction can quickly generate high levels of supersaturation, not allowing sufficient time for crystal nucleation and growth.
-
Solvent Choice: A solvent in which the diastereomeric salt is either too soluble or too insoluble can promote oiling out. The ideal solvent will have a significant difference in solubility between the two diastereomeric salts.[3]
-
High Solute Concentration: Starting with a highly concentrated solution increases the likelihood of reaching the critical supersaturation level for oiling out.
-
Impurities: The presence of impurities can interfere with the crystallization process and induce oiling out.[1]
Q3: How does oiling out negatively impact my chiral resolution?
A3: Oiling out can have several detrimental effects on the outcome of a diastereomeric salt resolution:
-
Poor Purification: The oil phase can act as a good solvent for impurities, which may become entrapped upon eventual solidification, leading to a lower purity of the desired enantiomer.
-
Amorphous Product: The oil may solidify into an amorphous solid or a gum, which is difficult to handle, filter, and dry.
-
Low Yield: The formation of an oil can prevent the selective crystallization of the desired diastereomer, leading to poor separation and low yields.
-
Inconsistent Results: Oiling out can be an unpredictable phenomenon, leading to poor reproducibility between experiments.
Q4: Can "oiling out" ever be beneficial?
A4: While generally considered undesirable, in some specific cases, a controlled oiling out event could potentially be used as a purification technique. For instance, if impurities are preferentially sequestered in the bulk solvent while the desired compound forms the oil phase, a separation could be achieved. However, this is a complex scenario and typically, avoiding oiling out is the primary goal for achieving high purity crystals.
Troubleshooting Guide
Problem: My diastereomeric salt is oiling out instead of crystallizing.
This guide provides a systematic approach to troubleshoot and prevent oiling out during your experiments.
Step 1: Control Supersaturation
High supersaturation is a primary driver of oiling out. The following strategies can help you manage and control the level of supersaturation in your system.
-
Reduce Cooling Rate: A slower cooling rate allows the system to remain in the metastable zone for a longer period, favoring crystal growth over the formation of an oil.
-
Experimental Protocol:
-
Dissolve the racemic mixture and resolving agent in the chosen solvent at an elevated temperature until the solution is clear.
-
Instead of allowing the solution to cool rapidly to room temperature or in an ice bath, use a programmable heating mantle or a water bath with a controlled temperature ramp to cool the solution slowly.
-
Monitor the solution for the onset of crystallization.
-
-
-
Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out occurs.
-
Anti-Solvent Addition: If using an anti-solvent to induce crystallization, add it slowly and at a slightly elevated temperature to avoid localized high supersaturation.
Step 2: Optimize Your Solvent System
The choice of solvent is critical in preventing oiling out. A systematic solvent screening is often necessary to find the optimal conditions.
-
Solvent Screening Protocol:
-
In small vials, dissolve a known quantity of your racemic compound and resolving agent.
-
Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) and solvent mixtures.
-
Observe the vials for signs of crystallization or oiling out upon cooling.
-
Analyze any solids that form for diastereomeric purity to identify the most selective solvent system.
-
Step 3: Implement Seeding
Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth, thereby preventing oiling out.
-
Seeding Protocol:
-
Prepare a saturated solution of your diastereomeric salt at an elevated temperature.
-
Cool the solution slowly to a temperature within the metastable zone (the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur).
-
Add a small amount (typically 1-5% by weight) of seed crystals of the desired pure diastereomer.
-
Continue to cool the solution slowly to the final crystallization temperature.
-
Step 4: Consider the Role of Additives
In some cases, small amounts of additives can influence the crystallization process and prevent oiling out.
-
Experimental Approach:
-
If a particular solvent system consistently leads to oiling out, consider adding a small percentage of a co-solvent.
-
For example, if a non-polar solvent is causing issues, adding a small amount of a more polar co-solvent might help stabilize the crystal lattice.
-
The impact of additives can be system-specific, so a screening approach is recommended.
-
Data Presentation
The following tables provide illustrative quantitative data on how different experimental parameters can influence the outcome of diastereomeric salt crystallization and help prevent oiling out.
Table 1: Effect of Cooling Rate on Crystallization Outcome
| Cooling Rate (°C/hour) | Observation | Diastereomeric Excess (de %) | Yield (%) |
| 20 | Oiling Out | N/A | N/A |
| 10 | Oiling Out & some solid | 65 | 30 |
| 5 | Crystalline Solid | 92 | 75 |
| 2 | Crystalline Solid | 98 | 85 |
| 1 | Crystalline Solid | >99 | 88 |
This table illustrates a common trend where slower cooling rates favor the formation of high-purity crystalline solids over oiling out.
Table 2: Influence of Solvent Choice on Crystallization Success
| Solvent | Polarity Index | Observation | Diastereomeric Excess (de %) |
| Toluene | 2.4 | Crystalline Solid | 95 |
| Ethyl Acetate | 4.4 | Crystalline Solid | 88 |
| Isopropanol | 3.9 | Oiling Out | N/A |
| Ethanol | 4.3 | Oiling Out | N/A |
| Methanol | 5.1 | Highly Soluble, No Crystals | N/A |
This table provides an example of how solvent polarity can impact the outcome. In this hypothetical case, less polar solvents are more effective at promoting crystallization.
Table 3: Impact of Seeding on Preventing Oiling Out
| Seeding | Observation | Diastereomeric Excess (de %) | Yield (%) |
| No | Oiling Out | N/A | N/A |
| Yes (1 wt%) | Crystalline Solid | 97 | 82 |
| Yes (5 wt%) | Crystalline Solid | >99 | 89 |
This table demonstrates the significant positive effect of seeding on preventing oiling out and achieving high purity and yield.
Visualizing the Process
The following diagrams illustrate the logical relationships and workflows involved in troubleshooting and preventing oiling out.
Caption: A decision-making workflow for troubleshooting oiling out during diastereomeric salt formation.
Caption: The relationship between experimental conditions, supersaturation, and the outcome of the crystallization process.
References
Characterization of unexpected byproducts in resolutions with (+)-Di-p-toluoyl-D-tartaric Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing (+)-Di-p-toluoyl-D-tartaric Acid (D-DTTA) for chiral resolutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of chiral resolution using this compound?
A1: The resolution process relies on the formation of diastereomeric salts between the chiral resolving agent, this compound (an acid), and a racemic mixture of a chiral base (commonly an amine). These resulting diastereomeric salts—(R)-base-(+)-acid and (S)-base-(+)-acid—are not mirror images of each other and therefore exhibit different physicochemical properties, such as solubility in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for the isolation of one enantiomer of the base.
Q2: What are some potential unexpected byproducts I might encounter during resolution with D-DTTA?
A2: Unexpected byproducts can arise from several sources, including the quality of the starting materials and side reactions occurring during the resolution or subsequent work-up steps. Key potential byproducts include:
-
O,O'-di-p-toluoyl-D-tartaric anhydride: This is a common impurity in commercially available D-DTTA, arising from incomplete hydrolysis during its synthesis.[1]
-
p-Toluic acid and D-tartaric acid: These can be formed from the hydrolysis of the ester bonds of D-DTTA, particularly during work-up steps involving strong acids or bases to liberate the resolved amine.
-
Amide formation: While less common under typical mild resolution conditions, there is a possibility of amide bond formation between the carboxylic acid groups of D-DTTA and the amine being resolved, especially if the reaction mixture is heated.
-
Tartaric acid adducts: In some cases, D-DTTA can form ester linkages with hydroxyl groups present on the target molecule, as has been observed with dipyridamole.[2]
Q3: How can I test for the presence of O,O'-di-p-toluoyl-D-tartaric anhydride in my D-DTTA starting material?
A3: The presence of the anhydride can be detected using several analytical techniques. Infrared (IR) spectroscopy is a useful tool, as the anhydride will show characteristic carbonyl stretching frequencies that differ from the carboxylic acid. High-Performance Liquid Chromatography (HPLC) can also be used to separate the anhydride from the diacid, allowing for its quantification.
Q4: Can this compound racemize during the resolution process?
A4: Racemization of tartaric acid derivatives is possible under certain conditions. For instance, heating an optically active tartaric acid in an alkaline solution can induce racemization.[3] While this is less likely to occur during the initial crystallization of the diastereomeric salt, it is a consideration during the recovery and recycling of the resolving agent if harsh basic conditions and high temperatures are employed.
Troubleshooting Guides
Issue 1: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
| Possible Cause | Troubleshooting Step |
| Co-crystallization of both diastereomers | Optimize the solvent system. A solvent that maximizes the solubility difference between the two diastereomeric salts is crucial. Consider solvent mixtures. |
| Adjust the stoichiometry of the resolving agent. Using a sub-stoichiometric amount of D-DTTA can sometimes improve selectivity. | |
| Slow down the crystallization process. Rapid cooling can lead to the entrapment of the more soluble diastereomer. | |
| Impure resolving agent | Verify the purity of the D-DTTA, checking for the presence of impurities such as the anhydride, which could interfere with the crystallization. |
Issue 2: Formation of an Oil Instead of Crystalline Solid
| Possible Cause | Troubleshooting Step |
| High solubility of the diastereomeric salt | Screen for a less polar solvent or an anti-solvent to induce precipitation. |
| Increase the concentration of the solution by carefully removing some of the solvent. | |
| Melting point of the salt is below the crystallization temperature | Attempt crystallization at a lower temperature. |
Issue 3: Unexpected Peaks in the Chromatogram of the Final Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis of D-DTTA | If unexpected peaks corresponding to p-toluic acid or D-tartaric acid are observed, modify the work-up procedure to use milder acidic or basic conditions for liberating the amine. |
| Presence of anhydride from starting material | An unexpected peak could be the unreacted anhydride. Confirm its identity using a reference standard if available. |
| Formation of an adduct with the target molecule | If the unexpected peak has a mass corresponding to the target molecule plus a fragment of D-DTTA, consider the possibility of ester or amide formation. Characterize the byproduct using mass spectrometry and NMR. |
Quantitative Data Summary
Table 1: Purity and Yield in D-DTTA Synthesis
| Parameter | Reported Value | Reference |
| Process Yield | > 95% | [1] |
| Final Product Purity | > 99% | [1] |
Table 2: Resolution of Ibuprofen using D-DTTA
| Parameter | Value | Reference |
| Chiral Purity of (S)-(+)-Ibuprofen Gentisate | 97.39% by HPLC | [4] |
| Optical Rotation [α]D20 of 2% solution in ethanol | +61.35° | [4] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution of a Racemic Amine
-
Dissolution: Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
Addition of Resolving Agent: Add a solution of this compound (typically 0.5 to 1.0 molar equivalents) in the same solvent to the amine solution, usually at an elevated temperature to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal. Further cooling in an ice bath may be necessary to maximize the yield.
-
Isolation: Collect the precipitated diastereomeric salt by filtration and wash the crystals with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Suspend the diastereomeric salt in water or a suitable solvent and add an acid (e.g., HCl) or a base (e.g., NaOH) to break the salt and liberate the free amine.
-
Extraction and Purification: Extract the free amine with an organic solvent, and then purify it by standard methods such as distillation or recrystallization.
Protocol 2: Characterization of Potential Byproducts by HPLC
-
Objective: To develop an HPLC method to separate the desired product from potential byproducts such as p-toluic acid, D-tartaric acid, and O,O'-di-p-toluoyl-D-tartaric anhydride.
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is likely to be effective. For example, a method for tartaric acid uses a mobile phase of 0.01 M Potassium Dihydrogen Phosphate at pH 2.6.[5]
-
Detection: UV detection is suitable as D-DTTA, p-toluic acid, and the anhydride are UV active.
-
Method Development:
-
Inject standards of each potential byproduct to determine their retention times.
-
Optimize the gradient profile and pH of the mobile phase to achieve baseline separation of all components.
-
Validate the method for linearity, accuracy, and precision according to ICH guidelines.
-
Visualizations
Caption: Logical workflow of chiral resolution and potential points of byproduct formation.
Caption: A decision tree for troubleshooting common issues in diastereomeric salt resolution.
References
Technical Support Center: Enhancing Enantiomeric Purity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (ee) of your resolved enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the purity of a resolved enantiomer?
The main strategies for improving the enantiomeric excess (ee) of a chiral compound after initial resolution fall into three primary categories:
-
Chiral Chromatography (HPLC & SFC): This technique uses a chiral stationary phase (CSP) to selectively interact with and separate enantiomers, allowing for the isolation of a highly pure form.[1] Supercritical Fluid Chromatography (SFC) is a related technique that can offer faster separations and reduced solvent consumption.[1]
-
Crystallization-Based Methods: These methods exploit differences in the physical properties of either diastereomers or enantiomers themselves.
-
Diastereomeric Salt Crystallization: A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts.[2][3] These salts have different solubilities, allowing one to be selectively crystallized.[2][3]
-
Preferential Crystallization: This method is applicable to conglomerates, which are racemic mixtures that crystallize as separate enantiopure crystals.[4] By seeding a supersaturated solution with crystals of the desired enantiomer, its crystallization is induced.[4]
-
-
Enzymatic Kinetic Resolution: This technique utilizes an enzyme that selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much higher rate than the other.[5][6] This results in an enantioenriched unreacted substrate and an enantioenriched product.[5][6]
Q2: My enantiomeric excess (ee) is lower than expected after resolution. What general factors should I investigate first?
Low enantiomeric excess is a common issue that can stem from several factors regardless of the method used:
-
Purity of Starting Materials: Ensure the starting racemic mixture and any resolving agents or catalysts are of high purity. Impurities can interfere with the resolution process.
-
Reaction/Process Conditions: Temperature, solvent, and concentration can all significantly impact the selectivity of the resolution.[7] Optimization of these parameters is often necessary.
-
Equilibrium vs. Kinetic Control: In crystallization methods, the desired product may be either the thermodynamically or kinetically favored one.[7] The duration of the crystallization can affect which product is isolated.[7]
-
Racemization: The starting material, resolving agent, or even the product may be racemizing under the experimental conditions (e.g., high temperature, presence of acid or base).[7]
Q3: How do I choose the best method for enhancing the purity of my specific compound?
The choice of method depends on several factors, including the chemical nature of your compound, the scale of the separation, and available resources.
-
For compounds with acidic or basic functional groups, diastereomeric salt crystallization is a widely used and scalable method.[2]
-
Chiral chromatography is a versatile technique applicable to a wide range of compounds and is often used for both analytical and preparative scale separations.[8]
-
If your compound forms a conglomerate, preferential crystallization can be a very efficient and cost-effective method.[4]
-
Enzymatic resolution is particularly useful for specific classes of compounds like alcohols, esters, and amines, and often provides very high enantioselectivity under mild conditions.[9]
Troubleshooting Guides
Chiral HPLC
Issue 1: Poor or No Resolution of Enantiomers
If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
-
Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor.[8] If there is no prior information, screening different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is recommended.[8]
-
Optimize Mobile Phase: Systematically vary the mobile phase composition. For normal phase, adjust the concentration and type of alcohol modifier. For reversed phase, vary the organic modifier percentage and the pH of the aqueous phase.
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to see if resolution improves.
-
Vary Temperature: Temperature can have a significant effect on chiral separations. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.
Issue 2: Peak Tailing
Use the following decision tree to diagnose and resolve peak tailing issues:
Caption: Decision tree for troubleshooting peak tailing.
-
Assess All Peaks: If all peaks are tailing, it often points to a system-level issue like extra-column volume. Minimize the length and diameter of tubing.
-
Secondary Interactions: Unwanted interactions with the stationary phase, especially with basic compounds, can cause tailing. Consider adding a competing base to the mobile phase.
-
Column Contamination: Accumulation of contaminants can lead to active sites that cause tailing. Flush the column with a strong solvent.
-
Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can result in peak tailing. Adjust the pH away from the pKa.
| Parameter | Typical Adjustment Range | Expected Impact on Purity |
| Mobile Phase Modifier | 0.1-2% increments | Can significantly improve resolution (α) |
| Flow Rate | Decrease by 50% | May increase resolution, but also analysis time |
| Temperature | ± 10-20 °C from ambient | Can have a large, but unpredictable, effect on selectivity |
Diastereomeric Salt Crystallization
Issue 1: No Crystallization or Oiling Out
If you observe no crystal formation or the formation of an oil, use this workflow:
Caption: Troubleshooting workflow for crystallization issues.
-
Evaluate Solvent System: The chosen solvent may be too good, keeping the diastereomeric salts fully dissolved.[10] Screen a variety of solvents or consider using an anti-solvent to induce precipitation.[10]
-
Adjust Concentration: The solution may not be sufficiently supersaturated.[10] Carefully evaporate some of the solvent to increase the concentration.[10]
-
Modify Temperature Profile: A slower cooling rate can promote crystal growth over oiling out.[11]
-
Attempt Seeding: Introduce a small amount of the desired diastereomeric salt to act as a nucleation site.[11]
Issue 2: Low Diastereomeric/Enantiomeric Excess
If the purity of your crystallized product is low, consider these factors:
| Factor | Potential Solution | Expected Purity Improvement |
| Resolving Agent | Screen different resolving agents | Can dramatically increase diastereomeric excess (d.e.) |
| Solvent | Screen various solvents and mixtures | Finding a solvent that maximizes the solubility difference is key |
| Crystallization Time | Monitor ee over time | Can be critical for isolating kinetic vs. thermodynamic product[7] |
| Washing | Wash crystals with cold solvent | Removes impure mother liquor from the crystal surface |
Enzymatic Kinetic Resolution
Issue 1: Low Enantiomeric Excess (ee)
If your enzymatic resolution is not providing good selectivity, use this troubleshooting guide:
Caption: Troubleshooting workflow for enzymatic kinetic resolution.
-
Evaluate Enzyme Selectivity (E-value): The chosen enzyme may not be sufficiently selective for the substrate.[7] An E-value greater than 20 is generally considered good for a practical resolution.[5] Screen different enzymes if the E-value is low.[7]
-
Optimize Reaction Conditions: Enzyme activity and selectivity are highly dependent on temperature, pH, and solvent.[7] Systematically optimize these parameters.
-
Monitor and Control Conversion: The ee of both the product and the remaining substrate are dependent on the reaction conversion.[5] For a high ee of the product, the reaction should be stopped at a low conversion. For a high ee of the unreacted substrate, the reaction should be allowed to proceed to a higher conversion (ideally close to 50%).[5]
-
Check for Background Reaction: A non-catalyzed background reaction can occur, which is typically non-selective and will lower the overall ee.[7] Run a control reaction without the enzyme to assess the rate of the background reaction.[7]
| Parameter | Typical Range | Impact on Purity (ee) |
| Conversion | 0-100% | ee of substrate and product are functions of conversion[5] |
| Temperature | Enzyme-dependent | Can affect both reaction rate and enantioselectivity |
| Solvent | Non-polar organic solvents often used | Can significantly impact enzyme activity and selectivity |
Quantitative Data Summary
| Method | Example Substrate | Achieved Purity (ee) | Yield | Reference |
| Hydrolytic Kinetic Resolution | Racemic Epoxide | >99% (epoxide), 98% (diol) | 44% (epoxide), 50% (diol) | [6] |
| Enzymatic DKR | Racemic Acyloin | 97% | 75% | [6] |
| Chemoenzymatic DKR | Secondary Alcohols | >99% | up to 99% | [6] |
| Preferential Crystallization | dl-asparagine monohydrate | >99% | N/A | [12] |
Experimental Protocols
Chiral HPLC Method Development
-
Column Screening:
-
Select a set of 3-5 chiral columns with different stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[8]
-
Prepare a stock solution of your racemic analyte.
-
For each column, screen with a set of standard mobile phases (e.g., normal phase: hexane/isopropanol; reversed phase: water/acetonitrile with an acidic or basic modifier).[13]
-
-
Mobile Phase Optimization:
-
Once a column shows some separation, optimize the mobile phase composition.
-
Vary the ratio of the strong and weak solvents in small increments.
-
For ionizable compounds, screen different acidic or basic additives and their concentrations.
-
-
Flow Rate and Temperature Optimization:
-
Test lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column) to see if resolution improves.
-
Evaluate the effect of temperature by running the separation at, for example, 15°C, 25°C, and 40°C.
-
-
Final Method Validation:
-
Once optimal conditions are found, validate the method for linearity, accuracy, precision, and robustness.
-
Diastereomeric Salt Crystallization
-
Resolving Agent and Solvent Screening:
-
Choose a set of commercially available, enantiopure resolving agents with the appropriate functionality (acidic or basic) to react with your compound.[2]
-
Screen a variety of solvents to find one that dissolves the racemate and resolving agent but has differential solubility for the two diastereomeric salts.[11]
-
-
Crystallization:
-
Dissolve the racemic mixture in the chosen solvent, usually with gentle heating.[7]
-
Add the resolving agent (typically 0.5 to 1.0 equivalents).
-
Allow the solution to cool slowly to room temperature, and then if necessary, in an ice bath.
-
If no crystals form, try inducing crystallization by scratching the inside of the flask or by adding a seed crystal.[10]
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly.
-
-
Liberation of the Enantiomer and Purity Analysis:
-
Cleave the diastereomeric salt by treating it with an acid or base to liberate the free enantiomer.
-
Extract the enantiomer into an organic solvent.
-
Determine the enantiomeric excess of the purified enantiomer using chiral HPLC or polarimetry.
-
Enzymatic Kinetic Resolution of a Racemic Alcohol
-
Enzyme and Acyl Donor Selection:
-
Reaction Setup:
-
Monitoring the Reaction:
-
Periodically take small aliquots from the reaction mixture.
-
Filter off the enzyme and analyze the sample by chiral HPLC or GC to determine the conversion and the ee of the substrate and product.[7]
-
-
Workup and Purification:
-
When the desired conversion/ee is reached (often near 50% for optimal separation), filter off the enzyme.[7]
-
Remove the solvent under reduced pressure.
-
Separate the unreacted alcohol from the acylated product by standard column chromatography.
-
-
Analysis:
-
Confirm the ee of the purified alcohol and the hydrolyzed ester product by chiral HPLC/GC.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the resolution of enantiomers via diastereomeric salt formation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of diastereomeric salt crystallization for chiral resolution?
Diastereomeric salt formation is a classical and widely used method for separating enantiomers.[1][2] The process involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral compound, known as a resolving agent.[3] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, such as solubility, melting point, and crystal structure.[4][5] This difference in solubility allows for their separation by fractional crystallization.[1]
Q2: How do I select an appropriate resolving agent?
The choice of a resolving agent is crucial for a successful resolution. Key considerations include:
-
Chemical Reactivity: The resolving agent must be able to form a stable salt with the racemic mixture. For a racemic acid, a chiral base is used, and for a racemic base, a chiral acid is used.[6]
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be cost-effective, especially for large-scale applications.[7]
-
Crystallinity of the Salts: The resulting diastereomeric salts should form well-defined, stable crystals.[8]
-
Solubility Difference: There must be a significant difference in the solubility of the two diastereomeric salts in a chosen solvent to allow for effective separation.[8]
Commonly used chiral resolving agents include tartaric acid, mandelic acid, camphorsulfonic acid, and various chiral amines like (R)- or (S)-1-phenylethylamine.[2][4] A screening of several resolving agents is often necessary to find the most effective one for a particular racemate.[9]
Q3: How does the solvent system impact the crystallization process?
The solvent system plays a critical role in the success of a diastereomeric salt resolution.[8] An ideal solvent should:
-
Dissolve the racemic mixture and the resolving agent to allow for salt formation.[10]
-
Exhibit a significant difference in solubility for the two diastereomeric salts.[10]
-
Promote the formation of high-quality crystals.[10]
A systematic solvent screening is highly recommended to identify the optimal solvent or solvent mixture.[11] Sometimes, a combination of a "good" solvent (in which the salts are soluble) and an "anti-solvent" (in which the salts are less soluble) can be used to induce crystallization.[8]
Q4: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.[10][11] This is often a result of:
-
High Supersaturation: The solution is too concentrated, leading to rapid separation.[10]
-
Low Melting Point: The melting point of the diastereomeric salt is below the crystallization temperature.[11]
-
Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.[11]
To prevent oiling out, you can try:
-
Using a more dilute solution.[10]
-
Employing a slower cooling rate.[10]
-
Adding an anti-solvent slowly at a slightly elevated temperature.[10]
-
Selecting a different solvent system.[11]
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: No Crystals Are Forming
Symptoms: After mixing the racemate and resolving agent and cooling the solution, it remains clear, with no solid precipitation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Supersaturation | The concentration of the diastereomeric salts may be below their solubility limit. Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent to decrease the solubility of the salts.[10] |
| High Solubility of Diastereomeric Salts | The chosen solvent may be too effective at dissolving both diastereomeric salts. A solvent screening is necessary to find a system where at least one salt has limited solubility.[8] |
| Inhibition of Nucleation | Impurities in the starting materials or solvent can prevent crystal formation. Ensure high purity of the racemate and resolving agent. Filtering the solution before cooling can also help.[12] |
| Slow Crystallization Kinetics | Some systems require more time or energy to initiate crystallization. Try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. Seeding the solution with a small amount of the desired diastereomeric crystal can also induce crystallization.[10] |
Issue 2: Slow or Poor Crystallization
Symptoms: Crystallization is very slow, or the resulting crystals are of poor quality (e.g., small needles, amorphous powder), making them difficult to filter and purify.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent System | The solvent may not be ideal for promoting good crystal growth. Experiment with different solvents or solvent mixtures.[8] |
| Rapid Cooling | Cooling the solution too quickly can lead to the rapid formation of many small crystals (crash crystallization) instead of the slow growth of larger, purer crystals. Employ a slower, more controlled cooling rate.[10] |
| High Supersaturation | A very high level of supersaturation favors nucleation over crystal growth, resulting in small crystals. Start with a more dilute solution.[8] |
| Inadequate Agitation | Improper stirring can lead to inhomogeneous temperature and concentration profiles. Optimize the stirring rate to ensure good mixing without causing crystal breakage.[10] |
Issue 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
Symptoms: Analysis of the crystallized solid shows a low enrichment of the desired diastereomer, indicating poor separation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Similar Solubilities of Diastereomers | The primary reason for low d.e. is a small solubility difference between the two diastereomeric salts in the chosen solvent. A thorough solvent screening is the most effective way to address this.[11] |
| Co-crystallization | Both diastereomers are crystallizing out of solution simultaneously. In addition to solvent screening, optimizing the temperature profile with a very slow cooling rate can improve selectivity.[10] |
| Formation of a Solid Solution | The two diastereomers may be incorporating into the same crystal lattice, forming a solid solution. This is a more challenging issue that may require a different resolving agent or a more advanced separation technique. |
| Incorrect Stoichiometry | The ratio of the resolving agent to the racemate can influence the phase behavior. Experiment with different stoichiometries (e.g., 0.5 to 1.0 equivalents of resolving agent).[1] |
Issue 4: Low Yield of the Desired Diastereomeric Salt
Symptoms: The amount of crystallized product is very low, even if the diastereomeric purity is high.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Solubility of the Desired Salt | The desired diastereomeric salt may still be quite soluble in the mother liquor at the final crystallization temperature. Lowering the final temperature or adding an anti-solvent can increase the yield.[11] |
| Premature Isolation | The crystallization process may not have reached equilibrium. Allow for a sufficient equilibration time at the final temperature before filtration.[10] |
| Suboptimal Concentration | The initial concentration of the racemate may be too low. Increasing the concentration can improve the yield, but be cautious of potential oiling out or decreased purity. |
| Losses During Workup | Significant product loss can occur during filtration and washing. Use a minimal amount of cold solvent to wash the crystals to avoid dissolving the product.[10] |
Quantitative Data Summary
The following tables provide illustrative data on how different experimental parameters can affect the outcome of a diastereomeric salt resolution.
Table 1: Effect of Solvent on Diastereomeric Excess (d.e.) and Yield
| Solvent | Dielectric Constant (20°C)[13] | Solubility of DS1 (g/100mL) | Solubility of DS2 (g/100mL) | d.e. of Crystals (%) | Yield (%) |
| Methanol | 32.7 | 15.2 | 12.5 | 65 | 45 |
| Ethanol | 24.5 | 8.5 | 5.1 | 85 | 60 |
| Isopropanol | 19.9 | 4.2 | 1.8 | 95 | 75 |
| Ethyl Acetate | 6.02 | 2.1 | 0.5 | 98 | 80 |
| Toluene | 2.38 | 0.8 | 0.2 | >99 | 85 |
Note: Data is hypothetical and for illustrative purposes. DS1 and DS2 represent the two diastereomeric salts.
Table 2: Influence of Cooling Rate on Crystal Size and Purity
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Diastereomeric Excess (d.e.) (%) |
| 20 (Fast Cool) | < 50 | 80 |
| 10 | 100 - 200 | 90 |
| 5 | 200 - 400 | 96 |
| 2 | 400 - 600 | 98 |
| 1 (Slow Cool) | > 600 | >99 |
Note: Slower cooling rates generally lead to the formation of larger and purer crystals.[10]
Table 3: Impact of Seeding on Crystallization
| Parameter | Unseeded Crystallization | Seeded Crystallization |
| Induction Time | Variable, often long | Short and predictable |
| Crystal Size Distribution | Broad, often with fine particles | Narrower and more uniform |
| Final d.e. (%) | 85 | >95 |
| Batch-to-Batch Reproducibility | Low | High |
Note: Seeding can significantly improve control over the crystallization process, leading to better purity and reproducibility.[14]
Experimental Protocols
Protocol 1: Screening for Optimal Resolving Agent and Solvent
Objective: To identify the most effective chiral resolving agent and solvent system for the resolution of a racemic compound on a small scale.
Materials:
-
Racemic compound
-
A selection of chiral resolving agents (e.g., (R)- and (S)-mandelic acid, (R)- and (S)-1-phenylethylamine, tartaric acid)[2][4]
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and water)[1]
-
Small vials or a 96-well plate
-
Stirring mechanism (e.g., magnetic stir plate and stir bars)
-
Heating block or water bath
-
Analytical equipment for d.e. determination (e.g., chiral HPLC)
Procedure:
-
Salt Formation:
-
In separate vials, dissolve a known amount of the racemic compound in a suitable solvent.
-
In other vials, dissolve an equimolar amount of each resolving agent in the same solvent.
-
Combine the racemate and resolving agent solutions in a systematic manner (e.g., in a 96-well plate).[1]
-
Gently heat and stir the mixtures to ensure complete salt formation.
-
Remove the solvent by evaporation to obtain the diastereomeric salt mixtures.
-
-
Solvent Screening:
-
To each vial containing a dried diastereomeric salt mixture, add a different screening solvent.
-
Heat the vials to dissolve the salts, then allow them to cool slowly to room temperature.
-
Observe the vials for precipitation. Note the extent and quality of the crystals formed.
-
-
Inducing Crystallization:
-
Analysis:
-
Isolate the solid from each vial that produced crystals.
-
Analyze the diastereomeric purity of the solid and the mother liquor by chiral HPLC.
-
The combination of resolving agent and solvent that provides the highest d.e. in the solid phase is the most promising candidate for scale-up.
-
Protocol 2: Preparative Scale Diastereomeric Salt Resolution
Objective: To perform the chiral resolution on a larger scale to obtain a significant quantity of the desired enantiomer.
Materials:
-
Racemic compound
-
The optimal chiral resolving agent (identified from screening)
-
The optimal solvent system (identified from screening)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution and Salt Formation:
-
In the reaction vessel, dissolve the racemic compound (1.0 equivalent) in the chosen solvent at an elevated temperature.[1]
-
In a separate container, dissolve the chiral resolving agent (typically 0.5 to 1.0 equivalent) in the same solvent.[1]
-
Slowly add the resolving agent solution to the racemate solution with constant stirring.
-
-
Crystallization:
-
Slowly cool the solution according to an optimized temperature profile. A slow, linear cooling rate is often effective.
-
If seeding, add a small amount (typically 1-5% by weight of the expected product) of the desired diastereomeric salt crystals once the solution is slightly supersaturated.
-
Continue to cool the mixture to the final crystallization temperature and hold for a period to maximize the yield.
-
-
Isolation:
-
Drying:
-
Dry the crystals in an oven or under vacuum until a constant weight is achieved.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water or an organic solvent).[1]
-
Add an acid or base to break the salt and liberate the free enantiomer and the resolving agent. For example, if you have a salt of a chiral amine and a chiral acid, adding a strong base will deprotonate the amine.
-
Extract the desired enantiomer into an appropriate organic solvent.
-
Wash and dry the organic layer, then remove the solvent to obtain the purified enantiomer.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or polarimetry.
-
Calculate the overall yield of the resolution.
-
Visualizations
Troubleshooting Workflow for Slow Crystallization
Caption: A logical workflow for troubleshooting slow or absent crystallization.
Experimental Workflow for Diastereomeric Salt Resolution
Caption: A general experimental workflow for chiral resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. mt.com [mt.com]
Technical Support Center: Overcoming Solid Solution Formation in Chiral Resolution
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solid solution formation during the chiral resolution of enantiomers.
Section 1: FAQs - Identifying a Solid Solution
This section addresses common initial questions about identifying and understanding solid solutions.
Q1: What is a solid solution in the context of chiral resolution?
A solid solution is a crystalline phase where enantiomers (or diastereomers) are incorporated into a single, uniform crystal lattice in non-stoichiometric proportions.[1] Unlike a simple mixture of crystals (a conglomerate) or a crystal with a fixed 1:1 ratio of enantiomers (a racemic compound), a solid solution forms a single solid phase over a range of compositions.
Q2: Why is the formation of a solid solution a significant problem for chiral resolution?
Crystallization-based resolution methods, such as preferential crystallization and diastereomeric salt formation, depend on the selective precipitation of the desired enantiomer or diastereomer from a solution.[2][3][4] When a solid solution forms, both enantiomers or diastereomers co-crystallize, making it impossible to achieve high enantiomeric purity through these standard thermodynamic techniques. This is recognized as a major challenge in chiral resolution.[3][4]
Q3: My initial crystallization attempt resulted in only a moderate enantiomeric excess (ee). Could this indicate a solid solution?
Yes, this is a classic indicator of solid solution formation.[2][4][5] If a single crystallization from a racemic mixture consistently yields a product with low-to-moderate enantiomeric excess, it strongly suggests that the two enantiomers (or their diastereomeric salts) are co-crystallizing as a solid solution.[2][5][6]
Q4: What analytical techniques can definitively confirm the presence of a solid solution?
Confirming a solid solution requires moving beyond a single crystallization result. The most common methods involve constructing a phase diagram:
-
Binary Melting Point Phase Diagram: This is a powerful tool for identification. A system forming a solid solution will show a continuous and gradual change in melting point as the composition of the two enantiomers/diastereomers varies.[2][3] This contrasts with a eutectic system (conglomerate), which shows a distinct melting point depression at the eutectic composition. This analysis is typically performed using Differential Scanning Calorimetry (DSC).[2][3]
-
Powder X-ray Diffraction (PXRD): In a solid solution, the crystal lattice parameters change continuously with composition. This can be observed in PXRD patterns as gradual shifts in peak positions as the enantiomeric ratio is varied.[3]
-
Ternary Phase Diagram: For diastereomeric salt resolutions, a ternary phase diagram involving the two diastereomers and a solvent can reveal the solid-state landscape and confirm if the tie lines indicate solid solution behavior.[2][4]
Section 2: Troubleshooting Guide - Strategies for Overcoming Solid Solutions
This guide provides actionable steps for researchers who have identified a solid solution in their system.
Q5: I have confirmed a solid solution. What is the first and most critical step to developing a resolution strategy?
The foundational step is a thorough phase diagram study.[2][4][5] Constructing binary melting point and/or ternary isotherm phase diagrams is essential.[2][3] These diagrams provide a quantitative understanding of the solid-liquid equilibria of your system. They reveal the limitations of thermodynamic crystallization and are crucial for designing subsequent kinetic steps to achieve higher purity.[2][4]
Q6: How can I improve the enantiomeric excess of my already-formed solid solution crystals?
A powerful kinetic method called enantioselective dissolution can be employed. This technique leverages the difference in dissolution rates between the more stable and less stable diastereomeric pairs within the solid solution.[2][5] The less stable component is expected to dissolve more rapidly.[2][3] By briefly exposing the enriched solid solution crystals to a solvent, the undesired, less stable enantiomer is preferentially removed into the liquid phase, further enriching the desired enantiomer in the remaining solid.[2][3] This combination of thermodynamic crystallization followed by kinetic dissolution has been shown to increase enantiomeric excess to as high as 96%.[2][3][4]
Q7: Is it possible to avoid forming a solid solution in the first place?
Yes, changing the experimental conditions can sometimes prevent solid solution formation. Since the formation of a solid solution is highly specific to the molecular interactions between the components, you can explore:
-
Changing the Chiral Resolving Agent: If you are performing a diastereomeric salt resolution, testing a variety of structurally different chiral resolving agents (e.g., different derivatives of tartaric acid, mandelic acid, or chiral amines) can lead to the formation of a separable conglomerate or eutectic system.[7][8]
-
Varying the Solvent: The crystallization solvent plays a critical role. Experimenting with different solvents (or solvent mixtures) can alter the solubility and crystal packing, potentially disrupting the formation of a solid solution.
Q8: What if my compound is known to racemize in solution? Can this be used to my advantage?
Yes. For compounds that crystallize as a conglomerate but also racemize in solution, a process known as deracemization by temperature cycling can be effective.[1] This process involves subjecting a suspension enriched in the desired enantiomer to periodic heating and cooling cycles. During heating, some of the crystals dissolve, and the undesired enantiomer in the solution racemizes. During cooling, the desired enantiomer preferentially crystallizes, gradually converting the entire mixture into an enantiopure solid.[1]
Section 3: Experimental Protocols
Here are detailed methodologies for key experiments in troubleshooting solid solutions.
Protocol 1: Construction of a Binary Melting Point Phase Diagram via DSC
This protocol is used to determine the solid-phase behavior of an enantiomeric system.
-
Sample Preparation: Prepare a series of 8-10 solid mixtures of the two enantiomers (or diastereomers) with varying molar ratios (e.g., 100:0, 90:10, 70:30, 50:50, 30:70, 10:90, 0:100). Ensure homogeneous mixing.
-
DSC Analysis:
-
Accurately weigh 3-5 mg of each sample mixture into a standard aluminum DSC pan and seal it.
-
Place the pan in the Differential Scanning Calorimeter (DSC).
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow versus temperature. The melting point is typically taken as the onset or peak of the melting endotherm.
-
-
Data Plotting and Interpretation:
-
Plot the melting temperatures (Y-axis) against the molar composition (X-axis).
-
Solid Solution: The plot will show a continuous curve, either convex or concave, connecting the melting points of the two pure components.
-
Eutectic (Conglomerate): The plot will show two descending curves that intersect at a single point (the eutectic point), which has the lowest melting temperature of any mixture.
-
Protocol 2: Enantioselective Dissolution for Enantiomeric Enrichment
This protocol describes a kinetic method to enrich a solid solution that has already been partially enriched by a preliminary crystallization.
-
Material Preparation: Start with a known mass (e.g., 20 mg) of solid solution crystals with a known, moderate enantiomeric excess (e.g., 30% ee), obtained from a prior crystallization step.[2]
-
Dissolution:
-
Sample Recovery:
-
Immediately filter the suspension to separate the remaining solid crystals from the solution.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Dry the crystals thoroughly under vacuum.
-
-
Analysis:
-
Weigh the final mass of the dried crystals to determine the yield.
-
Measure the enantiomeric excess (ee) of the final crystalline product using an appropriate analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).[3]
-
Compare the final ee to the starting ee to quantify the enrichment.
-
Section 4: Data Presentation
Table 1: Comparison of Solid Phase Behaviors in Chiral Systems
| Feature | Conglomerate | Racemic Compound | Solid Solution |
| Crystal Composition | Mechanical mixture of enantiopure crystals | Both enantiomers in a 1:1 ratio in a single crystal lattice | Both enantiomers in variable, non-stoichiometric ratios in a single crystal lattice[1] |
| Melting Point Phase Diagram | V-shaped with a distinct eutectic point | May show a central peak at 50:50 composition | Continuous curve connecting the melting points of the pure enantiomers[2] |
| Applicability for Resolution | Ideal for preferential crystallization | Not directly resolvable by crystallization | Challenging; requires advanced kinetic or alternative methods[3] |
Table 2: Example Data for an Enantioselective Dissolution Experiment
| Parameter | Before Dissolution | After 5 min Dissolution |
| Starting Crystal Mass | 20.0 mg | - |
| Final Crystal Mass | - | 12.5 mg |
| Enantiomeric Excess (ee) of S-enantiomer | 28% | 91% |
| Yield of Enriched Solid | - | 62.5% |
Note: Data is representative and based on values reported in the literature for similar experiments.[2][3]
Section 5: Visual Guides
The following diagrams illustrate key workflows for addressing solid solution formation.
Caption: Logical workflow for identifying and troubleshooting solid solutions.
Caption: The combined Crystallization-Dissolution strategy workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Amine Resolution: (+)-Di-p-toluoyl-D-tartaric Acid vs. Mandelic Acid
For researchers, scientists, and drug development professionals, the selection of an appropriate resolving agent is a critical step in the separation of enantiomers. This guide provides an objective comparison of the efficacy of two commonly used chiral resolving agents, (+)-di-p-toluoyl-D-tartaric acid and mandelic acid, for the resolution of amines. The comparison is supported by experimental data on yields and enantiomeric or diastereomeric excess, along with generalized experimental protocols.
Overview of Resolving Agents
Chiral resolution via diastereomeric salt formation remains a widely practiced method for the separation of enantiomers on both laboratory and industrial scales. The choice of the resolving agent is paramount and is often dictated by factors such as the nature of the substrate, the efficiency of the separation, the cost of the agent, and the ease of recovery.
This compound (D-DPTTA) is a derivative of tartaric acid, a readily available and inexpensive chiral pool material. The bulky toluoyl groups can enhance the steric and electronic interactions with the amine, leading to more distinct solubility differences between the resulting diastereomeric salts.
Mandelic acid is another widely used chiral resolving agent. Its aromatic ring and hydroxyl group can participate in various non-covalent interactions, facilitating the formation of crystalline diastereomeric salts with amines.
Performance Comparison
| Resolving Agent | Amine Resolved | Solvent(s) | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |
| Di-p-toluoyl-L-tartaric acid / HCl | trans-2-benzylaminocyclohexanol | Not specified | 92 (salt) | 99.5 (de)[1] |
| L-(+)-Tartaric acid | 1-phenyl-1,2,3,4-tetrahydroisoquinoline | Methanol | Not specified | >85 (ee)[2] |
| (S)-Mandelic acid | trans-2-(N-benzyl)amino-1-cyclohexanol | Ethyl acetate / Diethyl ether | 74 (salt) | >99 (ee)[3] |
| D(-)-Mandelic acid | D,L-alpha-phenethylamine | Water / Toluene | 75-80 (overall) | >95 (ee)[4] |
| PEGylated-(R)-mandelic acid | (rac)-phenylalanine methyl ester | Methanol | 90 | 85 (ee)[5] |
Key Observations:
-
Both this compound (and its enantiomer) and mandelic acid have demonstrated high efficacy in resolving various amines, achieving high diastereomeric and enantiomeric excesses, often exceeding 95%.
-
The yield of the desired enantiomer is also generally high for both resolving agents, typically in the range of 75-92% for the diastereomeric salt.
-
The choice of solvent plays a crucial role in the success of the resolution, as it directly influences the solubility difference between the diastereomeric salts.
-
Process optimization, such as the addition of a supplemental acid like HCl in the case of di-p-toluoyl-L-tartaric acid, can significantly improve the yield and diastereoselectivity[1].
Experimental Protocols
Below are generalized methodologies for the resolution of a racemic amine using this compound and mandelic acid.
Resolution with this compound
This protocol is a generalized procedure based on the principles of diastereomeric salt formation.
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). In a separate flask, dissolve an equimolar or sub-equimolar amount of this compound in the same solvent, heating gently if necessary.
-
Crystallization: Add the resolving agent solution to the amine solution. The mixture may be heated to ensure complete dissolution and then allowed to cool slowly to room temperature, and subsequently cooled further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystalline salt by filtration and wash it with a small amount of the cold solvent.
-
Liberation of the Amine: Suspend the isolated diastereomeric salt in water or an appropriate solvent and add a base (e.g., NaOH, K₂CO₃) to neutralize the tartaric acid derivative and liberate the free amine.
-
Extraction and Purification: Extract the liberated amine with an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Resolution with Mandelic Acid
This protocol provides a general framework for amine resolution using mandelic acid[3][4].
-
Salt Formation: Dissolve the racemic amine in a suitable solvent such as ethyl acetate[3]. In a separate container, dissolve approximately 0.5 equivalents of the chiral mandelic acid in a suitable solvent mixture (e.g., ethyl acetate and diethyl ether)[3].
-
Crystallization: Slowly add the mandelic acid solution to the amine solution at room temperature. The diastereomeric salt of one of the amine enantiomers will preferentially precipitate out of the solution. The mixture is typically stirred for several hours and may be cooled to enhance crystallization[3].
-
Isolation of the Diastereomeric Salt: The precipitated salt is collected by filtration, washed with a cold solvent, and dried.
-
Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the free amine.
-
Extraction: The free amine is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: The combined organic extracts are dried and the solvent is evaporated to yield the enantiomerically enriched amine. The enantiomeric excess is determined by an appropriate analytical method like chiral HPLC. The other enantiomer can often be recovered from the mother liquor.
Experimental Workflow
The following diagram illustrates the general workflow for the classical resolution of amines via diastereomeric salt formation.
Caption: General workflow for the resolution of a racemic amine.
Conclusion
Both this compound and mandelic acid are highly effective resolving agents for a wide range of amines. The choice between them may depend on the specific amine to be resolved, as the efficiency of diastereomeric salt formation and the difference in solubility of the resulting salts are highly substrate-dependent. The available data suggests that both agents can achieve excellent levels of enantiomeric purity and good yields. A preliminary screening with both resolving agents is often the most prudent approach to identify the optimal conditions for a specific amine resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Validating the Structure of Resolved Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration and the assessment of enantiomeric purity are critical steps in the development of chiral drugs and the study of stereoisomers. Spectroscopic techniques offer powerful, non-destructive methods for this purpose. This guide provides an objective comparison of three prominent spectroscopic methods: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs).
At a Glance: Comparison of Spectroscopic Methods
The following table summarizes the key performance characteristics of VCD, ECD, and chiral NMR, offering a quick reference for selecting the most appropriate technique for your research needs.
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Solvating Agents (CSAs) |
| Principle | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] | Differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule containing a chromophore.[2][3] | Formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent, leading to distinct NMR signals.[4][5] |
| Applicability | Broadly applicable to most chiral molecules, including those without a UV chromophore.[1] | Requires the presence of a chromophore in the vicinity of the stereocenter(s).[6] | Applicable to a wide range of enantiomers that can interact with a suitable CSA.[7][8] |
| Information Obtained | Absolute configuration, solution-state conformation, and enantiomeric excess.[9][10] | Absolute configuration (often through comparison with theoretical calculations) and secondary structure of biomolecules.[3][11] | Enantiomeric excess/ratio with high accuracy and insights into intermolecular interactions.[12][13] |
| Sample Requirement (Concentration) | Relatively high, typically 1-10 mg in 100-200 µL of solvent (e.g., 0.05-0.5 M).[1] | Lower than VCD, typically in the µM to mM range. | Moderate, typically 1-10 mg in 0.5-1 mL of solvent (e.g., 10-50 mM).[7][8] |
| Measurement Time | Can be lengthy, from minutes to several hours per sample, depending on the concentration and desired signal-to-noise ratio.[1] | Relatively fast, typically a few minutes per sample. | Fast, with standard 1H NMR acquisition times, often a few minutes per sample.[14] |
| Sensitivity | Lower, with signals typically in the range of 10⁻⁴ to 10⁻⁵ absorbance units.[15] | Higher than VCD. | High, with the sensitivity of modern NMR spectrometers. |
| Accuracy for Enantiomeric Excess | Good, with reported accuracy of around 1-2.5%.[12][16][17][18] | Less commonly used for quantitative ee determination compared to chiral chromatography or NMR. | Excellent, often considered a primary method for determining enantiomeric purity.[13] |
| Strengths | - Universal applicability to chiral molecules. - Rich structural information from vibrational bands.[1] - Direct correlation to 3D structure. | - High sensitivity. - Fast measurements. - Well-established for certain classes of molecules (e.g., those with aromatic groups). | - High accuracy and precision for ee determination. - Straightforward data interpretation for ee. - Non-destructive. |
| Limitations | - Requires higher sample concentration. - Weaker signals requiring longer acquisition times.[19] - Requires quantum chemical calculations for absolute configuration determination.[1][9] | - Limited to molecules with a chromophore. - Can be overly sensitive to conformational changes, complicating spectral interpretation.[20] | - Requires a suitable chiral solvating agent that interacts differently with the two enantiomers. - The choice of CSA can be empirical.[7] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for each technique.
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of a chiral molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the enantiomerically pure sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[1] The volume should be sufficient to fill the sample cell (typically 100-200 µL).
-
Ensure the solvent has low absorption in the infrared region of interest.
-
-
Instrumentation and Data Acquisition:
-
Use a dedicated VCD spectrometer.
-
Acquire the VCD and infrared (IR) spectra of the sample solution.
-
Set the spectral resolution to 4 or 8 cm⁻¹.[1]
-
Collect data for a sufficient amount of time (e.g., 2-8 hours) to achieve an adequate signal-to-noise ratio.[21]
-
Acquire a background spectrum of the pure solvent under the same conditions.
-
-
Data Processing:
-
Subtract the solvent spectrum from the sample spectrum.
-
The resulting spectrum is the VCD spectrum of the analyte.
-
-
Computational Modeling (for Absolute Configuration):
-
Structural Validation:
-
Compare the experimental VCD spectrum with the calculated spectra for the R and S enantiomers.
-
A good match in terms of sign and relative intensity of the VCD bands allows for the unambiguous assignment of the absolute configuration.[22]
-
Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To determine the absolute configuration of a chiral molecule with a chromophore.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) that is transparent in the UV-Vis region of interest.
-
The concentration should be adjusted to yield a maximum absorbance of approximately 0.8-1.0 in the UV-Vis spectrum.
-
-
Instrumentation and Data Acquisition:
-
Use a CD spectropolarimeter.
-
Record the CD and UV-Vis spectra of the sample over the appropriate wavelength range (typically 200-400 nm for organic molecules).[6]
-
Acquire a baseline spectrum of the solvent and cuvette.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
The data is typically presented as molar circular dichroism (Δε) or ellipticity (θ).
-
-
Computational Modeling:
-
Structural Validation:
-
Compare the experimental ECD spectrum with the calculated spectra.
-
The enantiomer whose calculated spectrum matches the experimental one is the correct absolute configuration.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Objective: To determine the enantiomeric excess (ee) of a chiral sample.
Methodology:
-
CSA Selection:
-
Choose a suitable chiral solvating agent that is known to interact with the functional groups present in the analyte.
-
The CSA should be enantiomerically pure.
-
-
Sample Preparation:
-
Dissolve a known amount of the chiral analyte (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a specific molar equivalent of the CSA to the NMR tube. The optimal ratio of analyte to CSA may need to be determined empirically (often starting with a 1:1 ratio).[8]
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum of the analyte-CSA mixture.
-
-
Data Analysis:
-
Identify a well-resolved proton signal in the spectrum of the analyte that splits into two separate signals in the presence of the CSA. These two signals correspond to the two enantiomers.
-
Integrate the areas of the two separated signals.
-
-
Enantiomeric Excess Calculation:
-
Calculate the enantiomeric excess using the following formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for each spectroscopic method.
Conclusion
The choice of spectroscopic method for validating the structure of resolved enantiomers depends on the specific requirements of the analysis, the nature of the chiral molecule, and the available instrumentation. VCD offers broad applicability and rich structural detail, making it a powerful tool for absolute configuration determination. ECD is a highly sensitive and rapid technique, ideal for chiral molecules containing a chromophore. NMR with chiral solvating agents stands out for its high accuracy and precision in determining enantiomeric excess. By understanding the principles, strengths, and limitations of each method, researchers can make informed decisions to ensure the rigorous and reliable characterization of chiral molecules.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Circular dichroism - Wikipedia [en.wikipedia.org]
- 3. Understanding Circular Dichroism Spectroscopy in Biochemistry - Creative Proteomics [iaanalysis.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 16. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 21. schrodinger.com [schrodinger.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Determination of absolute configuration using density functional theory calculations of optical rotation and electronic circular dichroism: chiral alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystallographic Resolution of Diastereomeric Salts Using (+)-Di-p-toluoyl-D-tartaric Acid
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of chiral molecules. (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) stands out as a widely utilized chiral resolving agent, prized for its ability to form crystalline diastereomeric salts with a variety of racemic compounds, particularly amines. This guide provides an objective comparison of D-DTTA's performance with alternative resolving agents, supported by experimental data, detailed methodologies, and crystallographic insights.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolution process is primarily evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. While the choice of resolving agent is often substrate-dependent, D-DTTA consistently demonstrates high efficiency.
A notable example is the resolution of a key intermediate for the drug Apremilast, where (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine is isolated in high yield and with an enantiomeric purity exceeding 99% using D-DTTA.[1] This highlights the resolving power of D-DTTA for complex pharmaceutical intermediates.
While direct comparative studies for the same substrate are not always available in literature, the performance of D-DTTA can be contextualized by examining its application alongside other common resolving agents like mandelic acid and tartaric acid for similar classes of compounds.
| Racemic Compound | Chiral Resolving Agent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine | This compound | High | >99 | [1] |
| rac-4-cyano-1-aminoindane | (-)-Di-p-toluoyl-L-tartaric acid | - | - (crystal structure reported) | [2] |
| (S)-AD | d-tartaric acid | 48.8 | 90.7 | [3] |
| rac-α-phenylethylamine | (+)-tartaric acid | - (forms less soluble salt) | - | [4] |
Crystallographic Data of Diastereomeric Salts
The formation of well-defined crystals is the cornerstone of separation by diastereomeric salt crystallization. The analysis of the crystal structure through X-ray crystallography provides definitive proof of the absolute configuration of the resolved enantiomer and offers insights into the intermolecular interactions governing the chiral recognition.
Below is a comparison of crystallographic data for diastereomeric salts formed with derivatives of tartaric acid.
| Diastereomeric Salt | Crystal System | Space Group | Unit Cell Parameters | Reference |
| (S)-4-cyano-1-aminoindane · (-)-di-p-toluoyl-L-tartaric acid | - | - | a = ?, b = ?, c = ?, α = ?, β = ?, γ = ? | [2] |
| (S,S)-sertraline · D-tartaric acid hydrate | Orthorhombic | P2₁2₁2₁ | a = 7.3 Å, b = 16.5 Å, c = 19.8 Å, α = 90°, β = 90°, γ = 90° | [5] |
| (S,S)-sertraline · L-tartaric acid | Monoclinic | C2 | a = 25.9 Å, b = 7.6 Å, c = 11.2 Å, α = 90°, β = 104.5°, γ = 90° | [5] |
| Di-1-phenylethylammonium tartrate | Monoclinic | P2₁ | a = 5.55 Å, b = 16.02 Å, c = 11.78 Å, α = 90°, β = 103.38°, γ = 90° | [6] |
Experimental Protocols
General Procedure for Diastereomeric Salt Formation and Crystallization
-
Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalent of this compound in the same solvent, with gentle heating if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be employed to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Enantiomer Liberation: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine and liberate the free enantiomer. The desired enantiomer can then be extracted with an organic solvent.
X-ray Crystallography Workflow
A suitable single crystal of the diastereomeric salt is selected and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The data is processed to determine the unit cell dimensions and space group, and the crystal structure is solved and refined to reveal the three-dimensional arrangement of the atoms.
Visualizing the Process
The following diagrams illustrate the key concepts and workflows involved in the crystallographic resolution of diastereomeric salts.
Caption: Reaction of a racemic amine with a chiral resolving agent to form a mixture of diastereomers.
Caption: Step-by-step workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Workflow for determining the crystal structure of a diastereomeric salt.
References
- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 2. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Di-1-phenylethylammonium tartrate | C20H28N2O6 | CID 139045340 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of (+)-Di-p-toluoyl-D-tartaric Acid in Industrial Chiral Resolution Processes
In the landscape of pharmaceutical and fine chemical manufacturing, the separation of enantiomers from a racemic mixture is a critical and often challenging step. The choice of a chiral resolving agent is paramount to the efficiency, yield, and economic viability of this process. Among the plethora of options, (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) has established itself as a versatile and effective resolving agent for a wide range of racemic bases. This guide provides a comprehensive cost-benefit analysis of utilizing D-DTTA in industrial processes, comparing its performance with other common alternatives and providing supporting data for researchers, scientists, and drug development professionals.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily evaluated based on the yield and the enantiomeric excess (% ee) of the desired enantiomer. While the optimal resolving agent is highly substrate-dependent, the following table summarizes typical performance data for the resolution of racemic amines and other bases using D-DTTA and its common alternatives. It is important to note that direct comparative data for the same substrate under identical conditions is often proprietary or not widely published. The data presented below is a compilation from various sources to provide a representative comparison.
| Resolving Agent | Racemic Compound Class | Typical Yield (%) | Typical Enantiomeric Excess (% ee) | Key Advantages | Key Disadvantages |
| This compound (D-DTTA) | Amines, Amino alcohols | 40 - 50 (per enantiomer) | >95 | Broad applicability, high % ee, often forms well-defined crystalline salts. | Higher cost compared to basic tartaric acid. |
| L-(+)-Tartaric Acid | Amines | 35 - 48 | 80 - 95 | Lower cost, readily available. | May be less effective for complex amines, lower % ee in some cases. |
| (S)-Mandelic Acid | Amines, Alcohols | 30 - 45 | >90 | Effective for a range of compounds, can be cost-effective. | Performance is highly substrate-specific. |
| (1S)-(+)-10-Camphorsulfonic Acid | Amines | 40 - 50 | >98 | High acidity allows for resolution of weakly basic amines, high % ee.[1] | Higher cost. |
| Chiral Chromatography (e.g., SMB) | Broad range | >90 | >99 | High purity and yield, applicable to a wide range of compounds. | High capital investment and operational costs.[2][3] |
Cost-Benefit Analysis
The selection of a chiral resolution strategy in an industrial setting is a multi-faceted decision that extends beyond just the performance of the resolving agent. A thorough cost-benefit analysis must consider several factors.
Key Factors Influencing Overall Cost:
-
Cost of Resolving Agent: This is a primary consideration. While D-DTTA is more expensive than simpler resolving agents like tartaric acid, its effectiveness can justify the initial outlay.
-
Solvent Consumption: The choice of solvent and the number of crystallization steps required significantly impact costs, both in terms of solvent purchase and waste disposal.
-
Process Time and Throughput: A more efficient resolution that requires fewer steps can lead to significant savings in operational time and increased plant capacity.
-
Yield of Desired Enantiomer: A higher yield directly translates to lower cost per kilogram of the final product. The theoretical maximum yield for a classical resolution is 50% for the desired enantiomer, but this can be improved if the unwanted enantiomer can be racemized and recycled.[4]
-
Recyclability of Resolving Agent: The ability to recover and reuse the resolving agent can dramatically reduce the overall cost of the process.
-
Capital Expenditure: Diastereomeric salt crystallization generally requires standard chemical processing equipment. In contrast, methods like Simulated Moving Bed (SMB) chromatography necessitate a significant upfront investment in specialized equipment.[2][3]
Benefits of Using this compound:
-
High Success Rate: D-DTTA has a proven track record for resolving a wide variety of racemic bases, often yielding high enantiomeric excess. This reduces the time and resources spent on screening for a suitable resolving agent.
-
Formation of Crystalline Salts: D-DTTA frequently forms stable, easily filterable crystalline diastereomeric salts, which simplifies the separation process and can lead to higher purity of the desired enantiomer.
-
Versatility: Its effectiveness across a range of substrates makes it a valuable tool in a drug development pipeline where multiple chiral compounds are being investigated.
Experimental Protocols
Reproducibility is key in industrial processes. The following are detailed methodologies for the key experiments cited in this guide.
General Protocol for Chiral Resolution by Diastereomeric Salt Formation
-
Salt Formation:
-
Dissolve one equivalent of the racemic base in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) with heating.
-
In a separate vessel, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent, also with heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.
-
Combine the two hot solutions and stir for a predetermined period.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.
-
The formation of crystals of one of the diastereomeric salts should be observed.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
-
Liberation of the Enantiomer:
-
Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., sodium hydroxide solution).
-
Stir the mixture until the salt has completely dissociated.
-
Separate the organic and aqueous layers. The resolved amine will be in the organic layer, and the resolving agent will be in the aqueous layer as its sodium salt.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Evaporate the solvent to obtain the resolved enantiomer.
-
-
Recovery of the Resolving Agent:
-
Acidify the aqueous layer from the previous step with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.
-
Collect the precipitated resolving agent by filtration, wash with cold water, and dry.
-
Protocol for Enantiomeric Excess (ee) Determination by Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).
-
-
Method Development:
-
Select an appropriate chiral column and mobile phase to achieve baseline separation of the two enantiomers. A common mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol, often with a small amount of an acidic or basic modifier.
-
Optimize the mobile phase composition and flow rate to achieve a resolution factor (Rs) greater than 1.5 between the two enantiomer peaks.
-
-
Sample Preparation:
-
Prepare a dilute solution of the racemic mixture (as a standard) and the resolved enantiomer sample in the mobile phase.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the resolved sample.
-
Integrate the peak areas of the two enantiomers in the chromatogram of the resolved sample.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area of the major enantiomer - Area of the minor enantiomer) / (Area of the major enantiomer + Area of the minor enantiomer) ] x 100
-
Mandatory Visualization
Caption: Logical workflow for a cost-benefit analysis of chiral resolving agents.
Conclusion
This compound is a powerful and versatile chiral resolving agent for the industrial separation of racemic bases. While its initial purchase price may be higher than some alternatives, a comprehensive cost-benefit analysis often reveals its economic viability due to high success rates, excellent enantioselectivity, and the formation of well-behaved crystalline salts, which can lead to streamlined and efficient manufacturing processes. For researchers and drug development professionals, D-DTTA represents a reliable tool for obtaining enantiomerically pure compounds, ultimately accelerating the development of new chemical entities. The final decision on the optimal resolution strategy will always depend on a careful evaluation of the specific substrate, project timelines, and overall economic constraints.
References
Literature review of successful resolutions using (+)-Di-p-toluoyl-D-tartaric Acid
(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) is a highly effective and widely used chiral resolving agent in the pharmaceutical and fine chemical industries.[1] Its utility stems from its ability to form diastereomeric salts with racemic mixtures of basic compounds, such as amines.[1][2] These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3] This guide provides a comparative overview of successful resolutions, presenting key experimental data and detailed protocols for researchers and drug development professionals.
General Workflow of Chiral Resolution
The process of chiral resolution via diastereomeric salt formation follows a well-established workflow. A racemic mixture is reacted with an enantiomerically pure resolving agent like D-DTTA to form a mixture of diastereomers. Due to their differing solubilities, one diastereomer preferentially crystallizes and can be separated by filtration. The desired enantiomer is then liberated from the purified diastereomeric salt, and the resolving agent can often be recovered for reuse.[3][4]
Comparative Data of Successful Resolutions
D-DTTA has been successfully employed to resolve a variety of racemic compounds. The efficiency of these resolutions is highly dependent on the substrate, solvent system, and crystallization conditions. The following table summarizes quantitative data from several published resolutions.
| Racemic Compound | Resolving Agent | Solvent(s) | Yield | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) |
| (±)-Tramadol | This compound | Ethanol | 44% (salt) | >99% | >99% |
| (±)-Ibuprofen | This compound | Isopropanol | Good | Not Reported | >97% (as gentisate salt)[5] |
| (R,S)-Amlodipine | This compound | Acetonitrile / Isopropanol (1:9 v/v) | Good | Not Reported | High Optical Purity |
| (±)-4-cyano-1-aminoindane | (-)-Di-p-toluoyl-L-tartaric acid | Methanol | Not Reported | Not Reported | Up to 96%[6] |
| (D,L)-Nicotine | (-)-Di-p-toluoyl-L-tartaric acid | Methanol / Acetone | 50% (salt)[7] | Not Reported | Not Reported |
*Note: These examples use the (L)-enantiomer of DTTA, but demonstrate the resolving power of the agent's scaffold.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting resolution procedures. Below are protocols derived from successful published experiments.
Resolution of (±)-Tramadol[8]
This procedure describes a robust and highly efficient resolution to obtain (+)-Tramadol using this compound.
-
Salt Formation and Crystallization:
-
A solution of racemic Tramadol free base (1.0 eq) in absolute ethanol (5 volumes) is heated to 65°C.
-
A solution of this compound (D-DTTA) (0.5 eq) in absolute ethanol (5 volumes) is added to the Tramadol solution.
-
The resulting solution is stirred at 65°C for 30 minutes, during which time a precipitate forms.
-
The mixture is cooled to room temperature and stirred for an additional 2 hours.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum. This yields the (+)-Tramadol-(+)-DTTA salt with a diastereomeric excess (d.e.) of approximately 85-93%.
-
A single recrystallization of the salt from ethanol can increase the d.e. to >99%.
-
-
Liberation of (+)-Tramadol:
-
The diastereomerically pure salt is suspended in a mixture of toluene and water.
-
A 2M solution of sodium hydroxide is added until the pH of the aqueous layer is >12.
-
The mixture is stirred until all solids dissolve. The layers are then separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to yield the enantiomerically pure (+)-Tramadol free base.
-
Resolution of (R,S)-Amlodipine[9]
This method resolves racemic amlodipine using D-DTTA in a mixed solvent system.
-
Salt Formation and Crystallization:
-
Racemic amlodipine and this compound (D-DTTA) are dissolved in a solvent mixture of acetonitrile and isopropanol (1:9 v/v).
-
The solution is stirred to allow for the formation of the diastereomeric salts.
-
The (S)-amlodipine • D-DTTA diastereomer preferentially precipitates from the solution.
-
The precipitate is isolated by filtration to yield the diastereomerically enriched salt.
-
-
Liberation of (S)-Amlodipine:
-
The isolated diastereomeric salt is treated with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to break the salt.[8]
-
The free (S)-amlodipine base is then extracted into an organic solvent.
-
Evaporation of the solvent yields the enantiomerically enriched (S)-amlodipine.
-
Resolution of (RS)-Ibuprofen[5]
This process separates enantiomers of Ibuprofen using D-DTTA, leading to the isolation of the more active (S)-enantiomer.
-
Salt Formation and Crystallization:
-
A mixture of (RS)-Ibuprofen is reacted with this compound (D-DTTA) in an organic solvent containing sufficient isopropanol.[5]
-
The reaction leads to the precipitation of the (S)-(+)-Ibuprofen • D-DTTA diastereomeric salt, as (S)-Ibuprofen shows a stronger recognition ability with D-DTTA.[5]
-
The precipitate is separated by filtration.
-
-
Liberation of (S)-Ibuprofen:
References
- 1. nbinno.com [nbinno.com]
- 2. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 7. WO2019121649A1 - Enantiomeric separation of racemic nicotine by addition of an o,o'-disubstituted tartaric acid enantiomer - Google Patents [patents.google.com]
- 8. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
Intermolecular interactions governing chiral recognition with (+)-Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (+)-di-p-toluoyl-D-tartaric acid (D-DTTA) in chiral recognition, supported by experimental data. We delve into the intermolecular interactions governing this process, compare its efficacy with alternative resolving agents, and provide detailed experimental protocols.
Unveiling the Mechanism: Intermolecular Interactions at Play
Chiral recognition by this compound is a nuanced process orchestrated by a symphony of intermolecular forces. The fundamental principle lies in the formation of diastereomeric salts with racemic compounds. These diastereomers, unlike enantiomers, possess distinct physicochemical properties, most notably different solubilities, which allows for their separation.[1] The key to this differentiation lies in the three-dimensional arrangement of atoms and the resulting intermolecular interactions.
The primary forces governing this recognition are:
-
Hydrogen Bonding: The carboxylic acid and hydroxyl groups of the tartaric acid backbone are prime sites for hydrogen bond formation with functional groups (e.g., amines, alcohols) on the chiral substrate. The specific spatial orientation of these groups in D-DTTA dictates the strength and geometry of these bonds, favoring interaction with one enantiomer over the other.
-
π-π Stacking: The p-toluoyl groups provide aromatic rings that can engage in π-π stacking interactions with aromatic moieties on the substrate molecule. The chirality of the tartaric acid backbone positions these aromatic groups in a way that leads to stereospecific stacking.
-
Steric Hindrance: The bulky p-toluoyl groups also introduce steric constraints, creating a chiral pocket. One enantiomer of a racemic mixture may fit more comfortably into this pocket, leading to a more stable diastereomeric salt, while the other enantiomer experiences steric repulsion.
-
Van der Waals Forces: These weaker, non-specific interactions also contribute to the overall stability of the crystal lattice of the diastereomeric salts. The cumulative effect of these forces can significantly influence the subtle energy differences between the two diastereomers.
The culmination of these interactions leads to the formation of a more stable, less soluble diastereomeric salt with one enantiomer, which then preferentially crystallizes from the solution.
Performance Comparison: D-DTTA vs. Other Resolving Agents
The effectiveness of a chiral resolving agent is paramount in obtaining high enantiomeric purity. The following tables summarize the performance of D-DTTA in comparison to other tartaric acid derivatives for the resolution of various compounds.
Table 1: Chiral Resolution of Finerenone with Different Tartaric Acid Derivatives [2]
| Resolving Agent | Enantiomeric Excess (ee) of S-Finerenone (%) | Solubility Difference (S/R-Fin - Resolving Agent) (mg/mL) |
| Di-o-toluoyl-d-tartaric acid (D-DOTA) | ~10% higher than D-DBTA and D-DTTA | 96.68 |
| Dibenzoyl tartaric acid (D-DBTA) | - | 31.26 |
| This compound (D-DTTA) | - | 1.25 |
Note: A higher solubility difference between the diastereomeric salts generally leads to a more efficient resolution.
Table 2: Chiral Resolution of Various Racemic Compounds with this compound
| Racemic Compound | Resolved Enantiomer | Yield (%) | Enantiomeric Excess (ee) / Optical Purity (%) | Reference |
| DL-Leucine | D-Leucine | - | 91.20 | [3] |
| Racemic Albuterol | (R)-Albuterol | 38 (initial), 67 (overall after recycling) | 99.5 (optical purity) | [4][5] |
| Racemic Ibuprofen | (S)-Ibuprofen | Good | High | [6] |
| trans-2-Benzylaminocyclohexanol | - | 92 | 99.5 (de) | [7] |
Experimental Corner: Protocols for Chiral Resolution
The following provides a generalized yet detailed methodology for the chiral resolution of a racemic amine using this compound, based on common laboratory practices.
Objective: To separate the enantiomers of a racemic amine via diastereomeric salt crystallization with D-DTTA.
Materials:
-
Racemic amine
-
This compound (D-DTTA)
-
An appropriate solvent (e.g., methanol, ethanol, acetonitrile, or a mixture)
-
Standard laboratory glassware (flasks, beakers, filtration apparatus)
-
Heating and stirring apparatus
-
Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC, polarimeter)
Procedure:
-
Dissolution: Dissolve the racemic amine in a suitable solvent with gentle heating and stirring. The choice of solvent is critical and often requires empirical optimization.
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar or sub-stoichiometric amount of D-DTTA in the same solvent, also with gentle heating.
-
Salt Formation: Slowly add the D-DTTA solution to the solution of the racemic amine. The formation of a precipitate (the less soluble diastereomeric salt) may occur immediately or upon cooling.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in an ice bath or refrigerator) to maximize crystallization. Gentle stirring during this process can be beneficial.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a mixture of an aqueous base (e.g., NaOH or NaHCO3 solution) and an organic solvent (e.g., dichloromethane or ethyl acetate). The base will neutralize the tartaric acid, liberating the free amine into the organic layer.
-
Extraction and Purification: Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain the resolved enantiomer.
-
Analysis: Determine the enantiomeric excess of the product using an appropriate analytical technique like chiral HPLC.
Visualizing the Process and Principles
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Mechanism of chiral resolution using this compound.
Caption: A typical experimental workflow for chiral resolution.
Caption: Key intermolecular interactions driving chiral recognition with D-DTTA.
References
- 1. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 2. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 3. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparison of the L and D enantiomers of di-p-toluoyl-tartaric acid as resolving agents
In the landscape of chiral chemistry, the resolution of racemic mixtures is a critical step for the pharmaceutical, agrochemical, and fine chemical industries. Among the arsenal of chiral resolving agents, the enantiomers of di-p-toluoyl-tartaric acid (DPTTA) have established themselves as highly effective for the separation of racemic compounds, particularly amines. This guide provides a detailed comparison of the L-(-)- and D-(+)-enantiomers of DPTTA, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their selection and application.
Principle of Chiral Resolution with DPTTA
The fundamental mechanism of chiral resolution with DPTTA lies in the formation of diastereomeric salts. When a racemic mixture of a base, for instance, a racemic amine [(+)-amine and (-)-amine], is reacted with a single enantiomer of DPTTA (e.g., D-(+)-DPTTA), two diastereomeric salts are formed: [(+)-amine][D-(+)-DPTTA] and [(-)-amine][D-(+)-DPTTA].
These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains in the mother liquor. Subsequently, the resolved enantiomers of the amine can be recovered from the separated diastereomeric salts.
Crucially, the choice between L-(-)-DPTTA and D-(+)-DPTTA determines which enantiomer of the racemic mixture will be preferentially precipitated. If D-(+)-DPTTA preferentially crystallizes with the (+)-enantiomer of a base, then L-(-)-DPTTA will preferentially crystallize with the (-)-enantiomer of that same base, and vice-versa. This reciprocal relationship is a powerful tool for isolating both enantiomers of a racemic compound with high purity.
Performance Comparison: L- vs. D-DPTTA in the Resolution of (±)-Tramadol
A compelling example of the comparative performance of L- and D-DPTTA is the resolution of the analgesic drug (±)-Tramadol. Experimental data from the resolution of racemic Tramadol demonstrates the efficiency of both DPTTA enantiomers in separating the corresponding Tramadol enantiomers.
| Resolving Agent | Target Enantiomer | Diastereomeric Salt Yield | Diastereomeric Excess (d.e.) of Salt |
| D-(+)-Di-p-toluoyl-tartaric acid | (+)-Tramadol | 85.2% | 97.3% |
| L-(-)-Di-p-toluoyl-tartaric acid | (-)-Tramadol | ~47% (initial crystallization) | 97% (initial crystallization) |
Data sourced from a study on the resolution of (±)-Tramadol. The yield and d.e. for the L-(-)-DPTTA resolution are for the initial crystallization and can be improved with further optimization.
The data clearly indicates that both enantiomers of DPTTA are highly effective in resolving racemic Tramadol, affording high yields and excellent diastereomeric purity of the respective diastereomeric salts. A subsequent recrystallization or slurry of the diastereomeric salts can further enhance the diastereomeric excess to >99%.[1][2]
Experimental Protocols
The following are generalized protocols for the chiral resolution of a racemic amine using DPTTA and the subsequent liberation of the free amine.
Formation and Separation of Diastereomeric Salts
This protocol is based on the resolution of (±)-Tramadol with D-(+)-DPTTA.[1][2]
Materials:
-
Racemic amine (e.g., (±)-Tramadol)
-
D-(+)-Di-p-toluoyl-tartaric acid
-
Ethanol (or other suitable solvent)
Procedure:
-
In a suitable reaction vessel, dissolve D-(+)-di-p-toluoyl-tartaric acid (1 molar equivalent) in ethanol by warming the mixture (e.g., to 70°C).
-
In a separate vessel, dissolve the racemic amine (1 molar equivalent) in ethanol.
-
Add the amine solution to the DPTTA solution. A precipitate may form almost immediately.
-
Gradually cool the mixture to room temperature over several hours to facilitate crystallization.
-
Allow the mixture to stir at room temperature overnight to ensure complete crystallization.
-
Collect the precipitated diastereomeric salt by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any entrained mother liquor.
-
Dry the solid to obtain the diastereomeric salt of the (+)-amine and D-(+)-DPTTA.
-
The mother liquor, which is enriched in the (-)-amine, can be processed to recover the other enantiomer. This is typically achieved by using the opposite enantiomer of the resolving agent, L-(-)-DPTTA.
Liberation of the Free Amine from the Diastereomeric Salt
Materials:
-
Diastereomeric salt (e.g., (+)-Tramadol·D-(+)-DPTTA salt)
-
Aqueous base solution (e.g., sodium hydroxide solution)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Suspend the diastereomeric salt in a mixture of water and an organic solvent such as dichloromethane.
-
Add an aqueous solution of a base (e.g., sodium hydroxide) dropwise with stirring until the pH of the aqueous layer is basic. This will neutralize the tartaric acid derivative and liberate the free amine.
-
Separate the organic layer, which now contains the free amine.
-
Extract the aqueous layer with additional portions of the organic solvent to ensure complete recovery of the amine.
-
Combine the organic layers and wash with water to remove any residual base.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the enantiomerically pure free amine.
Visualizing the Resolution Process
The logical workflow of chiral resolution using both enantiomers of DPTTA can be visualized as follows:
Caption: Chiral resolution workflow using both D- and L-DPTTA.
This diagram illustrates the sequential use of both DPTTA enantiomers to resolve a racemic amine. The initial resolution with D-(+)-DPTTA yields the crystalline salt of the (+)-amine, leaving the mother liquor enriched in the (-)-amine. This enriched mixture is then treated with L-(-)-DPTTA to isolate the (-)-amine.
Conclusion
Both L-(-)- and D-(+)-di-p-toluoyl-tartaric acid are powerful and versatile resolving agents for the separation of racemic mixtures, particularly amines. Their effectiveness stems from the formation of diastereomeric salts with significantly different solubilities, allowing for efficient separation via fractional crystallization. The choice between the L- and D-enantiomer is dictated by the target enantiomer to be isolated, as they exhibit opposite selectivity. The provided experimental data for the resolution of (±)-Tramadol highlights their comparable and high efficiency. By following established protocols for salt formation, separation, and subsequent liberation of the free base, researchers can achieve high yields and excellent enantiomeric purity, making DPTTA a valuable tool in the synthesis of enantiomerically pure compounds.
References
Safety Operating Guide
Proper Disposal of (+)-Di-p-toluoyl-D-tartaric Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (+)-Di-p-toluoyl-D-tartaric acid, a compound often used in chiral resolutions. Adherence to these procedures is vital for personnel safety and environmental protection.
Key Physical and Chemical Properties
Understanding the properties of this compound is the first step in its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₈ |
| Molecular Weight | 386.35 g/mol [1] |
| Melting Point | 163 - 167 °C (325.4 - 332.6 °F)[2][3] |
| Appearance | White to light yellow solid/powder[2][3] |
Hazard Identification and Safety Precautions
While this compound is not classified as a hazardous substance or mixture under GHS/Regulation (EC) No. 1272/2008, it is crucial to handle it with care to minimize exposure.[1][4] The primary hazards are associated with inhalation of dust and direct contact with eyes and skin.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses.[3][5]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing.[1][6]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[5]
Incompatible Materials:
-
Store and dispose of this compound separately from strong oxidizing agents to avoid potentially hazardous reactions.[2][3]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service.[4][6][7] This ensures compliance with federal, state, and local regulations.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a dedicated, properly labeled waste container. Do not mix with other waste streams, especially strong oxidizing agents.[8][9]
-
Containerization: Use a suitable, sealable, and clearly labeled container for the waste.[1][5] Ensure the container is kept closed to prevent the release of dust.
-
Labeling: Label the waste container clearly with the full chemical name: "this compound". Note any other components of the waste mixture.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste, away from incompatible materials.[1][2]
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and reputable chemical waste management company.[4][6] Provide them with the Safety Data Sheet (SDS) for the compound.
-
Decontamination: Thoroughly decontaminate any reusable equipment, such as glassware, that has come into contact with the chemical.[8]
Note on Drain Disposal: While some dilute, neutralized organic acids may be suitable for drain disposal in very small quantities, this is not the recommended primary disposal method for this compound.[10] Always consult and adhere to your institution's and local wastewater regulations before considering this option.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. geneseo.edu [geneseo.edu]
- 7. fishersci.com [fishersci.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
Personal protective equipment for handling (+)-Di-p-toluoyl-D-tartaric Acid
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (+)-Di-p-toluoyl-D-tartaric Acid. Adherence to these protocols is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2] |
| Skin Protection | Impervious, fire/flame resistant clothing and gloves. | Gloves must be inspected prior to use and disposed of properly after. Wash hands thoroughly after handling.[1][2][3] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation occurs. A NIOSH-certified respirator should be used when dust is generated. | Based on professional judgment of local material concentration and conditions of use.[4] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area.[2][4] Appropriate exhaust ventilation should be available where dust can be formed.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[4] Always wash hands with soap and water after handling.[1][4] Work clothes should be laundered separately.[4]
-
Storage: Store in original, tightly sealed containers in a cool, dry place.[2][4] Keep away from incompatible materials such as strong oxidizing agents.[3][4]
Spill Management:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and move upwind.[4]
-
Alert emergency responders.[4]
-
Control personal contact by using the recommended protective equipment, including a dust respirator.[4]
-
Prevent the spillage from entering drains, sewers, or water courses.[4]
-
Recover the product if possible and place the residue in labeled containers for disposal.[4]
-
Disposal Plan:
-
Dispose of contaminated materials, including used gloves, in accordance with applicable local, state, and federal regulations and good laboratory practices.[1]
-
Place waste in suitable, closed, and labeled containers for disposal.[1]
Safe Handling Workflow
The following diagram illustrates the procedural steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
